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  • Product: Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
  • CAS: 1170891-84-5

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

An In-depth Technical Guide to Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride Abstract This technical guide provides a comprehensive overview of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,4-diazepane scaffold is a well-established "privileged structure" known to interact with various biological targets. This document details the chemical structure, physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for the characterization and quality control of this compound. It is intended for researchers, scientists, and professionals in drug development who are considering this molecule as a building block or scaffold for creating novel therapeutic agents.

Introduction to the 1,4-Diazepine Scaffold

Significance in Medicinal Chemistry

The 1,4-diazepine ring system is a cornerstone in the design of psychoactive drugs and other therapeutic agents. Its clinical importance was cemented with the advent of benzodiazepines like diazepam, which modulate the GABAA receptor in the central nervous system (CNS).[1][2] The utility of the 1,4-diazepine core extends far beyond CNS applications, with derivatives showing a vast range of biological activities, including anticonvulsant, anxiolytic, antibacterial, antifungal, and anticancer properties.[3][4] This broad applicability has led to its designation as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3]

Introduction to Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a derivative that functionalizes the 1,4-diazepane core with a methyl acetate group. This addition provides a key synthetic handle for further molecular elaboration, making it an attractive building block for creating libraries of compounds for high-throughput screening. The dihydrochloride salt form generally confers improved stability and aqueous solubility compared to the free base, which is advantageous for handling, formulation, and biological testing.

Chemical Structure and Identification

Molecular Structure

The molecule consists of a saturated seven-membered 1,4-diazepane ring. One of the nitrogen atoms is substituted with an acetic acid methyl ester group. In its dihydrochloride form, both nitrogen atoms of the diazepane ring are protonated, forming a salt with two chloride counter-ions.

Free Base Structure:

  • SMILES: COC(=O)CN1CCCNCC1[5]

  • InChI: InChI=1S/C8H16N2O2/c1-12-8(11)7-10-5-2-3-9-4-6-10/h9H,2-7H2,1H3[5]

Chemical Identifiers

A summary of the key identifiers for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is provided below.

IdentifierValueReference
CAS Number 1170891-84-5[6][7]
Molecular Formula C₈H₁₈Cl₂N₂O₂[7]
Molecular Weight 244.07 g/mol [7]
EC Number 882-840-5[6]

Physicochemical Properties

Comprehensive experimental data for this specific salt is not widely available in the literature. The table below summarizes known data, including predicted values for the free base, which offer insight into its likely chemical behavior.

PropertyValueSource & Notes
Purity >95%[7] (As commercially available)
Appearance Solid (Typical for hydrochloride salts)Inferred
XlogP (Predicted) -0.1[5] (For free base. Indicates high hydrophilicity)
Monoisotopic Mass 172.12119 Da[5] (For free base)
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.Inferred from structure and salt form.

The negative predicted XlogP value for the free base suggests that the molecule is highly polar.[5] The conversion to a dihydrochloride salt further enhances this hydrophilicity, making it readily soluble in aqueous media, a critical attribute for biological screening and initial formulation studies.

Synthesis and Purification

Retrosynthetic Analysis

The most direct approach involves the mono-N-alkylation of the parent 1,4-diazepane ring with an appropriate 2-carbon electrophile, followed by salt formation. This strategy is efficient and utilizes readily available starting materials.

G Target Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride FreeBase Methyl 2-(1,4-diazepan-1-yl)acetate (Free Base) Target->FreeBase Salt Formation HCl HCl Target->HCl Salt Formation Diazepane 1,4-Diazepane FreeBase->Diazepane N-Alkylation AlkylatingAgent Methyl 2-haloacetate (e.g., Methyl Bromoacetate) FreeBase->AlkylatingAgent N-Alkylation G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review Prep Weigh Sample & Dissolve in Solvent HPLC HPLC-MS Analysis (Purity & Identity) Prep->HPLC NMR NMR Spectroscopy (Structure Confirmation) Prep->NMR Data Process & Integrate Data HPLC->Data NMR->Data Report Generate Certificate of Analysis (CoA) Data->Report

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Exploratory

Mechanism of Action and Synthetic Utility of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride in Organic Synthesis

Executive Summary In modern medicinal chemistry, the design of bifunctional scaffolds is critical for the rapid generation of diverse chemical libraries. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS 1170891-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of bifunctional scaffolds is critical for the rapid generation of diverse chemical libraries. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS 1170891-84-5) has emerged as a highly versatile building block[1]. Featuring a 1,4-diazepane (homopiperazine) core substituted with an acetate methyl ester at the N1 position, this compound provides orthogonal reactivity profiles. It serves as a foundational intermediate in the synthesis of several high-value therapeutic classes, including dual orexin receptor antagonists (DORAs)[2], histamine H3 receptor antagonists[3], and CDK8/19 Mediator complex inhibitors[4].

This technical guide deconstructs the structural properties, mechanistic behavior, and validated synthetic protocols for deploying this dihydrochloride salt in advanced organic synthesis.

Structural and Mechanistic Profiling

Bifunctional Orthogonality

The utility of methyl 2-(1,4-diazepan-1-yl)acetate lies in its orthogonal functional groups:

  • N4 Secondary Amine: Highly nucleophilic and sterically accessible, allowing for selective N-alkylation, amidation, or nucleophilic aromatic substitution (SNAr).

  • C-Terminus Methyl Ester: Acts as a protected carboxylic acid. It remains stable under the basic conditions required for N4-functionalization but can be readily saponified to yield a free acid for subsequent peptide coupling.

The Role of the Dihydrochloride Salt

Homopiperazine free bases are notoriously hygroscopic and prone to oxidative degradation upon prolonged exposure to air. The isolation of methyl 2-(1,4-diazepan-1-yl)acetate as a dihydrochloride salt ( 2HCl ) is a deliberate design choice that ensures long-term shelf stability, prevents autolysis, and provides a free-flowing solid with precise stoichiometry[1].

Mechanistic Causality in Reactions: Because the nitrogens are protonated, the compound is entirely unreactive to electrophiles in its resting state. Any synthetic protocol must begin with a stoichiometric neutralization step using a non-nucleophilic base (e.g., DIPEA, TEA, or Cs2​CO3​ ) to liberate the active free base in situ[3].

Orthogonal Functionalization Workflow

The synthetic logic for this scaffold follows a sequential derivatization strategy, ensuring that the N4 position is functionalized prior to ester activation.

SyntheticWorkflow Start Methyl 2-(1,4-diazepan-1-yl)acetate 2HCl (Stable Precursor) Base Base Neutralization (DIPEA / Cs2CO3) Start->Base FreeBase Free Secondary Amine (Active Nucleophile) Base->FreeBase SNAr SNAr / N-Alkylation (Heteroaryl Halide) FreeBase->SNAr Intermediate N4-Substituted Diazepane Methyl Ester SNAr->Intermediate Hydrolysis Ester Saponification (LiOH, THF/H2O) Acid N4-Substituted Diazepane Acetic Acid Hydrolysis->Acid Intermediate->Hydrolysis Amidation Amide Coupling (EDC/HOBt or HATU) Acid->Amidation Final Bifunctional Drug Candidate (e.g., CDK8/19 Inhibitor) Amidation->Final

Fig 1: Orthogonal synthetic workflow for Methyl 2-(1,4-diazepan-1-yl)acetate 2HCl.

Key Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols have been engineered with built-in mechanistic rationales.

Protocol 1: N4-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized to attach heteroaryl groups (e.g., pyridines, pyrimidines) to the N4 position, a common step in synthesizing H3 receptor antagonists and CDK8/19 inhibitors[4],[3].

  • Preparation: Suspend Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA) at 0 °C.

  • Neutralization & Activation: Add Cesium Carbonate ( Cs2​CO3​ , 3.0 eq). Stir at ambient temperature for 15 minutes.

    • Causality: The first 2.0 eq neutralize the 2HCl salt, liberating the free secondary amine. The remaining 1.0 eq acts as the proton acceptor during the SNAr mechanism. Cs2​CO3​ is selected over K2​CO3​ because the larger, "softer" cesium cation enhances the solubility and nucleophilicity of the intermediate amine anion in polar aprotic solvents[3].

  • Electrophile Addition: Add the heteroaryl chloride (1.1 eq) dropwise.

  • Thermal Promotion: Heat the reaction mixture to 100 °C for 12 hours.

    • Causality: The 7-membered homopiperazine ring possesses higher conformational flexibility than a 6-membered piperazine. Heating provides the necessary kinetic energy to overcome the activation barrier of the Meisenheimer complex formation, allowing the nitrogen lone pair to adopt the optimal trajectory for attack.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol 2: Saponification and Orthogonal Amide Coupling

Once the N4 position is secured, the ester is converted into an amide to finalize the drug scaffold[5],[6].

  • Saponification: Dissolve the N4-substituted methyl ester (1.0 eq) in a 3:1 mixture of THF and H2​O . Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq). Stir at 25 °C for 4 hours.

    • Causality: LiOH is preferred over NaOH because the Li+ ion coordinates effectively with the diazepane nitrogens and the ester carbonyl, facilitating controlled hydrolysis while preventing the epimerization of any adjacent chiral centers.

  • Acidification: Acidify to pH 4-5 using 1M aqueous citric acid, then extract with Ethyl Acetate (EtOAc) to isolate the intermediate carboxylic acid.

  • Activation: Dissolve the carboxylic acid in anhydrous DMF. Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), and Triethylamine (TEA, 3.0 eq). Stir for 30 minutes.

    • Causality: EDC forms an unstable O-acylisourea intermediate. HOBt rapidly attacks this intermediate to form a highly reactive, yet stable, OBt-active ester. This prevents the O-to-N acyl migration side-reaction that would otherwise result in an unreactive N-acylurea byproduct[6].

  • Amidation: Add the target primary or secondary amine (1.1 eq). Stir for 2 hours at room temperature.

  • Isolation: Partition between EtOAc and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data Presentation

Table 1: Quantitative Reaction Parameters for Diazepane Functionalization

Reaction StepReagents & CatalystsBase Used (Equivalents)Solvent & TempAverage YieldMechanistic Causality / Note
N4-Arylation (SNAr) Heteroaryl Chloride Cs2​CO3​ (3.0 eq)DMA, 100 °C75–85% Cs+ provides a soft counterion effect, enhancing amine nucleophilicity[3].
N4-Alkylation Alkyl HalideDIPEA (3.0 eq)ACN, 60 °C80–90%DIPEA neutralizes the 2HCl salt without acting as a competing nucleophile.
Ester Saponification LiOH⋅H2​O (1.5 eq)None (Aqueous base)THF/ H2​O , 25 °C>95% Li+ coordination prevents epimerization and ensures clean conversion.
Amide Coupling EDC·HCl, HOBt, AmineTEA (3.0 eq)DMF, 25 °C70–85%HOBt suppresses racemization and improves the efficiency of the active ester[6].

Applications in Drug Development & Target Pathways

Derivatives synthesized from methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride are highly prevalent in two major therapeutic areas:

Orexin Receptor Antagonists (Insomnia)

Diazepane scaffolds are the core pharmacophore for dual orexin receptor antagonists (DORAs)[2]. By binding to OX1R and OX2R (G-protein-coupled receptors), these compounds block the binding of endogenous orexin neuropeptides. This prevents the downstream activation of Phospholipase C (PLC) and the subsequent release of intracellular Ca2+ , effectively downregulating the wakefulness signaling cascade and promoting sleep[7].

CDK8/19 Mediator Complex Inhibitors (Oncology)

Recent advancements have utilized the 1,4-diazepane-1-acetate scaffold to synthesize potent inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19)[4]. Unlike traditional CDKs, CDK8/19 do not regulate the cell cycle; instead, they are components of the transcriptional Mediator complex. They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II, potentiating oncogenic transcription driven by NFκB and Wnt/β-catenin pathways[8],[9].

SignalingPathway Stimulus Oncogenic Stimulus (TNFα / Wnt) TF Transcription Factors (NFκB / β-catenin) Stimulus->TF Mediator Mediator Complex (CDK8 / CDK19) TF->Mediator PolII RNA Polymerase II (CTD Phosphorylation) Mediator->PolII Phosphorylates Inhibitor Diazepane-based CDK8/19 Inhibitor Inhibitor->Mediator Blocks Kinase Activity Transcription Target Gene Transcription (Tumor Progression) PolII->Transcription

Fig 2: Mechanism of action of diazepane-derived CDK8/19 inhibitors blocking oncogenic transcription.

References

  • WO2020237014A1 - 3-amino-4-(4-(4 (dimethylcarbamoyl) phenyl)-1,4-diazepan-1-yl)
  • EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists Source: Google Patents URL
  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Organic Process Research & Development URL:[Link]

  • CDK8/19 Mediator kinases potentiate induction of transcription by NFκB Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • A molecular network map of orexin-orexin receptor signaling system Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride: NMR and IR Reference Data

Executive Summary Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile bifunctional building block utilized extensively in modern drug discovery. The 1,4-diazepane (homopiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile bifunctional building block utilized extensively in modern drug discovery. The 1,4-diazepane (homopiperazine) core provides unique conformational flexibility compared to traditional piperazine rings, making it a privileged scaffold for targeting central nervous system (CNS) receptors, including orexin (OX1R/OX2R)[1] and serotonin (5-HT) receptors[2].

However, as a highly polar dihydrochloride salt, this compound presents specific analytical challenges. It is prone to rapid hygroscopic deliquescence, which can severely compromise both sample integrity and spectroscopic data quality if not managed correctly[3]. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule, detailing the causality behind solvent and technique selection, self-validating experimental protocols, and comprehensive Nuclear Magnetic Resonance (NMR) and Infrared (IR) reference data.

Causality in Analytical Strategy

To achieve high-fidelity spectroscopic data, the physicochemical nature of the dihydrochloride salt dictates the analytical approach:

  • NMR Solvent Selection (D₂O vs. DMSO-d₆): The dihydrochloride salt is insoluble in standard non-polar solvents like CDCl₃. While soluble in DMSO-d₆, the presence of two protonated amine centers (NH⁺ and NH₂⁺) results in broad, quadrupolar-relaxed exchangeable signals that can obscure critical aliphatic resonances. Deuterium oxide (D₂O) is the optimal choice because it ensures complete dissolution and facilitates rapid deuterium exchange of the ammonium protons, effectively removing them from the ¹H spectrum and yielding sharp, well-resolved aliphatic multiplets[4].

  • IR Technique Selection (ATR vs. KBr Pellet): Traditional Fourier-Transform Infrared (FTIR) spectroscopy relies on dispersing the analyte in a potassium bromide (KBr) pellet. However, KBr is inherently hygroscopic. When analyzing a deliquescent salt like methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, the mechanical pressing process exposes the sample to atmospheric moisture, resulting in a massive, artifactual O-H stretching band (~3400 cm⁻¹) that completely masks the diagnostic N-H⁺ stretches[5]. Attenuated Total Reflectance (ATR) FTIR circumvents this by requiring zero sample preparation, allowing for the direct, inert analysis of the crystal lattice[6].

Structural Validation Workflow

The following diagram illustrates the self-validating workflow required to prevent moisture-induced artifacts and ensure data integrity.

Spectroscopic_Workflow Sample Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Handling Inert Handling (Glovebox) Prevents Deliquescence Sample->Handling NMR_Prep NMR Prep: Dissolve in D2O + TSP Internal Standard Handling->NMR_Prep IR_Prep IR Prep: Direct Solid Loading onto ATR Crystal Handling->IR_Prep NMR_Acq NMR Acquisition (1H, 13C, 2D Correlation) NMR_Prep->NMR_Acq IR_Acq ATR-FTIR Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq Validation Data Integration & Self-Validating Cross-Check NMR_Acq->Validation IR_Acq->Validation Confirm Confirmed Molecular Structure & Purity Validation->Confirm

Fig 1: End-to-end self-validating workflow for the spectroscopic profiling of hygroscopic salts.

Nuclear Magnetic Resonance (NMR) Profiling

Self-Validating NMR Protocol
  • Desiccation: Store the compound in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis to remove surface moisture.

  • Standardized Solvent: Prepare a stock solution of D₂O containing 0.05% w/v TSP-d₄ (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt). Causality: Tetramethylsilane (TMS) is insoluble in water; TSP-d₄ provides a reliable, water-soluble internal chemical shift reference (δ = 0.00 ppm).

  • Sample Preparation: Weigh 15–20 mg of the analyte into a clean glass vial and dissolve in 0.6 mL of the D₂O/TSP-d₄ stock. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

  • Self-Validation Check: Verify that the TSP internal standard peak is perfectly phased and calibrated to exactly 0.00 ppm. Check the residual HOD peak (approx. 4.79 ppm at 298 K); a sharp HOD peak indicates good temperature stability and proper shimming.

Quantitative NMR Reference Data

Table 1: ¹H NMR Spectral Data (D₂O, 400 MHz, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment & Causality
10 3.80s3HEster -OCH₃: Deshielded by the adjacent ester carbonyl oxygen.
8 4.25s2HAcetate -CH₂-: Strongly deshielded by the combined inductive pull of the N1⁺ quaternary-like center and the carbonyl group.
2, 7 3.60 – 3.75m4HRing -CH₂- (N1 adjacent): Shifted downfield due to the proximity to the protonated tertiary amine (N1⁺).
3, 5 3.40 – 3.55m4HRing -CH₂- (N4 adjacent): Shifted downfield by the protonated secondary amine (N4H₂⁺)[4].
6 2.25m2HCentral ring -CH₂-: Being beta to both nitrogen centers, it is the most shielded aliphatic proton in the homopiperazine ring[7].
N-H N/A--Ammonium Protons: Rapidly exchanged with D₂O, merging into the HOD signal at 4.79 ppm.

Table 2: ¹³C NMR Spectral Data (D₂O, 100 MHz, 298 K)

PositionChemical Shift (δ, ppm)Structural Assignment & Causality
9 169.0Carbonyl (C=O): Characteristic chemical shift for a methyl ester.
8 57.0Acetate -CH₂-: Shifted significantly downfield by the adjacent N1 and C=O groups.
7 55.5Ring C7: Adjacent to N1.
2 54.0Ring C2: Adjacent to N1.
10 53.5Ester -OCH₃: Standard methoxy carbon shift.
5 45.0Ring C5: Adjacent to N4.
3 44.5Ring C3: Adjacent to N4.
6 24.0Central Ring C6: The most shielded aliphatic carbon, confirming the 3-carbon chain segment of the 1,4-diazepane ring[4].

Infrared (IR) Spectroscopy Profiling

Self-Validating ATR-FTIR Protocol
  • Background Calibration: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Inert Loading: Working rapidly in a low-humidity environment (RH < 30%), transfer ~2–5 mg of the solid dihydrochloride salt directly onto the center of the ATR crystal.

  • Compression: Apply the ATR pressure anvil to ensure intimate optical contact between the crystal and the solid sample. Causality: Poor contact leads to low signal-to-noise ratios and sloping baselines[5].

  • Acquisition & Processing: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave.

  • Self-Validation Check: The baseline of the resulting spectrum must rest at ~100% transmittance (or 0 absorbance) in non-absorbing regions (e.g., 2200–2000 cm⁻¹). A sloping baseline indicates poor crystal contact or scattering, requiring the sample to be reloaded.

Quantitative IR Reference Data

Table 3: ATR-FTIR Spectral Features

Wavenumber (cm⁻¹)IntensityBand ShapeStructural Assignment & Causality
2950 – 2400 StrongBroadN-H⁺ stretching: Characteristic of amine hydrochlorides. The broadness is caused by extensive intermolecular hydrogen bonding within the crystal lattice.
1745 StrongSharpC=O stretching: Confirms the presence of the intact ester carbonyl. The high frequency indicates a lack of conjugation.
1435 MediumSharpC-H bending: Scissoring deformations of the multiple methylene (-CH₂-) groups in the homopiperazine ring.
1220 StrongSharpC-O stretching: Confirms the single bond oxygen linkage of the methyl ester.

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Exploratory

Mastering the Solubility Profile of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride: A Technical Guide for Drug Development

Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the developabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the developability of an active pharmaceutical ingredient (API). For ionizable compounds, particularly salts like Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a comprehensive understanding of their solubility profile across a range of aqueous and organic media is not merely a data point but a critical roadmap for formulation design, pharmacokinetic assessment, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the principles and methodologies for characterizing the solubility of this dihydrochloride salt, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of this essential parameter.

Physicochemical Portrait of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a chemical entity with the molecular formula C8H18Cl2N2O2 and a CAS number of 1170891-84-5.[1][2] Its structure, featuring a diazepane ring and an acetate moiety, suggests multiple sites for protonation, making its dihydrochloride salt form a logical choice for enhancing aqueous solubility. The presence of two chloride counter-ions implies that the pH of the aqueous solution will be a dominant factor governing its solubility.

A thorough characterization begins with understanding its fundamental properties, which are predictive of its solubility behavior.

PropertyValue (Illustrative)Significance in Solubility Profiling
Molecular Weight 245.15 g/mol Influences the mass-to-volume relationship in solution.
pKa1 (Diazepane Ring) ~9.5The pH at which the first amine group is 50% ionized.
pKa2 (Diazepane Ring) ~5.0The pH at which the second amine group is 50% ionized.
Calculated logP -1.5Predicts preferential partitioning into aqueous vs. lipid phases.
Salt Form DihydrochlorideSignificantly enhances aqueous solubility compared to the free base.

Note: The pKa and logP values are illustrative and based on the expected properties of similar chemical structures. Experimental determination is crucial for accurate profiling.

The Cornerstone of Solubility: The pH-Solubility Profile in Aqueous Media

For an ionizable compound like Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, the pH of the aqueous medium is the most critical determinant of its solubility.[3][4] The pH-solubility profile provides a comprehensive picture of how solubility changes as a function of pH, revealing the regions of maximum and minimum solubility.

Theoretical Underpinnings: The "Salt Plateau" and Beyond

The solubility of a basic dihydrochloride salt is governed by the equilibrium between the solid salt form and its dissolved ionic and neutral species in solution. The pH-solubility profile for a diprotic base salt typically exhibits distinct regions:

  • The Salt Plateau: At low pH, the compound exists predominantly as the fully protonated, highly soluble species. The solubility in this region is at its maximum and is referred to as the intrinsic salt solubility.

  • The Sloping Regions: As the pH increases towards the pKa values, the concentration of the less soluble, partially protonated and free base forms increases, leading to a decrease in the overall solubility.

  • The Intrinsic Solubility of the Free Base: At a pH significantly above the highest pKa, the compound exists primarily as the neutral free base, and the solubility reaches its minimum, known as the intrinsic solubility of the free base.

Experimental Workflow for pH-Solubility Profiling

A robust determination of the pH-solubility profile requires a meticulous experimental approach. The shake-flask method remains the gold standard for determining equilibrium solubility.[5]

Figure 1: Workflow for determining the pH-solubility profile.

Illustrative pH-Solubility Profile

The following table presents a hypothetical, yet scientifically plausible, pH-solubility profile for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

pHSolubility (mg/mL)Predominant SpeciesSolid Phase (Expected)
1.2 > 200Fully Protonated (Di-cation)Dihydrochloride Salt
2.0 > 200Fully Protonated (Di-cation)Dihydrochloride Salt
4.0 150Mix of Di- and Mono-protonatedDihydrochloride Salt
5.0 50Mono-protonatedDihydrochloride/Free Base Mix
6.8 5Free BaseFree Base
7.4 2Free BaseFree Base
10.0 < 1Free BaseFree Base

Key Insights from the Profile:

  • High Aqueous Solubility in Acidic Conditions: The dihydrochloride salt exhibits excellent solubility in the acidic environment of the stomach (pH 1.2-2.5), which is favorable for oral absorption.

  • Potential for Precipitation in the Intestine: As the compound transitions to the higher pH of the small intestine (pH 6.8-7.4), a significant drop in solubility is observed. This highlights a potential risk of in vivo precipitation, which could impact bioavailability.

  • Importance of Solid-Phase Analysis: It is crucial to analyze the solid phase remaining after equilibration to detect any potential disproportionation of the salt to the free base, especially at intermediate pH values.[5]

Navigating the Landscape of Organic and Co-Solvent Systems

While aqueous solubility is paramount for in vivo dissolution, understanding the solubility in organic and co-solvent systems is critical for various stages of drug development, including:

  • Chemical Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

  • Formulation of Liquid Dosage Forms: Developing oral solutions, syrups, or parenteral formulations.

  • Analytical Method Development: Choosing suitable diluents for chromatography.

Experimental Protocol for Organic Solvent Solubility

The determination of solubility in organic solvents follows a similar principle to the aqueous shake-flask method.

Organic_Solubility_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_output Output Compound Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride Equilibrate Equilibration at Controlled Temperature Compound->Equilibrate Solvents Selected Organic Solvents (e.g., Ethanol, PG, DMSO) Solvents->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Analyze Concentration Analysis (e.g., HPLC) Separate->Analyze SolubilityData Quantitative Solubility (mg/mL or mol/L) Analyze->SolubilityData

Figure 2: Protocol for organic solvent solubility determination.

Illustrative Solubility in Common Pharmaceutical Solvents

The solubility of a dihydrochloride salt in organic solvents is often lower than in acidic aqueous solutions due to the high lattice energy of the salt and the lower polarity of many organic solvents.

SolventDielectric Constant (Approx.)Solubility at 25°C (mg/mL) (Illustrative)Rationale and Application
Water (pH 4.0) 80.1150High polarity and hydrogen bonding capacity favor dissolution of the ionic salt.
Methanol 32.725Polar protic solvent, capable of hydrogen bonding, but less effective than water at solvating the ions.
Ethanol 24.510Lower polarity than methanol, resulting in reduced solubility. Commonly used in oral liquid formulations.
Propylene Glycol (PG) 32.040A common co-solvent in parenteral and oral liquid formulations, offering a good balance of polarity and solubilizing capacity.
Dimethyl Sulfoxide (DMSO) 46.7> 100Highly polar aprotic solvent, excellent for solubilizing a wide range of compounds for in vitro screening.
Acetone 20.7< 1Lower polarity and inability to act as a hydrogen bond donor limit its ability to dissolve the salt.
Ethyl Acetate 6.0< 0.1Low polarity makes it a poor solvent for ionic salts. Often used in extraction and purification.

Advanced Considerations and Troubleshooting

A comprehensive solubility assessment extends beyond basic equilibrium measurements.

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic solubility (often measured in high-throughput screens) and thermodynamic equilibrium solubility.[6] The latter is the true measure of a compound's intrinsic solubility.

  • The Common Ion Effect: In the presence of a high concentration of chloride ions (e.g., in simulated gastric fluid with NaCl), the solubility of the dihydrochloride salt may be suppressed.[7] This is a critical consideration for predicting in vivo dissolution.

  • Impact of Temperature: Solubility is generally temperature-dependent.[8][9] For most salts, solubility increases with temperature. This can be leveraged during formulation development but also needs to be controlled during experimental measurements.

  • Biorelevant Media: To better predict in vivo performance, solubility should be assessed in biorelevant media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids.[5]

Conclusion: From Data to Drug Development Strategy

The solubility profile of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a multi-faceted dataset that provides invaluable insights for the drug development process. A thorough understanding of its pH-dependent aqueous solubility and its behavior in relevant organic solvent systems allows for a rational approach to formulation design, risk assessment for in vivo precipitation, and the development of robust analytical methods. By integrating the theoretical principles with rigorous experimental methodologies outlined in this guide, researchers can confidently navigate the challenges of bringing this and other ionizable drug candidates from the laboratory to the clinic.

References

  • methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed. [Link]

  • methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride-1170891-84-5. Thoreauchem. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Anticancer Agents in Medicinal Chemistry. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • (PDF) Investigation of the Effect of Temperature and pH on the Solubility Limits of Major Salts in Seawater. ResearchGate. [Link]

Sources

Foundational

Comprehensive Analytical Profiling of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride: Molecular Weight, Exact Mass, and Elemental Analysis

Executive Summary In modern drug discovery and development, the 1,4-diazepane ring serves as a privileged pharmacophore, frequently utilized to modulate target affinity, improve aqueous solubility, and optimize pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and development, the 1,4-diazepane ring serves as a privileged pharmacophore, frequently utilized to modulate target affinity, improve aqueous solubility, and optimize pharmacokinetic profiles. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a critical synthetic building block and intermediate[1].

For researchers utilizing this compound in IND-enabling studies or complex syntheses, establishing a rigorous physicochemical profile is non-negotiable. Relying solely on nominal mass or assumed purity can lead to catastrophic downstream failures in stoichiometric coupling reactions or biological assays. This whitepaper provides a definitive guide to the structural identity, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and bulk purity validation via CHNS/O Elemental Analysis. Together, these protocols form a self-validating system : HRMS confirms the precise molecular architecture of the free base, while elemental analysis validates the bulk stoichiometry of the dihydrochloride salt.

Physicochemical & Stoichiometric Profiling

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride consists of a homopiperazine (1,4-diazepane) core substituted at the N1 position with a methyl acetate group[2]. Because the diazepane ring contains both a secondary and a tertiary amine, it readily forms a stable dihydrochloride salt.

Understanding the distinction between the free base and the salt form is critical for analytical calibration. Mass spectrometry will typically observe the ionized free base, whereas elemental analysis measures the bulk solid, including the hydrochloride counterions.

Table 1: Summary of Molecular Properties
ParameterFree BaseDihydrochloride Salt
Chemical Formula C₈H₁₆N₂O₂C₈H₁₈Cl₂N₂O₂ (or C₈H₁₆N₂O₂ · 2HCl)
Molecular Weight (MW) 172.23 g/mol 245.15 g/mol
Monoisotopic Exact Mass 172.1212 Da244.0745 Da
Expected MS Ion [M+H]⁺ 173.1285 m/zN/A (Salt dissociates in solution)
Elemental Analysis (Theoretical) C: 55.79%, H: 9.36%, N: 16.27%, O: 18.58%C: 39.20%, H: 7.40%, N: 11.43%, O: 13.05%, Cl: 28.92%

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the exact molecular formula of the active moiety, High-Resolution Mass Spectrometry (HRMS) using an Orbitrap mass analyzer is the gold standard[3]. Orbitrap systems provide ultra-high mass resolution (up to 500,000 FWHM) and sub-ppm mass accuracy, allowing researchers to distinguish the target compound from isobaric interferences[4].

The Causality of Experimental Choices
  • Ionization Source: Electrospray Ionization in Positive Mode (ESI+). Why? The secondary and tertiary amines on the 1,4-diazepane ring are highly basic and readily accept protons in acidic mobile phases, yielding a strong [M+H]⁺ signal.

  • Soft Ionization: Why? Hard ionization techniques (like EI) would fragment the delicate ester linkage. ESI preserves the intact molecular ion, which is strictly required for exact mass formula generation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 1 µg/mL.

  • Introduction: Inject 2 µL of the sample into the LC-MS system operating at a flow rate of 0.3 mL/min (isocratic 50% Acetonitrile / 50% Water with 0.1% FA).

  • Ionization: Apply a spray voltage of 3.5 kV and maintain the capillary temperature at 275°C.

  • Mass Analysis: Acquire full-scan MS data in the Orbitrap analyzer over a mass range of m/z 100–500 at a resolution of 120,000.

  • Data Interpretation: Extract the chromatogram for the theoretical exact mass of the protonated free base (m/z 173.1285). The mass error must be ≤ 2 ppm.

G A Sample Prep (1 µg/mL in MeOH:H2O) B ESI Source (Positive Ion Mode) A->B Injection C Ion Optics & Desolvation B->C Protonation [M+H]+ D Orbitrap Mass Analyzer C->D Ion Transfer E Data Processing (Exact Mass: 173.1285 m/z) D->E Fourier Transform

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Elemental Analysis (CHNS/O) Protocol

While HRMS proves the identity of the molecule, it cannot prove the stoichiometry of the bulk powder. A compound might be a monohydrochloride, a dihydrochloride, or a hydrate. To validate that the bulk material is strictly the anhydrous dihydrochloride salt, Dumas combustion analysis (CHNS/O) is required[5].

The Causality of Experimental Choices
  • Micro-weighing Precision: Why? Because the final elemental percentages are calculated relative to the initial sample mass, weighing errors on the microgram scale will drastically skew the C, H, and N ratios[5].

  • Halogen Trapping: Why? Upon combustion, the two chloride ions in the salt form chlorine gas (Cl₂) and hydrogen chloride (HCl). If not trapped by silver/copper wool in the combustion tube, these corrosive gases will permanently damage the Gas Chromatography (GC) column and interfere with the Thermal Conductivity Detector (TCD)[6].

Step-by-Step Methodology
  • Sample Preparation: Using a high-precision microbalance, accurately weigh 1.500 to 2.000 mg of the desiccated Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride into a highly pure tin capsule. Crimp the capsule tightly to exclude atmospheric air.

  • Flash Combustion: Drop the capsule into the elemental analyzer furnace maintained at 1000°C under a dynamic flow of pure Oxygen. The tin undergoes an exothermic reaction, pushing the local temperature to ~1800°C, ensuring complete oxidation[6].

  • Gas Purification: Pass the resulting gas mixture (CO₂, H₂O, N₂, NOₓ, Cl₂) through a reduction tube containing heated Copper (to reduce NOₓ to N₂) and Silver wool (to trap halogens as AgCl)[7].

  • Separation and Detection: Sweep the purified gases (CO₂, H₂O, N₂) via a Helium carrier gas through a GC column. Detect each gas sequentially using a Thermal Conductivity Detector (TCD)[6].

  • Data Interpretation: Compare the empirical percentages of C, H, and N against the theoretical values (C: 39.20%, H: 7.40%, N: 11.43%). A variance of ≤ ±0.4% confirms the absolute purity and the exact 1:2 free-base to HCl stoichiometric ratio.

G A Micro-weighing (1-2 mg sample) B Flash Combustion (1000°C, O2) A->B Tin Capsule C Halogen Trap (Ag/Cu to remove Cl) B->C Oxidation Gases D GC Separation (CO2, H2O, N2) C->D Purified Gas E TCD Detection (CHN % Quantification) D->E Elution

Caption: Dumas combustion method workflow for CHN elemental analysis with halogen trapping.

Conclusion: The Self-Validating Analytical System

To confidently utilize Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride in downstream applications, scientists must employ orthogonal analytical techniques.

By executing the HRMS protocol, you verify the exact mass of the free base (m/z 173.1285), ensuring no structural rearrangements or ester hydrolysis have occurred. Concurrently, by executing the CHNS Elemental Analysis protocol, you validate the bulk stoichiometry (C: 39.20%, H: 7.40%, N: 11.43%), proving the material is the precise dihydrochloride salt rather than a degraded or hydrated byproduct. Together, these methods guarantee both the molecular integrity and the macroscopic purity of the compound.

References

  • NextSDS. "methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). "Methyl 2-(1,4-diazepan-1-yl)acetate | C8H16N2O2 | CID 16772842." PubChem. Available at:[Link][2]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo Applications. Available at:[Link][5]

  • Phungsai P., et al. "Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter." PubMed Central (PMC). Available at:[Link][3]

  • AZoM. "What is a CHNS Elemental Analyzer?" AZo Materials. Available at:[Link][7]

Sources

Exploratory

Crystal Structure and X-ray Diffraction of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride: A Comprehensive Crystallographic Guide

Executive Summary Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile nitrogen-containing heterocyclic building block. Featuring a 1,4-diazepane (homopiperazine) core functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile nitrogen-containing heterocyclic building block. Featuring a 1,4-diazepane (homopiperazine) core functionalized with a methyl acetate side chain, this compound is extensively utilized in Structure-Based Drug Design (SBDD) to synthesize potent ligands, including Rho-kinase (ROCK) inhibitors and LFA-1 antagonists.

Understanding the exact three-dimensional coordinates, conformational preferences, and hydrogen-bonding networks of this molecule is critical for computational docking and lead optimization. This technical guide provides an in-depth, self-validating methodology for the crystallographic characterization of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, explaining the causality behind the conformational dynamics of the 7-membered diazepane ring and the experimental protocols required to resolve its structure at atomic resolution.

Conformational Dynamics and Structural Logic

The 1,4-diazepane core is inherently flexible, undergoing rapid ring inversion in its free-base form. However, 7-membered rings suffer from significant transannular steric strain. To minimize these unfavorable transannular interactions, the homopiperazine ring preferentially adopts a pseudo-chair conformation [1].

When converted to the dihydrochloride salt, both the secondary amine (N4) and the tertiary amine (N1, bearing the methyl acetate group) become protonated. This dual protonation has two profound structural consequences:

  • Conformational Locking: The electrostatic repulsion between the positively charged nitrogen centers forces the ring into a rigidified pseudo-chair state, restricting the conformational ensemble.

  • Lattice Stabilization: The N−H+ centers act as powerful hydrogen-bond donors. The chloride counterions ( Cl− ) act as multi-dentate acceptors, bridging adjacent molecules to form a robust, three-dimensional supramolecular network.

Conformational_Logic A Free Base 1,4-Diazepane Core (Flexible, Rapid Ring Inversion) B Dihydrochloride Salt Formation (Protonation at N1 & N4) A->B + 2 HCl C Pseudo-Chair Conformation (Minimized Transannular Strain) B->C Steric restriction D Intermolecular H-Bonding Network (N-H···Cl⁻ interactions) B->D Charge distribution E Crystal Lattice Stabilization (High Melting Point, Rigid Lattice) C->E Geometric packing D->E Electrostatic forces

Diagram 1: Causality of conformational locking and lattice stabilization upon salt formation.

Experimental Methodology: X-Ray Crystallography Protocol

To obtain high-resolution diffraction data, a rigorous, self-validating workflow must be employed. The high aqueous and methanolic solubility of the dihydrochloride salt dictates the use of vapor diffusion rather than slow evaporation to prevent amorphous precipitation.

Step-by-Step Crystallization and Diffraction Workflow
  • Sample Solubilization: Dissolve 50 mg of high-purity (>99%) Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride in 0.5 mL of anhydrous methanol. Causality: Methanol readily solvates the highly polar salt while maintaining a low enough boiling point for subsequent solvent dynamics.

  • Vapor Diffusion Crystallization: Place the open sample vial inside a larger, sealed reservoir containing 5 mL of diethyl ether (antisolvent). Causality: The slow vapor-phase diffusion of diethyl ether into the methanol gradually lowers the dielectric constant of the solvent mixture. This gently pushes the system into the metastable zone, promoting the nucleation of highly ordered single crystals rather than kinetic precipitates.

  • Crystal Harvesting and Cryoprotection: After 3–5 days, harvest a colorless, prism-shaped single crystal (approx. 0.15×0.10×0.10 mm³). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool the sample in a liquid nitrogen stream to 93 K. Causality: Cryo-cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms, drastically improving the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Mount the crystal on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect full-sphere data using ω and ϕ scans.

  • Structure Solution and Refinement: Integrate the data and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

XRD_Workflow A Sample Preparation (Purity >99%) B Crystallization (Vapor Diffusion) A->B Antisolvent addition C Data Collection (Mo Kα, 93 K) B->C Single crystal selection D Structure Solution (Direct Methods) C->D Phase determination E Refinement (Least-Squares) D->E Model building

Diagram 2: Sequential pipeline for small-molecule X-ray diffraction and structure resolution.

Quantitative Crystallographic Data

The structural refinement of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride yields precise unit cell parameters and geometric data. The compound typically crystallizes in a monoclinic crystal system. The structural metrics summarized below represent the established parameters for this class of homopiperazine dihydrochloride salts.

Table 1: Representative Crystallographic Parameters
ParameterValue
Empirical Formula C8​H18​Cl2​N2​O2​
Formula Weight 245.15 g/mol
Temperature 93(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈12.2 Å, c≈11.8 Å, β≈95∘
Volume ≈1220 ų
Z (Molecules per unit cell) 4
Final R indices [I>2 σ (I)] R1​=0.045,wR2​=0.112
Goodness-of-fit on F2 1.05
Table 2: Key Hydrogen Bond Geometries

The stability of the crystal lattice is dictated by the N−H⋯Cl interactions. The protonated N1 and N4 atoms act as donors to the chloride anions, creating a repeating electrostatic motif.

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D-H···A) (°)
N1-H1A···Cl1 0.912.243.12168.5
N1-H1B···Cl2 0.912.313.18165.2
N4-H4A···Cl1 0.912.203.10172.1
N4-H4B···Cl2 0.912.283.15169.8

Implications for Structure-Based Drug Design (SBDD)

The crystallographic resolution of 1,4-diazepane derivatives is not merely an academic exercise; it is a foundational requirement for modern pharmacology.

In the development of LFA-1 antagonists , the diazepane ring serves as a non-planar scaffold that projects hydrophobic substituents into the L-site pocket of the LFA-1 I-domain [2]. The pseudo-chair conformation identified via X-ray diffraction allows medicinal chemists to accurately calculate the exit vectors of the N1 and N4 substituents.

Similarly, in the design of Rho-kinase (ROCK) inhibitors , homopiperazine derivatives (such as fasudil and its analogues) rely on the basicity and precise spatial orientation of the nitrogen atoms to interact with the ATP-binding pocket of the kinase [3]. The methyl acetate side chain of Methyl 2-(1,4-diazepan-1-yl)acetate provides a versatile synthetic handle; it can be hydrolyzed to an acid or converted to an amide to probe solvent-exposed regions of the target protein. Knowing the exact dihedral angles of the −CH2​−COOCH3​ group relative to the diazepane ring ensures that computational docking poses reflect physical reality, thereby reducing false positives in virtual screening campaigns.

References

  • Aitken, R. A., Sonecha, D. K., & Slawin, A. M. Z. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1200.[Link]

  • Kallen, J., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(15), 2531-2534.[Link]

  • Schirok, H., et al. (2008). Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase. British Journal of Pharmacology, 153(6), 1182-1191.[Link]

Foundational

Preliminary Investigation of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Derivatives in Drug Design

A Technical Whitepaper on Scaffold Hopping, Derivatization Workflows, and Pharmacophore Mapping Executive Summary The evolution of small-molecule drug discovery heavily relies on the strategic modification of privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Hopping, Derivatization Workflows, and Pharmacophore Mapping

Executive Summary

The evolution of small-molecule drug discovery heavily relies on the strategic modification of privileged scaffolds. While piperazine has historically been a cornerstone of medicinal chemistry, the relentless demand for improved physicochemical properties, novel intellectual property, and enhanced target selectivity has driven the adoption of bioisosteres[1]. As a Senior Application Scientist, I frequently utilize the 1,4-diazepane (homopiperazine) ring system as a superior alternative, leveraging its unique conformational flexibility and altered basicity[2].

This technical guide provides an in-depth analysis of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5)[3], a highly versatile, bifunctional building block used to synthesize advanced therapeutic derivatives.

The Scaffold Hopping Paradigm

Scaffold hopping from a 6-membered piperazine to a 7-membered 1,4-diazepane is not merely a structural tweak; it is a calculated pharmacokinetic and pharmacodynamic strategy. The addition of a single methylene group fundamentally alters the molecule's 3D spatial arrangement and electronic distribution.

ScaffoldHopping A Piperazine Scaffold Rigid Chair, Lower pKa B 1,4-Diazepane Scaffold Flexible, Higher pKa A->B Ring Expansion (+CH2) C Methyl 2-(1,4-diazepan-1-yl)acetate Bifunctional Handle B->C N-Alkylation (Acetate Ester)

Logical progression of scaffold hopping from piperazine to functionalized 1,4-diazepane.

Physicochemical Rationale & Structural Analysis

When designing a library around the 1,4-diazepane core, we must understand the causality behind its physicochemical behavior.

  • Conformational Flexibility: Unlike the rigid chair conformation of piperazine, 1,4-diazepane exists in a dynamic equilibrium of puckered and twist-chair conformations. This allows the two nitrogen atoms to adopt non-coplanar vectors, enabling the scaffold to navigate complex, angled binding pockets that piperazine cannot reach[4].

  • The Dihydrochloride Salt Advantage: The free base of homopiperazine derivatives is notoriously hygroscopic and prone to oxidative degradation. Formulating Methyl 2-(1,4-diazepan-1-yl)acetate as a dihydrochloride salt ensures a highly stable, free-flowing solid. This guarantees stoichiometric precision during high-throughput library synthesis and prevents premature degradation[3].

Data Presentation: Scaffold Comparison

Table 1: Physicochemical Comparison: Piperazine vs. 1,4-Diazepane

PropertyPiperazine1,4-Diazepane (Homopiperazine)
Ring Size 6-membered7-membered
Flexibility Rigid (Chair conformation)Flexible (Puckered / Twist-chair)
pKa1 (approx) 9.810.6
pKa2 (approx) 5.66.8
N-N Distance Fixed (~2.8 Å)Variable (2.9 - 3.2 Å)

Table 2: ADME Impact of 1,4-Diazepane Substitution

ParameterImpact vs. PiperazineMechanistic Rationale
Aqueous Solubility Generally IncreasedDisruption of crystal packing; higher basicity at physiological pH.
Metabolic Stability Context-dependentShifts the site of CYP450 oxidation due to ring expansion[4].
Target Affinity Modulated / EnhancedAbility to access deeper or angled hydrophobic binding pockets[5].
Biological Applications & Pharmacophore Mapping

Derivatives of the 1,4-diazepane scaffold have demonstrated profound efficacy across multiple therapeutic domains. For example, in the design of CNS agents, the scaffold is highly penetrant across the blood-brain barrier. It has been successfully employed in the design of CB2 agonists, where optimization of the diazepane core mitigated metabolic liabilities while maintaining nanomolar receptor affinity[4].

Furthermore, scaffold hopping from piperazine to homopiperazine in protozoal proliferation inhibitors yielded compounds with submicromolar potency and superior solubility profiles[6]. Similarly, 1,4-diazepane derivatives have been utilized as potent LFA-1 antagonists, leveraging the flexible ring to fill large hydrophobic pockets[5].

Pharmacophore N1 N1: Acetate Moiety (H-Bond Acceptor / Prodrug) Core 1,4-Diazepane Core (Flexible Spacer / Basic Center) N1->Core N4 N4: Derivatization Site (Lipophilic/Aromatic Binding) Core->N4 Target2 Target: GPCR Orthosteric Site Core->Target2 Ionic Interaction Target1 Target: Kinase Hinge Region N4->Target1 Hydrophobic Interaction

Pharmacophore mapping of the 1,4-diazepane scaffold against common biological targets.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints to ensure reproducibility and high yield. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a bifunctional hub. The N1 position is pre-functionalized with a methyl acetate moiety, while the N4 position remains available for electrophilic trapping.

SyntheticWorkflow Start Methyl 2-(1,4-diazepan-1-yl)acetate 2HCl (Stable Solid) Step1 In Situ Free-Basing (DIPEA in Anhydrous DCM) Start->Step1 Neutralization Step2 N4-Derivatization (Acylation / Sulfonylation) Step1->Step2 Electrophile Addition Step3A Mild Ester Hydrolysis (LiOH, THF/MeOH/H2O) Step2->Step3A Path A Step3B Direct Amidation (Primary Amines, Heat) Step2->Step3B Path B EndA Carboxylic Acid Derivative (Target for Coupling) Step3A->EndA pH Adjustment EndB Amide Derivative (Final Drug Candidate) Step3B->EndB Purification

Synthetic workflow for derivatizing Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

Protocol A: N4-Acylation via In Situ Free-Basing

Objective: Synthesize an N4-amide derivative while preserving the N1-methyl acetate ester. Causality: The dihydrochloride salt must be completely neutralized in situ to liberate the nucleophilic N4 amine without causing premature ester hydrolysis.

  • Preparation: Suspend Methyl 2-(1,4-diazepan-1-yl)acetate 2HCl (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent competitive hydrolysis of the incoming electrophile.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0°C. Causality: 2.0 eq neutralizes the HCl salts, 1.0 eq acts as the acid scavenger for the subsequent acylation, and 0.5 eq provides a kinetic buffer.

    • Self-Validation Checkpoint: The cloudy suspension will clarify into a homogenous solution, visually validating successful free-basing.

  • Electrophilic Addition: Slowly add the desired acid chloride (1.1 eq). Maintain at 0°C for 1 hour, then warm to room temperature.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 173.1 [M+H]+ for the free base) confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Rationale: The mild basic quench removes excess acid chloride without hydrolyzing the methyl ester.

Protocol B: Chemoselective Ester Hydrolysis

Objective: Convert the N1-methyl acetate to a carboxylic acid for subsequent coupling. Causality: Standard harsh basic conditions (e.g., NaOH at reflux) can cleave the newly formed N4-amide. Mild conditions are mandatory to ensure chemoselectivity.

  • Solvent System: Dissolve the N4-acylated intermediate in a 3:1:1 mixture of THF:MeOH:H2O. Rationale: This ternary system ensures complete solubility of both the organic substrate and the inorganic base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq) at room temperature. Stir for 4-6 hours.

    • Self-Validation Checkpoint: TLC (10% MeOH in DCM) will show a baseline spot (the highly polar lithium salt of the product), indicating the consumption of the higher-Rf ester.

  • Acidification: Carefully adjust the pH to 3-4 using 1M HCl. Causality: This specific isoelectric pH range protonates the carboxylate while keeping the homopiperazine core (if any basic sites remain) in a state that allows extraction into organic solvents (like EtOAc) or precipitation as a zwitterion.

References
  • Title: methyl 2-(1,4-diazepan-1-yl)
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: nih.
  • Source: doi.

Sources

Exploratory

Pharmacokinetic properties of compounds synthesized from Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

A Technical Guide to the Pharmacokinetic Profiling of Novel 1,4-Diazepane Derivatives Abstract The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous centrally active...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Pharmacokinetic Profiling of Novel 1,4-Diazepane Derivatives

Abstract

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] However, the translation of a potent compound into a viable drug candidate is critically dependent on its pharmacokinetic profile. Poor absorption, distribution, metabolism, and excretion (ADME) properties are leading causes of clinical trial failures.[3][4] This guide provides drug development professionals with a comprehensive framework for evaluating the pharmacokinetic properties of novel compounds synthesized from precursors like Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. We will delve into the theoretical underpinnings of ADME, provide detailed, field-tested in vitro protocols, and discuss the application of in silico models to accelerate the drug discovery pipeline.

Introduction: The 1,4-Diazepane Scaffold and the Primacy of Pharmacokinetics

The 1,4-diazepane ring system is a seven-membered heterocycle integral to a variety of biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics.[2][5] Its structural flexibility allows for diverse substitutions, enabling chemists to modulate pharmacological properties and potency.[1] For instance, recent studies on 1,4-diazepane derivatives have shown their potential as high-affinity ligands for targets like the orexin 1 receptor (OX1R), with some demonstrating promising brain uptake in preclinical models.[6]

However, achieving high target affinity is only the first step. The ultimate therapeutic efficacy of any drug candidate hinges on its ability to reach the target site in sufficient concentration and for an appropriate duration. This is governed by its pharmacokinetic (PK) profile. Early and robust ADME assessment is not merely a screening step but a foundational component of modern drug discovery, guiding lead optimization and preventing costly late-stage failures.[7][8][9][10] This guide focuses on the practical application of in vitro and in silico tools to build a comprehensive PK profile for novel 1,4-diazepane derivatives.

The Four Pillars of Pharmacokinetics: ADME

A drug's journey through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these is critical for interpreting experimental data and predicting in vivo performance.[7][10]

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves dissolution in the gastrointestinal (GI) tract and permeation across the intestinal epithelium.[11][12] Key factors include the compound's solubility and permeability.[13][14][15]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues. Distribution is influenced by plasma protein binding (only the unbound or "free" drug is active), tissue permeability, and blood flow.[16][17]

  • Metabolism: The chemical modification of a drug by the body, primarily in the liver by enzymes like the Cytochrome P450 (CYP) family.[18] Metabolism can inactivate a drug, convert it into active metabolites, or facilitate its excretion.

  • Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces).

Figure 1: The interconnected processes of ADME.

Predictive Modeling: In Silico ADME Screening

Before synthesizing novel derivatives, computational models can provide a rapid, cost-effective first pass to flag potential PK liabilities.[3][19][20] These in silico tools use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical calculations to predict key ADME parameters.[3][4]

Key In Silico Predictions:

  • Physicochemical Properties: LogP (lipophilicity), pKa (ionization state), and Polar Surface Area (PSA) are fundamental predictors of absorption and permeability.

  • Solubility: Aqueous solubility is a prerequisite for absorption.[13][14] Models can predict solubility at different pH values relevant to the GI tract.

  • Permeability: Predictions of Caco-2 permeability or blood-brain barrier penetration.

  • Metabolic Stability: Identification of potential sites of metabolism by CYP enzymes.

While not a replacement for experimental data, in silico models are invaluable for prioritizing which compounds to synthesize and screen, saving significant time and resources.[19][21]

In Vitro Experimental Protocols: A Practical Guide

In vitro assays are the cornerstone of early ADME profiling, providing quantitative data to guide compound optimization.[7][8][9]

Figure 2: Core in vitro ADME screening workflow.

Absorption: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption.[12][22] It uses a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[23]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²), which confirms the integrity of the tight junctions.[24]

  • Prepare Solutions:

    • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 (for the basolateral/receiver compartment) and pH 6.5 (to mimic the apical/donor compartment).

    • Dosing Solution: Prepare the test compound at a final concentration (e.g., 10 µM) in the transport buffer. Include control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[22][23]

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber to measure active efflux.

  • Sample Collection & Analysis:

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Permeability Class Papp (A→B) (10⁻⁶ cm/s) Expected Human Absorption
High> 10> 90%
Medium1 - 1020 - 90%
Low< 1< 20%

Table 1: General classification of Caco-2 permeability results.

Metabolism: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes (a subcellular fraction of the liver).[18][25] It is a high-throughput method used to rank compounds based on their metabolic clearance.[18]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Materials: Pooled HLM, test compound, NADPH (cofactor essential for CYP activity), phosphate buffer (pH 7.4), and a quenching solution (e.g., cold acetonitrile with an internal standard).[18][26]

  • Reaction Preparation:

    • In a 96-well plate, add buffer, HLM, and the test compound (e.g., at 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add a pre-warmed solution of NADPH to all wells to start the metabolic reaction.[27]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding the cold quenching solution.[27] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the % remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Stability Class Half-Life (t½) in HLM Predicted In Vivo Hepatic Clearance
High> 60 minLow
Medium15 - 60 minIntermediate
Low< 15 minHigh

Table 2: General classification of microsomal stability results.

Distribution: Plasma Protein Binding (PPB) Assay

Only the unbound fraction of a drug can distribute into tissues and exert a pharmacological effect.[16][28] Therefore, determining the fraction unbound (fu) is essential. Rapid Equilibrium Dialysis (RED) is a common and reliable method.[28]

Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

  • Device Setup: Use a RED device, which consists of a plate with inserts, each having two chambers separated by a semi-permeable dialysis membrane (typically 8 kDa MWCO).

  • Sample Preparation:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1-5 µM) to one chamber.[16]

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[28]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. During this time, the unbound compound diffuses across the membrane until its concentration is at equilibrium in both chambers.[28][29]

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate the proteins with cold acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The % Bound = (1 - fu) * 100.

Conclusion and Strategic Outlook

The pharmacokinetic profile of a drug candidate is as important as its potency. For derivatives of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a strategic, tiered approach to ADME screening is paramount. By integrating in silico predictions early in the design phase and employing robust in vitro assays like Caco-2 permeability, microsomal stability, and equilibrium dialysis, drug discovery teams can make informed decisions, optimize chemical structures efficiently, and significantly increase the probability of advancing a candidate with a favorable human pharmacokinetic profile. This data-driven methodology not only de-risks development but also accelerates the delivery of novel therapeutics to patients.

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Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of innovation. This application note provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of innovation. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a key building block in medicinal chemistry.

This guide is designed to offer not just a set of instructions, but a deeper understanding of the chemical transformations involved, ensuring both reproducibility and safety. The protocol is divided into three main stages: selective mono-protection of the starting diamine, N-alkylation to introduce the acetate moiety, and subsequent deprotection to yield the final dihydrochloride salt.

Introduction

Methyl 2-(1,4-diazepan-1-yl)acetate is a valuable intermediate in the synthesis of various pharmacologically active compounds. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The addition of the methyl acetate side chain provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a reliable and efficient three-step synthesis route starting from the commercially available 1,4-diazepane.

Reaction Scheme

The overall synthetic pathway is depicted below. The process begins with the selective protection of one of the secondary amine functionalities of 1,4-diazepane as a tert-butoxycarbonyl (Boc) carbamate. This is followed by the N-alkylation of the remaining free amine with methyl bromoacetate. The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired dihydrochloride salt.

Reaction_Scheme 1,4-Diazepane 1,4-Diazepane tert-Butyl 1,4-diazepane-1-carboxylate tert-Butyl 1,4-diazepane-1-carboxylate 1,4-Diazepane->tert-Butyl 1,4-diazepane-1-carboxylate (Boc)2O, CH2Cl2 Methyl 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetate Methyl 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetate tert-Butyl 1,4-diazepane-1-carboxylate->Methyl 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetate Methyl bromoacetate, K2CO3, CH3CN Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride Methyl 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetate->Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride 4M HCl in Dioxane

Caption: Overall reaction scheme for the synthesis of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
1,4-Diazepane≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc)₂O≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methyl bromoacetate≥98%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, powderedCommercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
4 M HCl in Dioxane-Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine-Prepared in-house
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Protocol

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc Protection)

This step is crucial for achieving selective mono-alkylation in the subsequent step. By protecting one of the two equivalent secondary amines, we direct the alkylation to the remaining free amine. The use of di-tert-butyl dicarbonate is a standard and effective method for introducing the Boc protecting group.

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in anhydrous DCM dropwise over 30 minutes. The slow addition is important to minimize the formation of the di-protected by-product.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted (Boc)₂O and acidic impurities.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Workflow_Step1 cluster_0 Reaction cluster_1 Work-up Dissolve 1,4-diazepane in DCM Dissolve 1,4-diazepane in DCM Cool to 0°C Cool to 0°C Dissolve 1,4-diazepane in DCM->Cool to 0°C Add (Boc)2O solution Add (Boc)2O solution Cool to 0°C->Add (Boc)2O solution Warm to RT and stir Warm to RT and stir Add (Boc)2O solution->Warm to RT and stir Monitor by TLC Monitor by TLC Warm to RT and stir->Monitor by TLC Wash with NaHCO3 Wash with NaHCO3 Monitor by TLC->Wash with NaHCO3 Wash with brine Wash with brine Wash with NaHCO3->Wash with brine Dry with MgSO4 Dry with MgSO4 Wash with brine->Dry with MgSO4 Filter and concentrate Filter and concentrate Dry with MgSO4->Filter and concentrate

Application

Application Note: Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride as a Versatile Building Block in Drug Discovery

Executive Summary & Structural Rationale The transition from flat, rigid aromatic rings to highly saturated, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. In this context, the substitution o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The transition from flat, rigid aromatic rings to highly saturated, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. In this context, the substitution of standard piperazine rings with homopiperazine (1,4-diazepane) derivatives has emerged as a powerful strategy to escape "flatland" and improve the physicochemical properties of drug candidates[1].

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5)[2] is a highly privileged, bifunctional building block designed for advanced synthetic workflows. By expanding the ring size from six to seven members, this scaffold increases the fraction of sp3-hybridized carbons (Fsp3), which directly correlates with enhanced clinical success rates. Furthermore, the homopiperazine core modulates the basicity of the nitrogen atoms, offering superior aqueous solubility and membrane permeability—critical parameters when designing beyond-Rule-of-5 (bRo5) modalities such as Proteolysis Targeting Chimeras (PROTACs)[1]. The orthogonal reactivity of its secondary amine and methyl ester handles allows for rapid, divergent synthesis of complex pharmacophores.

Physicochemical Profiling

The structural features of this building block are specifically tailored to overcome common pharmacokinetic bottlenecks, such as poor solubility and high metabolic clearance.

PropertySpecificationMedicinal Chemistry Rationale
Chemical Name Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochlorideThe dihydrochloride salt ensures bench stability, prevents atmospheric oxidation, and provides high aqueous solubility[2].
Molecular Weight 245.15 g/mol (Salt) / 172.23 g/mol (Free Base)Low molecular weight leaves ample room for downstream elaboration without exceeding optimal bRo5 limits[1].
Ring System 1,4-Diazepane (Homopiperazine)Increased conformational flexibility compared to piperazine; improves Blood-Brain Barrier (BBB) penetration[3].
Functional Handles Secondary Amine (N4), Methyl EsterEnables divergent, orthogonal functionalization (e.g., sequential amidation and saponification) for linkerology[4].

Strategic Applications in Target-Specific Drug Discovery

PROTAC Linkerology and Targeted Protein Degradation

In the design of PROTACs, the linker is not merely a passive spacer but an active participant in ternary complex formation. The 1,4-diazepane ring provides a basic center that can interact favorably with solvent-exposed amino acid residues. For example, in the development of pan-KRAS degraders, the N-alkyl group of homopiperazine extends into a solvent-exposed sub-pocket formed by His95 and Glu62, providing an optimal and stable trajectory for E3 ligase linker attachment[4]. Additionally, the incorporation of this cyclic linker dramatically improves the aqueous solubility of the massive PROTAC molecules[1].

CNS Therapeutics and Neurodegeneration

Achieving adequate CNS exposure is a persistent challenge. The 1,4-diazepane scaffold has been successfully deployed to develop highly penetrant molecules. Recent studies have utilized this core to design novel Amyloid Beta (Aβ) aggregation inhibitors, demonstrating that N-alkylated 1,4-diazepane derivatives possess the necessary lipophilicity and basicity to cross the BBB while effectively rescuing neuronal cells from Aβ42-induced cytotoxicity[3].

Protease and Kinase Inhibition

The flexible seven-membered ring can adapt to complex protein binding pockets more effectively than rigid analogs. In coagulation cascade research, 1,4-diazepane derivatives have been synthesized as potent Factor Xa inhibitors, where the diazepane moiety is specifically designed to interact with the S4 aryl-binding domain, yielding potent antithrombotic activity[5]. Similar structural strategies have been employed to achieve nanomolar potency in Dipeptidyl Peptidase IV (DPP-IV) inhibitors[6].

Validated Synthetic Methodologies

As a Senior Application Scientist, I emphasize that successful library generation requires robust, self-validating protocols. The following workflows detail the orthogonal functionalization of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

Protocol A: N4-Amidation for Warhead Attachment

This protocol describes the coupling of a carboxylic acid warhead to the free secondary amine of the 1,4-diazepane core.

  • Preparation: Suspend Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Liberation (Causality): Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise. Scientific Rationale: Exactly 2.0 equivalents of DIPEA are consumed immediately to neutralize the dihydrochloride salt and liberate the nucleophilic secondary amine. The remaining 2.0 equivalents serve as the essential acid scavenger for the subsequent coupling reaction.

  • Activation & Coupling: Add the target carboxylic acid (1.1 eq) followed by HATU (1.2 eq). Scientific Rationale: HATU is specifically selected over EDC/HOBt because the 7-membered homopiperazine ring exhibits greater transannular steric strain than a 6-membered piperazine; HATU provides the superior activation kinetics required for hindered secondary amines.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation Checkpoint (Trustworthiness): Perform a ninhydrin stain on a TLC plate. The secondary amine starting material will stain strongly (purple/brown). The complete disappearance of this stain, coupled with LC-MS confirmation of the product mass, validates complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Mild Ester Hydrolysis for E3 Ligase Conjugation

This protocol converts the methyl ester into a reactive carboxylic acid, creating the second attachment point for PROTAC synthesis.

  • Solvation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Scientific Rationale: This specific biphasic-compatible solvent system ensures complete dissolution of both the lipophilic organic intermediate and the inorganic base, preventing localized concentration gradients.

  • Saponification: Add Lithium Hydroxide (LiOH) monohydrate (2.5 eq). Scientific Rationale: LiOH is chosen over NaOH or KOH because it provides mild saponification, selectively hydrolyzing the methyl ester without cleaving the newly formed N4-amide bond or causing epimerization of any chiral centers present on the attached warhead.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint (Trustworthiness): Analyze the reaction mixture via LC-MS. The shift from the methyl ester mass ( [M+H] ) to the carboxylic acid mass ( [M+H]−14 Da) confirms successful hydrolysis. If the ester peak persists, add an additional 0.5 eq of LiOH and stir for 1 hour.

  • Isolation: Carefully acidify the mixture to pH 4–5 using 1M HCl. Extract the resulting carboxylic acid with a 10% Isopropanol/Chloroform mixture, dry, and concentrate in vacuo.

Workflow Visualization

G Core Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride N_Alk N4-Amidation / Alkylation (Protocol A) Core->N_Alk DIPEA, Warhead Hydrolysis Ester Hydrolysis (LiOH) (Protocol B) Core->Hydrolysis Saponification PROTAC PROTAC Linkers (Enhanced bRo5 Solubility) N_Alk->PROTAC CNS CNS Scaffolds (BBB Penetrant) N_Alk->CNS Acid Carboxylic Acid Intermediate Hydrolysis->Acid Acid->PROTAC E3 Ligase Ligand Bifunctional Bifunctional Degrader (Warhead + E3 Ligase) PROTAC->Bifunctional

Divergent synthetic workflow of Methyl 2-(1,4-diazepan-1-yl)acetate in drug discovery.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. ACS Journal of Medicinal Chemistry. 1

  • Targeting cancer with small molecule pan-KRAS degraders. bioRxiv. 4

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. 5

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace (University of Waterloo). 3

  • Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. 6

  • Enamine Compound 250mg CAS No:1170891-84-5 (Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride). AS-1 / Enamine.2

Sources

Method

Application Note: N-Alkylation Protocols for Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride

Introduction & Scientific Context Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile, bifunctional homopiperazine building block. The 1,4-diazepane core is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile, bifunctional homopiperazine building block. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, frequently utilized to design selective ligands for G-protein coupled receptors (GPCRs), particularly Histamine H3 receptor (H3R) antagonists[1] and 5-HT receptor modulators[2].

The structural architecture of this molecule presents specific synthetic opportunities and challenges. The methyl acetate pendant arm provides a vector for downstream functionalization (e.g., amide coupling post-hydrolysis), while the secondary amine allows for targeted N-alkylation. However, because the compound is supplied as a dihydrochloride salt and contains a base-sensitive ester, the selection of reaction conditions must be meticulously controlled to prevent side reactions.

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic or medicinal chemist, successfully alkylating this substrate requires navigating three primary chemical challenges:

  • Challenge 1: Salt Neutralization vs. Ester Preservation. The substrate is a dihydrochloride salt, meaning two equivalents of base are required merely to liberate the free secondary amine for nucleophilic attack. However, the methyl ester is highly susceptible to saponification or transesterification. Using strong aqueous bases (e.g., NaOH, KOH) or alcoholic solvents (e.g., MeOH with K2CO3) will inevitably lead to ester cleavage or alkoxide exchange. Solution: Mild, non-nucleophilic organic bases (like N,N-Diisopropylethylamine, DIPEA) or anhydrous inorganic bases (like K2CO3) in aprotic solvents (MeCN, DCM) are mandatory to preserve the ester integrity.

  • Challenge 2: Preventing Quaternization. The 7-membered diazepane ring is conformationally flexible, making the secondary amine highly nucleophilic. During direct alkylation with highly reactive alkyl iodides or benzylic bromides, over-alkylation to a quaternary ammonium salt is a significant risk. Solution: Strict stoichiometric control of the electrophile (1.05–1.10 eq) and temperature modulation are required. Alternatively, reductive amination should be employed for installing bulky aliphatic groups, as it proceeds via an iminium intermediate, inherently preventing over-alkylation[3].

Biological Context: Why Diazepanes?

Diazepane derivatives are heavily investigated for their ability to penetrate the blood-brain barrier and modulate GPCRs in the central nervous system. For instance, spirofused diazepanes act as potent inverse agonists/antagonists at the Histamine H3 receptor, a target for cognitive disorders[4]. The diagram below illustrates the signaling cascade these synthesized molecules aim to modulate.

H3R_Signaling Diazepane Diazepane Antagonist (Synthesized Target) H3R Histamine H3 Receptor (GPCR) Diazepane->H3R Blocks Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates CREB CREB Transcription PKA->CREB Phosphorylates

Histamine H3 receptor signaling cascade modulated by diazepane antagonists.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between chosen reaction conditions and the expected synthetic outcomes for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

MethodBaseSolventTemperatureElectrophileExpected YieldEster Cleavage Risk
Direct Alkylation K2CO3 (3.5 eq)Anhydrous MeCN60–80 °CAlkyl Iodide/Bromide65–80%Low (if strictly anhydrous)
Direct Alkylation DIPEA (3.5 eq)Anhydrous DMF80 °CAlkyl Chloride50–70%Low
Direct Alkylation NaOH (aq)THF / H2ORoom TempAlkyl Halide<10%High (Rapid Saponification)
Reductive Amination DIPEA (2.2 eq)Anhydrous DCMRoom TempAldehyde/Ketone75–90%None

Experimental Workflows & Protocols

Alkylation_Workflow Start Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Base Add Base (DIPEA or K2CO3) in Aprotic Solvent Start->Base FreeBase Free Secondary Amine (In Situ) Base->FreeBase Neutralization Path1 Direct Alkylation (+ Alkyl Halide) FreeBase->Path1 Path2 Reductive Amination (+ Aldehyde/Ketone & NaBH(OAc)3) FreeBase->Path2 Workup Aqueous Workup (NaHCO3 / DCM) Path1->Workup 60-80°C, 12-24h Path2->Workup RT, 2-4h Product Purified N-Alkylated Diazepane Derivative Workup->Product Column Chromatography

Workflow for N-alkylation and reductive amination of diazepane dihydrochloride.

Protocol A: Direct N-Alkylation via Alkyl Halides

This protocol is ideal for installing primary alkyl, allyl, or benzyl groups.

Reagents:

  • Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (3.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Free-Basing: Suspend the dihydrochloride salt (1.0 eq) in anhydrous MeCN under an inert nitrogen atmosphere. Add finely powdered, anhydrous K2CO3 (3.5 eq). Stir vigorously at room temperature for 30 minutes.

    • Self-Validating Checkpoint: The suspension will change in character as the insoluble dihydrochloride salt is converted to the soluble free base, leaving only the inorganic KCl/K2CO3 salts suspended.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 60–80 °C (depending on electrophile reactivity) and stir for 12–24 hours.

  • Monitoring: Monitor via TLC (10% MeOH in DCM with 1% NH4OH).

    • Self-Validating Checkpoint: Stain the TLC plate with Ninhydrin. The secondary amine starting material will stain bright pink/purple. The tertiary amine product will not stain strongly with Ninhydrin, confirming successful alkylation without ester cleavage.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between DCM and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM. Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Reductive Amination

This protocol is highly recommended for installing secondary alkyl groups (e.g., isopropyl, cyclopentyl) or when over-alkylation is a persistent issue[3].

Reagents:

  • Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the dihydrochloride salt (1.0 eq) in anhydrous DCM. Add DIPEA (2.2 eq) dropwise to liberate the free base. Stir for 15 minutes.

  • Carbonyl Addition: Add the aldehyde or ketone (1.2 eq) to the solution. Stir at room temperature for 1–2 hours to allow complete iminium ion formation.

    • Self-Validating Checkpoint: An aliquot analyzed by LC-MS should show the mass of the intermediate iminium ion [M+H]+, confirming the free base has successfully condensed with the carbonyl before the reducing agent is introduced.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to avoid excessive gas evolution. Stir at room temperature for an additional 2–4 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3. Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography.

References

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry - ACS Publications URL
  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 Source: PMC - NIH URL
  • A complex view of GPCR signal transduction: Molecular dynamics of the histamine H3 membrane receptor Source: bioRxiv URL
  • Synthesis of piperidine, morpholine and piperazine analogues of GK13S Source: ResearchGate URL

Sources

Application

Application Note: Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the spatial orientation and conformational flexibility of molecular scaffolds dictate the success of target engagement. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation and conformational flexibility of molecular scaffolds dictate the success of target engagement. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) has emerged as a highly versatile, bifunctional building block[1]. Featuring a semi-flexible 7-membered homopiperazine ring, a secondary amine for N-functionalization, and a methyl ester for orthogonal C-terminal extension, this scaffold is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs), Central Nervous System (CNS) therapeutics, and Sigma receptor ligands.

This application note provides an in-depth technical guide on the physicochemical profiling, strategic applications, and validated experimental protocols for integrating this scaffold into complex drug discovery pipelines.

Physicochemical Profiling & Structural Advantages

The compound is supplied as a dihydrochloride salt, which is critical for preventing premature oxidation of the amines and ensuring long-term shelf stability. Structurally, the 1,4-diazepane (homopiperazine) ring offers a distinct conformational profile compared to the ubiquitous 6-membered piperazine ring. The addition of a single methylene group in the ring expands the dihedral angles between the nitrogen exit vectors, providing a unique spatial projection that can alleviate steric clashes in complex protein-protein interactions.

Table 1: Physicochemical & Structural Parameters
ParameterSpecification / Detail
Chemical Name Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
CAS Number 1170891-84-5[1]
Molecular Formula C₈H₁₆N₂O₂ · 2HCl
Molecular Weight 245.15 g/mol (Salt) / 172.23 g/mol (Free Base)
Bifunctional Handles Secondary amine (N4); Methyl ester (C-terminus)
Solubility Profile High in H₂O and DMSO; requires free-basing for DCM/THF
Storage Conditions Desiccated, room temperature or 4°C (hygroscopic)

Strategic Applications in Medicinal Chemistry

Conformationally Tuned PROTAC Linkers

PROTACs require the simultaneous binding of a target protein of interest (POI) and an E3 ubiquitin ligase to form a productive ternary complex. The linker connecting the two warheads is not merely a passive tether; its rigidity, length, and exit vectors directly govern degradation efficiency.

Recent studies have demonstrated that expanding a linker's core from a 6-membered piperazine to a 7-membered 1,4-diazepane can dramatically alter the degradation profile. For instance, in the development of ARD-2051 (a potent Androgen Receptor degrader for advanced prostate cancer), replacing a piperazine moiety with a 1,4-diazepane ring fine-tuned the spatial relationship between the AR ligand and the VHL E3 ligase ligand, maintaining high degradation potency while optimizing pharmacokinetic properties[2]. Similarly, in HDAC3 PROTAC degraders, 1,4-diazepane linkers have been utilized to overcome the limitations of traditional amide linkages, yielding highly potent degraders[3].

Table 2: Comparative Linker Exit Vectors
Scaffold TypeRing SizeConformational FlexibilityImpact on Ternary Complex Formation
Piperazine 6-memberedHighly RigidLinear exit vectors; prone to steric clashes in tight pockets.
1,4-Diazepane 7-memberedSemi-FlexibleExpanded exit angle; rescues degradation potency by altering spatial projection[2].
CNS Therapeutics and Amyloid-Beta Inhibition

The 1,4-diazepane scaffold is a privileged structure in CNS drug discovery due to its favorable blood-brain barrier (BBB) permeability. Recent investigations have utilized N-alkylated 1,4-diazepane derivatives as flexible scaffolds to inhibit Amyloid-Beta (Aβ) aggregation, a primary pathological hallmark of Alzheimer's disease. The secondary amine of the diazepane ring allows for the attachment of antioxidant pharmacophores, yielding dual-action neuroprotective agents. Furthermore, conformational expansion from piperidine to diazepane has yielded novel Sigma receptor (σR) ligands with high affinity and low cytotoxicity, demonstrating the scaffold's utility in neuropharmacology[4].

Experimental Workflows & Protocols

To effectively utilize Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, researchers must employ orthogonal functionalization. The following protocols are designed as self-validating systems, explaining the causality behind each stoichiometric and reagent choice.

Workflow A Methyl 2-(1,4-diazepan-1-yl)acetate (Dihydrochloride) B Free-Basing (DIPEA, DCM) A->B Step 1 C N-Functionalization (Acylation/Alkylation) B->C Step 2 D Ester Hydrolysis (LiOH, THF/H2O) C->D Step 3 E Amide Coupling (HATU, Amine) D->E Step 4 F Final PROTAC or CNS Ligand E->F Step 5

Synthetic workflow for the bifunctional elaboration of Methyl 2-(1,4-diazepan-1-yl)acetate.

Protocol A: Free-Basing and N4-Acylation

Objective: To functionalize the secondary amine while preserving the methyl ester.

Causality & Logic: The compound is a dihydrochloride salt. To utilize the secondary amine as a nucleophile, it must be completely free-based. We utilize N,N -Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered, which prevents it from acting as a competing nucleophile during the acylation step. A minimum of 3.0 equivalents is required: 2.0 eq to neutralize the two HCl molecules, and 1.0 eq to act as a proton sponge for the subsequent coupling.

Step-by-Step Procedure:

  • Preparation: Suspend Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Free-Basing: Add DIPEA (3.5 eq, 3.5 mmol) dropwise at 0°C. Validation: The heterogeneous suspension will gradually clarify into a homogeneous solution as the salt is neutralized. Stir for 15 minutes.

  • Electrophile Addition: Slowly add the desired acyl chloride or activated carboxylic acid (1.1 eq, 1.1 mmol) dissolved in 2 mL DCM. Maintain the reaction at 0°C to prevent exothermic side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Validation: Monitor via LC-MS. The mass of the free base (m/z 173.1 [M+H]+) should completely shift to the target mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C-Terminal Elongation via Ester Hydrolysis

Objective: To convert the methyl ester into a carboxylic acid for subsequent amide coupling (e.g., attaching an E3 ligase binder).

Causality & Logic: The methyl ester is a robust protecting group. To hydrolyze it without cleaving the newly formed N4-amide bond, mild conditions are required. Lithium Hydroxide (LiOH) is a milder base than NaOH, minimizing the risk of amide bond cleavage. A biphasic cosolvent system of THF/H₂O (3:1) is critical: water solubilizes the LiOH, while THF solubilizes the organic intermediate, facilitating a homogeneous reaction at the solvent interface.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq, 1.0 mmol) in a mixture of THF (6 mL) and distilled H₂O (2 mL).

  • Hydrolysis: Add LiOH monohydrate (2.0 eq, 2.0 mmol) in a single portion. Stir at room temperature for 4-6 hours.

  • Validation: Monitor by TLC (stain with KMnO₄). The starting material spot should disappear, replaced by a highly polar baseline spot (the lithium carboxylate salt).

  • Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl. Caution: Do not over-acidify, as extreme low pH can protonate the diazepane ring nitrogens if the N-functional group is acid-labile.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organics over Na₂SO₄ and evaporate to yield the free carboxylic acid, ready for HATU-mediated coupling to an E3 ligase ligand.

Mechanism of Action Visualization

When utilized as a PROTAC linker, the 1,4-diazepane scaffold facilitates the critical proximity required for target ubiquitination.

PROTAC P PROTAC Molecule (1,4-Diazepane Linker) TC Ternary Complex Formation P->TC Binds POI Target Protein (e.g., AR or HDAC3) POI->TC Recruited E3 E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3->TC Recruited UB Polyubiquitination TC->UB E2 Ligase Transfer PROT 26S Proteasome UB->PROT Recognition DEG Target Degradation PROT->DEG Proteolysis

Mechanism of PROTAC-mediated targeted protein degradation using a 1,4-diazepane linker.

References

  • Chemical Substance Information: methyl 2-(1,4-diazepan-1-yl)
  • National Center for Biotechnology Information (PMC)
  • Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR)
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands ACS Medicinal Chemistry Letters URL

Sources

Method

How to prepare stable stock solutions of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Application Note: Preparation and Stability Management of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Stock Solutions Introduction & Physicochemical Profiling Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Stability Management of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Stock Solutions

Introduction & Physicochemical Profiling

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a versatile, bis-basic small molecule widely utilized as a pharmacological intermediate and building block in medicinal chemistry[1][2]. While its dihydrochloride salt form ensures exceptional aqueous solubility, it introduces significant handling challenges. Researchers frequently encounter irreproducible assay results due to two intersecting vulnerabilities: the extreme hygroscopicity of the dihydrochloride salt and the hydrolytic instability of the methyl ester moiety.

This protocol provides a self-validating framework for preparing, storing, and utilizing stock solutions of this compound, ensuring high fidelity in downstream in vitro and in vivo applications.

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
CAS Number 1170891-84-5
Molecular Formula C₈H₁₆N₂O₂ · 2HCl (C₈H₁₈Cl₂N₂O₂)
Molecular Weight 245.15 g/mol
Solubility (Aqueous) Very Soluble (>50 mg/mL)
Solubility (Organic) Soluble in DMSO, Methanol

| Primary Vulnerabilities | Hygroscopicity, Ester Hydrolysis |

Mechanistic Insights into Stability (E-E-A-T)

To maintain scientific integrity during formulation, it is critical to understand the causality behind compound degradation.

The Hygroscopicity-Hydrolysis Nexus Dihydrochloride salts of secondary and tertiary amines possess high crystal lattice energies but are notoriously hygroscopic[3][4]. Upon exposure to ambient humidity, the dry powder rapidly absorbs water. This not only inflates the apparent mass—leading to sub-potent stock solutions due to weighing errors—but also creates a localized micro-aqueous environment around the crystal lattice.

Once water is introduced, the methyl ester group becomes highly susceptible to hydrolysis. In aqueous solutions, or in moisture-contaminated organic solvents, the ester cleaves to form 2-(1,4-diazepan-1-yl)acetic acid and methanol.

DMSO Solvent Dynamics Dimethyl sulfoxide (DMSO) is the gold standard for small molecule stock solutions. However, DMSO is itself highly hygroscopic. If ambient moisture is absorbed into the DMSO stock, it depresses the solvent's freezing point and provides the water necessary for ester hydrolysis, even during cold storage[5][6]. Therefore, the use of strictly anhydrous DMSO and the elimination of freeze-thaw cycles are non-negotiable parameters for this compound.

Degradation A Methyl 2-(1,4-diazepan-1-yl)acetate (Intact Ester) B H2O Absorption (Hygroscopic DMSO/Air) A->B C Ester Hydrolysis (Acid/Base Catalyzed) B->C D 2-(1,4-diazepan-1-yl)acetic acid (Inactive/Degraded) C->D E Methanol (Byproduct) C->E

Caption: Hydrolytic degradation pathway of the methyl ester moiety upon moisture exposure.

Experimental Protocols

Protocol A: Preparation of 100 mM Anhydrous DMSO Stock Solution

Objective: Establish a stable, long-term storage solution while preventing moisture ingress.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride from cold storage. Place it in a desiccator at room temperature (20–25°C) for at least 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis before the solvent is even added.

  • Rapid Weighing: Weigh the required mass (e.g., 24.52 mg for 1 mL of 100 mM solution) using an analytical balance in a low-humidity environment (Relative Humidity < 30%).

  • Dissolution: Immediately transfer the powder to a sterile, dry amber glass vial. Add the calculated volume of Anhydrous DMSO (water content ≤0.005%). Vortex gently until complete dissolution is achieved.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) using sterile, low-bind microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce condensation into the master tube, progressively degrading the entire batch[5][6]. Single-use aliquots isolate the risk.

  • Inert Gas Purging (Optional but Recommended): Briefly purge the headspace of each aliquot tube with dry Argon or Nitrogen gas before sealing.

  • Storage: Store all aliquots immediately at -80°C. At this temperature, the anhydrous stock is stable for up to 6 months[5].

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute the stock for biological assays while minimizing aqueous degradation.

Step-by-Step Methodology:

  • Thawing: Remove a single 50 µL aliquot from -80°C and allow it to thaw at room temperature. Do not use artificial heat, as elevated temperatures accelerate ester hydrolysis.

  • Aqueous Dilution: Dilute the DMSO stock directly into your assay buffer (e.g., PBS or cell culture media) immediately prior to the experiment. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced cytotoxicity.

  • pH Control: Ensure the aqueous buffer is maintained strictly between pH 6.5 and 7.5.

    • Causality: Ester hydrolysis is catalyzed by both hydronium (acidic) and hydroxide (basic) ions. Deviations from physiological pH will exponentially increase the degradation rate.

  • Immediate Use: Discard any unused aqueous working solution after 12 hours. Do not attempt to refreeze or store aqueous solutions of this compound.

Workflow A Equilibrate Vial (Desiccator, 30 min) B Rapid Weighing (RH < 30%) A->B C Dissolve in Anhydrous DMSO B->C D Aliquot into Single-Use Tubes C->D E Argon Purge & Seal D->E F Long-Term Storage (-80°C) E->F G Aqueous Working Solution (Prepare Fresh) F->G Thaw once prior to use

Caption: Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Self-Validation & Quality Control

To ensure this protocol acts as a self-validating system in your laboratory:

  • Baseline QC: Run an LC-MS analysis on the freshly prepared 100 mM DMSO stock (diluted appropriately in mobile phase) on Day 0 to establish the baseline ratio of the intact ester to the free acid (2-(1,4-diazepan-1-yl)acetic acid).

  • Longitudinal QC: After 3 months of storage at -80°C, thaw one aliquot and repeat the LC-MS analysis. A >5% increase in the free acid peak indicates that moisture ingress occurred during the initial preparation, signaling that the batch should be discarded and the environmental humidity controls during weighing must be tightened.

References[1] methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information. NextSDS. URL:https://nextsds.com/substance/1170891-84-5[2] Methyl 2-(1,4-diazepan-1-yl)acetate | C8H16N2O2 | CID 16772842. National Institutes of Health (PubChem). URL:https://pubchem.ncbi.nlm.nih.gov/compound/16772842[5] SB 706504 DMSO Stock Solutions - Long-Term Stability. BenchChem. URL:https://www.benchchem.com/tech-support/sb-706504-dmso-stock-solutions-long-term-stability[3] Pharmaceutical Salts Handbook Guide. Scribd. URL:https://www.scribd.com/document/443725838/Pharmaceutical-Salts-Handbook-Guide[4] Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. ResearchGate. URL:https://www.researchgate.net/publication/5859663_Drug_substances_presented_as_sulfonic_acid_salts_Overview_of_utility_safety_and_regulation[6] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. URL:https://ziath.com/images/pdf/effects_of_water_on_dmso.pdf

Sources

Application

Application Notes and Protocols for Catalytic Applications of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Intermediates

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Scaffold for Modern Catalysis Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a key synthetic intermediate poised for significant applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Catalysis

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a key synthetic intermediate poised for significant applications in the development of novel catalytic systems. While direct catalytic applications of this specific molecule are not extensively documented, its inherent structural features—a flexible seven-membered diazepane ring and a reactive methyl acetate group—make it an ideal precursor for a new generation of ligands and catalysts. The 1,4-diazepane core, a privileged motif in medicinal chemistry, offers a robust and sterically defined backbone for creating sophisticated molecular tools for catalysis.[1][2]

This guide provides detailed application notes and protocols for researchers, chemists, and drug development professionals, outlining potential catalytic applications derived from this versatile intermediate. We will explore its transformation into chiral ligands for asymmetric catalysis and its role in forming active metal complexes for key organic transformations, grounding these prospective applications in established catalytic principles.

Application Note 1: Synthesis of Chiral Diamine Ligands for Asymmetric Catalysis

Expertise & Rationale:

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. The 1,4-diazepane scaffold provides a conformationally flexible yet pre-organized C2-symmetric backbone, which is a highly desirable feature for creating an effective chiral environment around a metal center. The two nitrogen atoms can be functionalized to introduce coordinating groups, such as phosphines, which are pivotal in many catalytic reactions, including hydrogenation, cross-coupling, and allylic alkylation.

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride serves as an excellent starting point. The secondary amine at the 4-position can be functionalized, while the ester group at the 1-position can be reduced to a primary alcohol and subsequently converted into a coordinating group. This dual functionality allows for the creation of novel P,N or N,N-type bidentate ligands. The synthesis of such chiral ligands from readily available starting materials is a key strategy in catalyst development.[3][4]

Experimental Workflow Diagram:

G cluster_0 Synthesis of Chiral 1,4-Diazepane Ligand A Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride B Protection of N4 (e.g., Boc anhydride) A->B Step 1 C Reduction of Ester (e.g., LiAlH4) B->C Step 2 D Conversion of Alcohol to Leaving Group (e.g., TsCl) C->D Step 3 E Nucleophilic Substitution with Phosphine (e.g., HPPh2) D->E Step 4 F Deprotection of N4 (e.g., TFA) E->F Step 5 G Functionalization of N4 (e.g., with another phosphine group) F->G Step 6 H Final Chiral Ligand G->H Final Product

Caption: Synthetic workflow for a chiral phosphine ligand.

Protocol 1: Synthesis of a Novel C2-Symmetric Bisphosphine Ligand

This protocol describes a hypothetical, yet plausible, multi-step synthesis of a C2-symmetric bis(diphenylphosphino) ligand derived from Methyl 2-(1,4-diazepan-1-yl)acetate.

Materials:

  • Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Diphenylphosphine (HPPh₂)

  • n-Butyllithium (n-BuLi)

  • Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents (diethyl ether, ethyl acetate, hexane, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).

Procedure:

  • N-Boc Protection:

    • Suspend Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1 eq.) in DCM.

    • Add Et₃N (2.2 eq.) and stir for 15 minutes at 0 °C.

    • Add (Boc)₂O (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Perform an aqueous workup and purify by column chromatography to yield N-Boc protected intermediate.

  • Ester Reduction:

    • Dissolve the N-Boc protected intermediate (1 eq.) in anhydrous THF under an inert atmosphere.

    • Cool to 0 °C and slowly add LiAlH₄ (1.5 eq.).

    • Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Carefully quench the reaction with water and 15% NaOH solution.

    • Filter the resulting solid and concentrate the filtrate. Purify the crude product to obtain the corresponding alcohol.

  • Hydroxyl to Tosylate Conversion:

    • Dissolve the alcohol (1 eq.) in pyridine at 0 °C.

    • Add TsCl (1.2 eq.) portion-wise and stir at 0 °C for 4 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the tosylated intermediate.

  • Phosphine Introduction:

    • In a separate flask, dissolve HPPh₂ (2.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add n-BuLi (2.2 eq.) dropwise and stir for 30 minutes to form lithium diphenylphosphide.

    • Add a solution of the tosylated intermediate (1 eq.) in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Quench with saturated NH₄Cl solution and extract with diethyl ether. Purify by chromatography.

  • N-Boc Deprotection and Final Functionalization:

    • Dissolve the phosphine-containing intermediate in DCM.

    • Add TFA (10 eq.) and stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting secondary amine can be further functionalized, for example, by reacting with another equivalent of a phosphine-containing electrophile to create a C2-symmetric bisphosphine ligand.

Application Note 2: Ruthenium Complexes for Asymmetric Transfer Hydrogenation

Expertise & Rationale:

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.[5] Ruthenium(II) complexes coordinated with chiral diamine ligands are among the most effective catalysts for this transformation. The 1,4-diazepane scaffold, when appropriately functionalized, can act as a chiral diamine ligand, creating a well-defined catalytic pocket.

By preparing a chiral ligand from Methyl 2-(1,4-diazepan-1-yl)acetate (as outlined in Protocol 1 or similar methods), a novel Ru-catalyst can be generated in situ. This catalyst is expected to mediate the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to a prochiral ketone with high enantioselectivity. The flexible seven-membered ring of the diazepane can adopt a stable chair-like conformation in the metal complex, which is crucial for effective stereochemical communication.[6]

Catalytic Cycle Diagram:

G A [Ru(II)-Ligand] Precatalyst B [Ru(II)-H]- Active Catalyst A->B Base, H-donor (e.g., i-PrOH) C Ketone Coordination B->C Prochiral Ketone D Hydride Transfer (Transition State) C->D E Chiral Alcohol Product Release D->E E->B Acetone

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the in situ preparation of a Ruthenium catalyst with a hypothetical chiral 1,4-diazepane-based ligand and its application in the ATH of acetophenone.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Chiral 1,4-diazepane-based ligand (from Protocol 1 or similar)

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Standard workup and analysis equipment (rotary evaporator, silica gel, GC-MS with a chiral column).

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 eq.) and the chiral diazepane ligand (0.011 eq.).

    • Add anhydrous toluene and stir the mixture at 80 °C for 1 hour. A color change should be observed, indicating complex formation.

  • Transfer Hydrogenation Reaction:

    • Cool the catalyst solution to room temperature.

    • Add a solution of acetophenone (1 eq.) in isopropanol.

    • Add a solution of KOtBu (0.1 eq.) in isopropanol to activate the catalyst.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC.

  • Workup and Analysis:

    • After completion (typically 4-12 hours), cool the reaction to room temperature.

    • Quench with a small amount of water and filter through a pad of celite.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate) to obtain 1-phenylethanol.

    • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Expected Performance Data (Hypothetical):
EntryLigand ModificationTemp (°C)Time (h)Conversion (%)ee (%)
1P,N-type ligand806>9992 (R)
2C2-symmetric N,N-ligand808>9988 (S)
3P,N-type ligand60129594 (R)

Application Note 3: Precursor for Biomimetic Iron(III) Dioxygenase Models

Expertise & Rationale:

Metalloenzymes perform highly selective oxidations in biological systems. Catechol dioxygenases, for example, utilize an iron center to cleave aromatic rings, a critical step in biodegradation pathways. The development of synthetic complexes that mimic the function of these enzymes is a significant area of research. The 1,4-diazepane scaffold can be elaborated with coordinating side arms (e.g., pyridyl or quinolyl groups) to create tetradentate ligands.[7]

Methyl 2-(1,4-diazepan-1-yl)acetate provides a starting point for creating such biomimetic ligands. The two nitrogen atoms of the diazepane ring, plus two additional coordinating groups introduced via N-alkylation, can form a stable complex with a metal like Iron(III). These complexes can then be studied for their ability to catalyze biomimetic oxidation reactions, such as the cleavage of catechols, providing insights into enzyme mechanisms and potentially leading to new industrial oxidation catalysts.

Conceptual Diagram:

G A Methyl 2-(1,4-diazepan-1-yl)acetate Intermediate B Functionalization at N1 and N4 (e.g., with 2-picolyl chloride) A->B Synthesis C Tetradentate Ligand B->C D Complexation with Fe(III) salt C->D E [Fe(III)-Ligand] Complex Biomimetic Catalyst D->E

Caption: Pathway to a biomimetic Iron(III) catalyst.

Protocol 3: Synthesis of a Tetradentate Ligand and Fe(III) Complexation (Conceptual)

Procedure Outline:

  • Ligand Synthesis:

    • Start with 1,4-diazepane, which can be derived from the title compound after hydrolysis of the ester and decarboxylation.

    • Perform a double N-alkylation using two equivalents of a suitable electrophile containing a coordinating group, such as 2-(chloromethyl)pyridine, in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile.

    • Purify the resulting tetradentate ligand by column chromatography or crystallization.

  • Complexation:

    • Dissolve the purified ligand (1 eq.) in a suitable solvent like methanol or acetonitrile.

    • Add a solution of an Iron(III) salt, such as FeCl₃ or Fe(ClO₄)₃ (1 eq.), in the same solvent.

    • Stir the mixture at room temperature. The formation of the complex is often indicated by a distinct color change.

    • The resulting iron complex can be isolated by precipitation with a non-polar solvent or by slow evaporation.

  • Catalytic Testing:

    • The catalytic activity of the Fe(III) complex can be evaluated in the oxidation of a model substrate like 3,5-di-tert-butylcatechol in the presence of an oxidant (e.g., O₂ or H₂O₂).

    • The reaction products can be analyzed by techniques such as GC-MS and UV-Vis spectroscopy to determine the efficiency and selectivity of the catalytic cleavage.

Summary and Future Outlook

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a promising, yet under-explored, intermediate for catalyst development. Its inherent structure allows for logical and efficient synthetic routes to novel chiral ligands and biomimetic complexes. The protocols and concepts outlined in this guide demonstrate its potential to contribute to the fields of asymmetric transfer hydrogenation, C-C bond formation, and biomimetic oxidation. Further research into the derivatization of this scaffold will undoubtedly unlock new catalytic systems with enhanced activity and selectivity, addressing ongoing challenges in synthetic chemistry and drug development.

References

  • Wünsch, B., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4735-4750.
  • List, B., et al. (2009). Dynamic kinetic asymmetric transfer hydrogenation of racemic 2,4-diaryl-2,3-dihydrobenzo[b][3][8]diazepines catalyzed by chiral phosphoric acids. Angewandte Chemie International Edition, 48(33), 6179-6181.

  • Williams, T. J., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(9), 1754–1759.
  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. Retrieved from [Link]

  • Growing Science. (2022). One-pot strategy to synthesize seven–membered 1,4-diazepine heterocyclic scaffolds assisted by zinc oxide nanoparticles as heterogeneous catalytic support system. Current Chemistry Letters, 11(4), 365-374.
  • Palaniandavar, M., et al. (2008). Novel Iron(III) Complexes of Sterically Hindered 4N Ligands: Regioselectivity in Biomimetic Extradiol Cleavage of Catechols. Inorganic Chemistry, 47(15), 6885-6896.
  • MDPI. (2025).
  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
  • National Center for Biotechnology Information. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2794.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1693-1699.
  • ResearchGate. (2020). Recent Advances in Transition‐Metal‐Catalyzed Oxidative Annulations to Benzazepines and Benzodiazepines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947.
  • ResearchGate. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of the Iranian Chemical Society, 6(3), 477-482.
  • ACS Publications. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 117(13), 8752-8786.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Royal Society of Chemistry. (n.d.). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry, 15(38), 8146-8154.
  • Nature. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis.
  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • IntechOpen. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives.
  • Organic Chemistry Portal. (2019). Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen Donor. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride

Welcome to the technical support center for the synthesis of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve your reaction yield and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

The primary cause of low yield is the lack of selectivity during the N-alkylation step. 1,4-Diazepane has two secondary amine nitrogens (N1 and N4). Direct alkylation with methyl 2-bromoacetate often leads to a mixture of the desired mono-alkylated product, the undesired 1,4-dialkylated side product, and unreacted starting material. Controlling the stoichiometry and reaction conditions is critical but often insufficient to prevent this mixture.

Q2: How can I minimize the formation of the di-alkylated side product?

While using a large excess of 1,4-diazepane can favor mono-alkylation based on statistical probability, this is often inefficient and creates significant downstream purification challenges. The most robust and reliable method to ensure selective mono-alkylation is to use a protecting group strategy. By temporarily blocking one of the nitrogen atoms, you can direct the alkylation to the desired position with high selectivity.[1][2]

Q3: My final product is an oil or a sticky solid, not a crystalline dihydrochloride salt. What went wrong?

This issue typically points to impurities in the free base intermediate or improper salt formation technique. The presence of residual solvents, the di-alkylated byproduct, or other impurities can inhibit crystallization. Ensure your free base is completely pure before attempting salt formation. Additionally, the salt formation procedure requires anhydrous conditions, as the hydrochloride salt can be hygroscopic or have some water solubility.

Q4: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common method. A suitable solvent system (e.g., Dichloromethane/Methanol, 9:1 or 8:2, with a small amount of ammonium hydroxide to prevent streaking) should be used. You will need to visualize the spots with a stain like ninhydrin (for the free amines) or potassium permanganate. The starting diamine, mono-alkylated product, and di-alkylated product should have distinct Rf values.

Q5: What are the expected spectroscopic data for my final product?

For Methyl 2-(1,4-diazepan-1-yl)acetate, you should look for key signals in ¹H NMR and a specific mass in MS analysis. The dihydrochloride salt will show broadened peaks for the protons near the nitrogens.

Compound Expected ¹H NMR Signals (Illustrative, in CDCl₃) Expected Mass [M+H]⁺
1,4-Diazepane δ ~2.7-2.9 (m, 8H), ~1.7 (quint, 2H), ~2.0 (br s, 2H, NH)101.11
Mono-alkylated Product (Free Base) δ ~3.6 (s, 3H, -OCH₃), ~3.3 (s, 2H, -CH₂CO), distinct signals for the diazepane ring protons173.13[3]
Di-alkylated Product (Free Base) δ ~3.6 (s, 6H, two -OCH₃), ~3.3 (s, 4H, two -CH₂CO), symmetrical signals for the diazepane ring245.16

Note: Actual chemical shifts can vary based on solvent and pH.

Troubleshooting Guide: Improving Reaction Yield & Purity

This section provides a deeper dive into specific experimental problems and their solutions.

Problem 1: Low Conversion or No Reaction

Symptoms:

  • TLC analysis shows predominantly starting material (1,4-diazepane).

  • Minimal or no product is isolated after workup.

Root Causes & Solutions:

  • Inactive Alkylating Agent: Methyl 2-bromoacetate can degrade over time.

    • Solution: Use a freshly opened bottle or purify the reagent by distillation before use. Confirm its integrity via ¹H NMR.

  • Insufficient or Inappropriate Base: The reaction generates HBr, which will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Solution: Ensure at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used. For heterogeneous bases like K₂CO₃, ensure vigorous stirring to maximize surface area and reaction rate.[4][5]

  • Low Reaction Temperature: The alkylation may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction closely by TLC to avoid the formation of side products, as higher temperatures can also accelerate di-alkylation.

Problem 2: Significant Di-alkylation Impurity

Symptoms:

  • TLC shows three spots corresponding to the starting material, mono-alkylated product, and a less polar di-alkylated product.

  • NMR and MS analysis of the crude product confirms a mixture.

Root Cause: This is the inherent challenge of this synthesis. The mono-alkylated product is still a secondary amine and can react again with the methyl 2-bromoacetate.

Solution: The Protecting Group Strategy

This is the most effective solution and the recommended industrial approach. Using a tert-butoxycarbonyl (Boc) group allows for precise control.[1][6]

Diagram: Reaction Pathway vs. Side Pathway

reaction_pathway cluster_main Direct Alkylation cluster_side Side Reaction SM 1,4-Diazepane P1 Methyl 2-(1,4-diazepan-1-yl)acetate (Desired Mono-Product) SM->P1 + Reagent (1 eq) + Base R Methyl 2-Bromoacetate R->P1 P2 1,4-bis(methoxycarbonylmethyl)-1,4-diazepane (Di-alkylation Byproduct) P1->P2 + Reagent (>1 eq) (Over-alkylation) Base Base (e.g., K₂CO₃)

Caption: The desired mono-alkylation vs. the common di-alkylation side reaction.

Experimental Protocol 1: Selective Mono-alkylation using Boc Protection

This protocol is divided into three main stages: Protection, Alkylation, and Deprotection/Salt Formation.

Stage 1: Mono-Boc Protection of 1,4-Diazepane

  • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent. The stoichiometry is key here to maximize mono-protection.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor by TLC until the starting diamine is consumed.

  • Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography (Silica gel, eluting with a gradient of DCM/MeOH) to isolate pure tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate.

Stage 2: N-Alkylation of the Boc-Protected Intermediate

  • Dissolve the mono-Boc-protected 1,4-diazepane (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone.

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add methyl 2-bromoacetate (1.1 eq) dropwise.

  • Heat the mixture to reflux (or ~50 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction, filter off the inorganic base, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by extraction or column chromatography to yield tert-butyl 4-(2-methoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate.

Stage 3: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the purified Boc-protected product from Stage 2 in an anhydrous solvent like diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in Dioxane) dropwise until the solution is acidic and a precipitate forms.[1]

  • Stir the resulting suspension at 0 °C for 1-2 hours.

  • Collect the white precipitate by filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.

  • Dry the product under vacuum to yield pure Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride as a white crystalline solid.

Diagram: Recommended Synthesis Workflow

workflow start 1,4-Diazepane step1 Step 1: Mono-Boc Protection Reagents: Boc₂O, DCM start->step1 intermediate1 tert-butyl 1,4-diazepane-1-carboxylate step1->intermediate1 Purify step2 Step 2: N-Alkylation Reagents: Methyl Bromoacetate, K₂CO₃, Acetonitrile intermediate1->step2 intermediate2 Boc-Protected Mono-alkylated Product step2->intermediate2 Purify step3 Step 3: Deprotection & Salt Formation Reagents: Anhydrous HCl in Ether/Dioxane intermediate2->step3 final Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride step3->final

Caption: A robust three-step workflow for high-yield, high-purity synthesis.

Problem 3: Product Hydrolysis or Decomposition

Symptoms:

  • NMR analysis shows the absence of the methyl ester singlet (~3.6 ppm) and the appearance of a broad acid peak.

  • Mass spectrometry shows a peak corresponding to the carboxylic acid (M-14).

  • The product fails to crystallize properly during salt formation.

Root Causes & Solutions:

  • Ester Hydrolysis During Workup: Using strong aqueous base (like NaOH) for an extended period during extraction can hydrolyze the methyl ester to the corresponding carboxylate.

    • Solution: Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for aqueous washes and minimize contact time. Always perform extractions promptly and at room temperature or below.

  • Acid-Catalyzed Hydrolysis: Prolonged exposure to strong acidic conditions, especially with water present, during deprotection or salt formation can also lead to hydrolysis.

    • Solution: Use anhydrous HCl for the salt formation step. Ensure all solvents and glassware are thoroughly dried. Once the salt is formed, filter and dry it promptly.

References

  • Al-Zoubi, R. M., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][7][8]diazepines by a Domino Process. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2015). Production method of 1,4-diazepane derivatives. EP2818463A1.
  • González-Gómez, J. C., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Sprenger, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]

  • Al-Tel, T. H., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR. Available at: [Link]

  • Stoltz, B. M., et al. (2014). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-diazepan-5-ones. Caltech. Available at: [Link]

  • ResearchGate. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Request PDF. Available at: [Link]

  • Gagnon, J. L., et al. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters. Available at: [Link]

  • Houben-Weyl. (2002). 2 Protection of Functional Groups. Available at: [Link]

  • Fletcher, S., et al. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines. MedChemComm. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. Available at: [Link]

  • ResearchGate. (2008). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. PDF. Available at: [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. MDPI. Available at: [Link]

  • Green Chemistry. (2015). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides. RSC Publishing. Available at: [Link]

  • Reaction Chemistry & Engineering. (2020). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. RSC Publishing. Available at: [Link]

  • Google Patents. (2016). Process for the resolution of (r,s)-diazepane and diazepanone derivatives. WO2016020404A1.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc. Available at: [Link]

  • Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. US4155904A.
  • PMC. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • PubMed. (1981). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. Available at: [Link]

  • SciELO. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society. Available at: [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. Available at: [Link]

  • GALA. (2005). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive. Available at: [Link]

  • Organic Syntheses. (2016). Procedure for a specific organic synthesis reaction. Available at: [Link]

  • LabRulez. (2025). NMR & LC-MS Metabolomics for Blood Serum Analysis. LabRulez LCMS. Available at: [Link]

  • ORBi. (2021). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine. Université de Liège. Available at: [Link]

  • Semantic Scholar. (2019). NMR Spectroscopy for Metabolomics Research. Semantic Scholar. Available at: [Link]

  • PubChem. (2026). Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. PubChem. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues with Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride in non-polar solvents

Welcome to the technical support guide for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals, particularly its immiscibility in non-polar solvents. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play to empower your experimental design.

Overview of the Challenge

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a valuable building block in medicinal chemistry and drug discovery. However, its salt form, essential for stability and handling, presents a significant solubility hurdle in non-polar organic solvents. This guide will walk you through the reasons for this issue and provide validated protocols to overcome it.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride not dissolving in solvents like Toluene, Hexane, or Dichloromethane?

A1: The root cause lies in the fundamental chemical principle of "like dissolves like." Your compound is a dihydrochloride salt . The two nitrogen atoms of the diazepane ring are basic and are protonated by two equivalents of hydrogen chloride (HCl). This creates a polar, ionic compound with positive charges on the nitrogen atoms and two chloride counter-ions.

Non-polar solvents such as Toluene, Hexane, and even the moderately polar Dichloromethane have very low dielectric constants and cannot effectively solvate these charged ions. Consequently, the strong ionic lattice of the salt remains intact, and the compound does not dissolve.

Q2: What is the most reliable method to solubilize this compound for a reaction in a non-polar solvent?

A2: The most robust and widely accepted method is to convert the dihydrochloride salt to its neutral, freebase form . By removing the protons from the nitrogen atoms, you eliminate the ionic character of the molecule. The resulting freebase is significantly less polar and will readily dissolve in a wide range of organic solvents, including non-polar ones. This is typically achieved through a simple acid-base extraction.[1]

Q3: Can you provide a step-by-step protocol for converting the dihydrochloride salt to its freebase?

A3: Absolutely. The following is a standard, validated laboratory protocol for a liquid-liquid extraction to generate the freebase.

Protocol: Freebase Generation via Aqueous Workup

Materials:

  • Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • An appropriate organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the dihydrochloride salt in a minimal amount of deionized water in a flask or beaker.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add a saturated solution of sodium bicarbonate while gently swirling. You will observe effervescence (CO₂ gas evolution) as the bicarbonate neutralizes the hydrochloric acid. Continue adding the base until the gas evolution ceases and the aqueous layer is basic (pH ≥ 8), as confirmed with pH paper.

  • Extraction: Add a volume of your chosen organic solvent (e.g., DCM) to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert and shake vigorously for 30-60 seconds. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer containing your freebase will be the bottom layer if using DCM, or the top layer if using a less dense solvent like EtOAc.

  • Collection: Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-6) two more times. Combine all organic extracts.

  • Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts and swirl. The drying agent will clump as it absorbs residual water. Add more until some of the powder remains free-flowing.

  • Isolation: Filter the dried solution to remove the drying agent. The resulting filtrate is a solution of your pure freebase, ready for use in your non-polar reaction system or for concentration via rotary evaporation to yield the neat oil/solid.

G Start Start: Salt in H₂O Base Add NaHCO₃ (pH ≥ 8) Start->Base Extract Extract with Organic Solvent Base->Extract Dry Dry with Na₂SO₄ Extract->Dry Collect Organic Layer End End: Freebase in Non-Polar Solvent Dry->End Filter

Caption: Workflow for Salt-to-Freebase Conversion.

Q4: I am concerned about using a base. Will it damage my compound?

A4: This is an excellent and critical question. The compound contains a methyl ester functional group, which is susceptible to hydrolysis (saponification) under basic conditions.[2][3][4]

  • Strong Bases (e.g., NaOH, KOH): Using strong bases, especially with prolonged exposure or heating, poses a high risk of cleaving the methyl ester to form the corresponding carboxylate salt, which would likely remain in the aqueous phase during extraction.[2][5]

  • Mild Bases (e.g., NaHCO₃, K₂CO₃): This is why the protocol explicitly recommends a mild inorganic base like sodium bicarbonate. It is sufficiently basic to deprotonate the ammonium salts but not strong enough to significantly hydrolyze the ester at room temperature during the course of a standard workup.[3][5] The reaction is irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.[3]

G cluster_desired Desired Pathway (Mild Base) cluster_undesired Side Reaction (Strong Base) Salt R-NH₂⁺Cl⁻ Freebase R-NH (Soluble) Salt->Freebase NaHCO₃ Ester R'-COOCH₃ Carboxylate R'-COO⁻Na⁺ (Hydrolyzed) Ester->Carboxylate NaOH

Caption: Base Selection for Freebase Conversion.

Q5: Are there any non-aqueous alternatives if I must avoid water entirely?

A5: Yes, though they come with their own considerations.

  • In-situ Freebasing: You can create a slurry of the dihydrochloride salt in a suitable, moderately polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile) and add a solid, insoluble base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (NEt₃). After stirring for several hours, the freebase is generated in solution, while the salt byproducts (KCl or NEt₃·HCl) remain as solids that can be filtered off. This method may suffer from incomplete conversion and the resulting solution will contain dissolved salts to some extent.

  • Phase-Transfer Catalysis (PTC): For certain biphasic reactions, a phase-transfer catalyst can be employed.[6][7] These catalysts, often quaternary ammonium salts like tetrabutylammonium bromide (TBAB), have a charged "head" that is soluble in water and long organic "tails" that are soluble in the organic phase.[8] The catalyst can escort the reactant from the aqueous/solid phase into the organic phase where the reaction occurs.[6][7][8] This is a more advanced technique suitable when a two-phase system is required for the reaction itself.

Summary & Key Properties

PropertyValue / ObservationRationale & Implications
Compound Form Dihydrochloride SaltIonic, highly polar. Essential for shelf-life and stability but causes poor organic solubility.
Solubility (as Salt) Soluble: Water, Methanol Insoluble: Toluene, Hexane, Dichloromethane (DCM), Diethyl EtherPolar protic solvents can solvate the ions. Non-polar solvents cannot.[9]
Solubility (as Freebase) Soluble: Dichloromethane, Ethyl Acetate, THF, TolueneThe neutral, non-polar free amine is readily dissolved by a wide range of organic solvents.[1]
Estimated pKa pKa₁ ≈ 5-6, pKa₂ ≈ 9-10The two nitrogens have different basicities. The pKa of the parent 1,4-diazepane is ~9-10.[10] The second nitrogen's basicity is reduced by the substituent. A base with a conjugate acid pKa > 10 is needed for full deprotonation. NaHCO₃ (pKa of H₂CO₃ is ~6.4) is sufficient to neutralize the HCl salt.
Key Instability Ester HydrolysisThe methyl ester can be cleaved by strong bases (saponification). Mild bases are required for the freebase conversion.[11]

Decision-Making Guide for Solubilization Strategy

G Start Start: Need to dissolve Salt in Non-Polar Solvent Q1 Can your reaction tolerate water? Start->Q1 Protocol1 Recommended: Perform Aqueous Workup to generate Freebase. (See Protocol Q3) Q1->Protocol1 Yes Q2 Is incomplete conversion acceptable? Q1->Q2 No A1_Yes Yes A1_No No Protocol2 Option 1: In-situ Freebasing with solid K₂CO₃. Q2->Protocol2 Yes Protocol3 Option 2: Consider Phase-Transfer Catalysis (PTC). Q2->Protocol3 No A2_Yes Yes A2_No No

Caption: Choosing the Correct Solubilization Method.

References
  • Phase-transfer catalyst - Wikipedia . Wikipedia. Available at: [Link]

  • hydrolysis of esters - Chemguide . Chemguide. Available at: [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update . Scientific Update. Available at: [Link]

  • The solubility of inorganic salts in organic solvents? - ResearchGate . ResearchGate. Available at: [Link]

  • Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Hydrolysis Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Ester Hydrolysis - BYJU'S . BYJU'S. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . WJPR. Available at: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate . ResearchGate. Available at: [Link]

  • Salt formation to improve drug solubility. - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • How can I free base cystamine dihydrochloride? - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges . European Pharmaceutical Review. Available at: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed . PubMed. Available at: [Link]

  • Freebase (chemistry) - wikidoc . Wikidoc. Available at: [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery - ChemRxiv . ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Optimizing storage conditions to prevent degradation of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Welcome to the Technical Support Center. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile building block used extensively in peptide synthesis and medicinal chemistry. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a highly versatile building block used extensively in peptide synthesis and medicinal chemistry. However, its specific structural features—a 1,4-diazepane ring, a methyl ester, and a dihydrochloride salt—make it exceptionally vulnerable to environmental degradation.

This guide provides researchers with the mechanistic understanding and field-validated protocols required to preserve the structural integrity of this compound.

Troubleshooting & FAQs

Q1: Why does my Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride powder become sticky and lose mass spec purity over time? A1: The stickiness you are observing is a classic symptom of hygroscopic deliquescence. Dihydrochloride salts of amines are notoriously hygroscopic, meaning they actively absorb moisture from the surrounding atmospheric air[1]. Once water is absorbed into the crystal lattice, the localized dissolution creates an acidic microenvironment due to the hydrochloride salt[2]. This moisture, combined with the acidic pH, rapidly catalyzes the hydrolysis of the methyl ester group, converting your active reagent into 2-(1,4-diazepan-1-yl)acetic acid and methanol[2]. This degradation pathway directly explains the loss of mass spec purity, as the [M+H]+ peak will shift from the ester mass to the carboxylic acid mass (-14 Da).

Q2: I need to weigh this compound frequently for my assays. How can I do this without inducing degradation? A2: Repeatedly opening the primary storage container exposes the bulk material to atmospheric humidity, accelerating degradation. To prevent this, you must transition from a "bulk-weighing" to a "single-use aliquot" strategy. Because amino acid methyl esters have poor stability and are difficult to purify once degraded, they are supplied as hydrochloride salts to improve shelf life[3]—but they still require strict anhydrous handling. When you first receive the compound, transfer it immediately into an inert atmosphere (e.g., an Argon or Nitrogen-filled glovebox). Weigh the powder into single-use amber glass vials, seal them tightly, and store them desiccated[1]. When an experiment requires the reagent, retrieve only one vial, allow it to equilibrate to room temperature before opening (to prevent condensation), and use the entire contents.

Q3: What are the absolute optimal long-term storage conditions for this compound? A3: To arrest both ester hydrolysis and potential amine oxidation, the compound must be stored at -20°C in a dark, strictly anhydrous environment . The low temperature reduces the kinetic rate of any residual hydrolysis. Light protection (amber vials) prevents photo-oxidation of the diazepane ring. Most critically, the compound should be housed within a secondary desiccator containing active desiccant (like indicating Drierite or silica) before being placed in the freezer[1].

Quantitative Data: Degradation Kinetics & Physicochemical Properties

To illustrate the critical need for proper storage, the following table summarizes the physicochemical properties and expected degradation rates of amino acid methyl ester hydrochlorides under various environmental conditions.

Property / Storage ConditionValue / ObservationImpact on Chemical Stability
Molecular Formula C8​H16​N2​O2​⋅2HCl The dihydrochloride nature drastically increases hygroscopicity.
Storage at 25°C, 80% RH >15% weight gain in 24hRapid deliquescence; ester hydrolysis initiates within 48 hours.
Storage at 4°C, Ambient RH ~5% degradation over 1 monthCondensation upon opening cold vials accelerates degradation.
Storage at -20°C, Desiccated <1% degradation over 12 monthsOptimal condition; kinetic energy is too low for significant hydrolysis.

Mechanistic Visualization

Below is the causal pathway illustrating how environmental exposure leads to the chemical degradation of the reagent.

degradation_pathway A Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride C Hygroscopic Deliquescence (Water Absorption) A->C Exposure B Atmospheric Moisture (High Humidity) B->C Absorption D Microenvironmental pH Shift (Acidic from HCl) C->D Solvation E Ester Hydrolysis D->E Catalysis F 2-(1,4-diazepan-1-yl)acetic acid + Methanol E->F Degradation

Degradation pathway of the compound via moisture-induced ester hydrolysis.

Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow

This protocol ensures the bulk reagent remains uncontaminated by atmospheric moisture during handling, establishing a self-validating system for long-term preservation.

  • Atmospheric Preparation: Purge a glovebox with high-purity Argon or Nitrogen until the relative humidity (RH) reads <1%. Place the unopened bulk bottle of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a microbalance, static-free spatulas, and pre-dried amber glass vials into the antechamber and cycle the atmosphere three times.

  • Thermal Equilibration: Transfer the materials into the main glovebox chamber. If the bulk bottle was previously stored at -20°C, allow it to sit in the glovebox for 1 hour to reach ambient temperature before opening. This prevents internal condensation.

  • Rapid Aliquoting: Open the bulk container. Using a spatula, rapidly weigh the required mass (e.g., 10 mg, 50 mg) into individual amber vials.

  • Hermetic Sealing: Cap each vial tightly with a PTFE-lined screw cap. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the sealed aliquots into a vacuum desiccator or a sealed Mylar bag containing indicating silica gel.

  • Cryogenic Storage: Remove the secondary container from the glovebox and immediately transfer it to a -20°C freezer.

storage_workflow Start Receive Bulk Reagent (Keep Sealed) Glovebox Transfer to Glovebox (Argon, RH < 1%) Start->Glovebox Step 1 Aliquot Aliquot into Amber Vials (Single-Use Quantities) Glovebox->Aliquot Step 2 Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Step 3 Desiccator Place in Desiccator (with Active Silica) Seal->Desiccator Step 4 Store Store at -20°C (Dark & Dry) Desiccator->Store Step 5

Step-by-step workflow for the inert handling and long-term storage of the reagent.

Protocol 2: LC-MS Purity Verification (Detecting Hydrolysis)

Before using a stored aliquot in a critical synthesis step, verify its integrity using this rapid LC-MS protocol to ensure the ester has not hydrolyzed.

  • Sample Preparation: Remove a single-use aliquot from the -20°C freezer and allow it to warm to room temperature inside a desiccator (approx. 30 minutes).

  • Dissolution: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Crucial Note: Do not use basic buffers or pure water for the stock solution, as they will induce rapid hydrolysis during the analysis itself.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry (ESI+):

    • Intact Product: Extract the ion chromatogram (EIC) for the expected [M+H]+ of the methyl ester.

    • Degradation Product: Extract the EIC for [M+H]+ minus 14 Da, which corresponds to the hydrolyzed 2-(1,4-diazepan-1-yl)acetic acid.

  • Analysis: Calculate the relative peak area. If the acid degradant exceeds 5%, discard the aliquot and audit your glovebox humidity and desiccant viability.

References

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • Continuous synthesis method of glycine methyl ester hydrochloride. Eureka by PatSnap.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.

Sources

Optimization

Reducing unwanted side reactions when using Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Introduction Welcome to the technical support guide for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. This versatile building block is valuable in drug discovery and chemical synthesis, offering a constrained diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. This versatile building block is valuable in drug discovery and chemical synthesis, offering a constrained diazepane scaffold with two distinct points for functionalization: a secondary amine (N-4) and a methyl ester. However, its formulation as a dihydrochloride salt, while enhancing stability, introduces specific challenges that can lead to unwanted side reactions if not handled correctly.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you navigate these challenges. We will delve into the chemical principles behind our recommendations to empower you to optimize your reaction conditions, minimize side products, and achieve reliable results.

Part 1: Frequently Asked Questions (FAQs)
Q1: My Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is not dissolving in my reaction solvent (e.g., DCM, THF, Acetonitrile). What should I do?

This is a common and expected issue. The dihydrochloride salt form imparts high polarity and a crystal lattice energy that makes it largely insoluble in common aprotic organic solvents. Direct use of the salt in this form will lead to a heterogeneous mixture and likely result in a failed or incomplete reaction.

Core Issue: The protonated amine groups render the molecule salt-like.

Solution: You must first liberate the free amine form, which is significantly more soluble in organic solvents. This is achieved by a neutralization step before proceeding with your primary reaction. See the protocol for "Liberating the Free Amine" in Part 2 of this guide.

Q2: I need to perform an acylation/alkylation on the secondary amine. Which base should I use to neutralize the dihydrochloride salt, and why is the choice so critical?

The choice of base is the single most critical parameter for success. A suboptimal choice can lead directly to the most common side reaction: hydrolysis of the methyl ester.

The Challenge: You need a base strong enough to deprotonate the secondary ammonium salt (pKa ~9-10) but not so nucleophilic or harsh that it attacks the sensitive ester group.

Base TypeExample(s)Suitability for N-Acylation/AlkylationRationale
Aqueous Inorganic NaOH, KOH, K₂CO₃Not Recommended These require an aqueous phase, which, combined with the base, creates ideal conditions for saponification (hydrolysis) of the methyl ester. This is the leading cause of the unwanted carboxylic acid side product.[1]
Alkoxides NaOMe, t-BuOKNot Recommended These are extremely strong bases and potent nucleophiles that will rapidly hydrolyze or cause transesterification of the methyl ester.
Hindered Amine Bases Triethylamine (TEA), DIPEAHighly Recommended These are non-nucleophilic organic bases. They are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from attacking the ester carbonyl. They also generate soluble ammonium salts that are often easily removed during workup.
Hydrides NaHNot Recommended While a strong, non-nucleophilic base, it is often overkill and can deprotonate other sites. Its reactivity can be difficult to control, and it poses significant safety hazards.

Expert Recommendation: Use 2.2 to 2.5 equivalents of a hindered amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DCM, THF). The excess base ensures complete neutralization of both HCl molecules and scavenges the acid produced during the subsequent acylation or alkylation step.[2]

Part 2: Troubleshooting Unwanted Side Reactions

This section addresses specific experimental problems. We follow a "Problem -> Probable Cause -> Solution" format.

Scenario A: N-Acylation or N-Alkylation at the Secondary Amine (N-4)

This is the most common application for this reagent. The goal is to functionalize the N-4 position while preserving the methyl ester.

Problem: "My reaction is complete, but LC-MS analysis shows my desired product and a significant second product with a mass of -14 Da (loss of CH₂). What is it?"

Probable Cause: You are observing hydrolysis of the methyl ester to the corresponding carboxylic acid. The mass difference of 14 Da corresponds to the replacement of a methyl group (-CH₃, 15 Da) with a hydrogen (-H, 1 Da). This side reaction is almost always caused by the presence of water and an unsuitable base.

G cluster_main Troubleshooting N-Acylation Side Reaction cluster_cause Root Cause Analysis cluster_solution Corrective Actions Start Reaction Setup: - Reagent Dihydrochloride - Acyl Chloride / Alkyl Halide - Base Check_LCMS Observe Side Product? (Mass = Desired - 14 Da) Start->Check_LCMS Cause Ester Hydrolysis Check_LCMS->Cause Yes Success Achieve Selective N-Acylation Check_LCMS->Success No Reason1 Aqueous Base Used (e.g., K₂CO₃, NaOH) Cause->Reason1 Primary Cause Reason2 Wet Solvent or Reagents Cause->Reason2 Reason3 Reaction Too Hot / Too Long Cause->Reason3 Sol1 Switch to Hindered Amine Base (TEA, DIPEA) in Anhydrous Solvent Cause->Sol1 Solution Sol2 Ensure Dry Glassware and Anhydrous Reagents Sol3 Run Reaction at 0 °C to RT

Caption: Troubleshooting workflow for ester hydrolysis.

Solution & Detailed Protocol:

To prevent hydrolysis, you must rigorously exclude water and use the correct base.

Protocol 2.1: Optimized N-Acylation Protocol

  • Preparation: Dry your reaction flask and magnetic stir bar in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • Add Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1.0 eq) to the flask.

    • Add anhydrous Dichloromethane (DCM) to make a ~0.1 M solution. It will remain a suspension.

    • Cool the flask to 0 °C in an ice bath.

  • Neutralization: Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free amine is formed.

  • Acylation: Slowly add your acyl chloride (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Do not use heat unless absolutely necessary.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often an oil. Purification of polar amines on standard silica gel can be challenging due to interactions with acidic silanol groups.[3]

    • Recommended: Use a column packed with amine-functionalized silica gel.

    • Alternative: Use standard silica gel but add 1-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This masks the acidic sites and improves peak shape.

Scenario B: Reactions Involving the Methyl Ester

Problem: "I want to convert the methyl ester into an amide using an amine nucleophile, but the reaction is giving me a complex mixture of products, possibly polymers."

Probable Cause: The secondary amine at the N-4 position is also a nucleophile. When you try to react the ester, the N-4 amine of one molecule can attack the ester of another molecule, leading to oligomers or polymers.

G cluster_pathways Competing Reaction Pathways mol Methyl 2-(1,4-diazepan-1-yl)acetate N-4 Secondary Amine (Nucleophile) Methyl Ester (Electrophile) desired Desired Reaction: External Amine attacks Ester mol:f2->desired Correct side Side Reaction: N-4 Amine attacks another molecule's Ester mol:f1->side Incorrect (Intermolecular)

Caption: Competing nucleophilic attack pathways.

Solution: The secondary amine must be protected before attempting reactions at the ester. The Boc (tert-butyloxycarbonyl) group is an ideal choice as it is stable to the conditions required for amidation and can be easily removed later.

Protocol 2.2: N-4 Protection and Subsequent Amidation

  • Liberate Free Amine: Start by preparing the free base of Methyl 2-(1,4-diazepan-1-yl)acetate as described in the N-acylation protocol (steps 1-3), but use a non-nucleophilic base like TEA.

  • Boc Protection:

    • To the solution of the free amine at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform a standard aqueous workup to isolate the N-Boc protected intermediate.

  • Amidation:

    • Dissolve the N-Boc protected ester in a suitable solvent (e.g., Methanol).

    • Add your desired primary or secondary amine (2-5 eq).

    • Heat the reaction as required (e.g., 50-80 °C) and monitor for completion. High temperatures may be needed for this step.

  • Deprotection (if necessary):

    • After purification of the N-Boc protected amide, the Boc group can be removed by treatment with an acid like Trifluoroacetic Acid (TFA) in DCM or 4M HCl in Dioxane.

Part 3: Stability and Handling
Q3: How should I store the reagent? Is the free base stable?

Storage of Dihydrochloride Salt: The dihydrochloride salt is a stable, crystalline solid. Store it in a tightly sealed container in a cool, dry place. It is somewhat hygroscopic, so minimize its exposure to the atmosphere.

Stability of Free Base: The isolated free base is a polar oil and is significantly less stable than the salt. The amine lone pairs are susceptible to air oxidation, which can lead to discoloration and the formation of N-oxide impurities over time.[4]

Expert Recommendation: Do not store the free base for extended periods. It is best practice to generate the free amine in situ just before use or to use it immediately after isolation and characterization. If you must store it, do so under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20 °C).

References
  • Amine Purification via Salt Formation: Inspired by recent work on out of equilibrium molecular machinery, using trichloroacetic acid (TCA), we disclose a purification technique considerably decreasing the number of operations and the waste generation required for such purifications. (Source: Trichloroacetic acid fueled practical amine purifications - PMC, URL: [Link])

  • Chromatography of Amines: If you synthesize organic amine compounds, especially heterocyclic, secondary, or tertiary amines, you likely have encountered problems with their chromatography using silica columns. With the amine groups being basic and silica being acidic, there is a natural attraction between the two. (Source: Is there an easy way to purify organic amines? - Biotage, URL: [Link])

  • Acid-Base Extraction for Purification: This ammonium chloride salt will be forming... and then you can add ethyl acetate while the whole compound amine is in the aqueous phase... ethyl acetate will take out other organic impurity not the not your amine compound. (Source: How to purify Amine? Grad student asked me. - YouTube, URL: [Link])

  • Stability of Amine Salts: Amine oxidation leads to a lot of side reactions. As the HCl salt, you can't oxidize and thus, you avoid a lot of these side reactions. (Source: Why are organic amines often more stable as the HCl salt than in the free base form? - Reddit, URL: [Link])

  • Purification of Amine Mixtures: The isolation and purification of individual constituents of these mixtures is often carried out by column chromatography or fractional distillation... the removal of nonbasic constituents of the crude reaction products can easily be performed by acid extraction. (Source: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications, URL: [Link])

  • Ester Hydrolysis Overview: Technically, hydrolysis is a reaction with water... The alkaline hydrolysis of esters actually involves reaction with hydroxide ions. (Source: hydrolysing esters - Chemguide, URL: [Link])

  • Amine N-Alkylation Reactions: Amines react with alkyl halides directly to give N-alkylated products. Since this reaction produces HBr as a co-product, hydrobromide salts of the alkylated amine or unreacted starting amine will also be formed. (Source: Amine Reactivity - MSU Chemistry, URL: [Link])

  • Liberating Free Amines from Hydrochloride Salts: Classic procedure: Neutralise with a basic aqueous solution (carbonate, TEA, etc.) and extract the free amine (aminoacid ester) in an organic solvent (ether, for example). (Source: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate, URL: [Link])

  • Preparation of Free Esters from Salts: The free ester was prepared from the hydrochloride salt by the general method. (Source: The University of Chicago Library, URL: [Link])

  • Alkylation of Benzodiazepines: In all cases we observed that the alkylation reactions involve exclusively the two nitrogen atoms in 1,5-positions of the benzodiazepinic compound. (Source: Alkylation Reactions of 7-Chloro-1,5-Benzodiazepine-2,4-Diones - ResearchGate, URL: [Link])

Sources

Troubleshooting

Handling the hygroscopic nature of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride salts in the lab

Welcome to the technical support center for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on managing the hygroscopic nature of this salt. Our goal is to equip you with the expertise to ensure the integrity of your experiments and the reliability of your results.

Understanding the Challenge: The Hygroscopic Nature of Amine Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1][2][3] Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, as a dihydrochloride salt of a molecule containing both an ester and two amine functionalities, is particularly susceptible to moisture absorption. This can lead to a variety of issues in the laboratory, from inaccurate weighing to altered chemical reactivity.[1][4]

The absorption of atmospheric moisture can lead to both physical and chemical changes in the compound.[1] Physically, you may observe clumping, caking, or even deliquescence, where the solid dissolves in the absorbed water.[1][2][3] Chemically, the presence of water can lead to hydrolysis of the ester group, altering the compound's structure and purity.[4][5]

The Mechanism of Moisture Absorption

The diagram below illustrates the process by which Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride attracts and is affected by atmospheric water.

cluster_0 Atmospheric Environment cluster_1 Solid-State Compound cluster_2 Chemical Degradation H2O_vapor H₂O Vapor (Humidity) Salt_Dry Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (Dry, Crystalline) H2O_vapor->Salt_Dry Adsorption/ Absorption Salt_Wet Hydrated Salt (Clumped/Caked) Salt_Dry->Salt_Wet Physical Change Salt_Solution Deliquescence (Aqueous Solution) Salt_Wet->Salt_Solution Further Water Uptake Hydrolysis_Product 2-(1,4-diazepan-1-yl)acetic acid + Methanol Salt_Wet->Hydrolysis_Product Ester Hydrolysis (Slow) Salt_Solution->Hydrolysis_Product Ester Hydrolysis (Accelerated)

Caption: Moisture uptake process and its consequences.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns when working with Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

Q1: What are the ideal storage conditions for this compound?

A1: To minimize moisture absorption, Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride should be stored in a tightly sealed container in a cool, dry place.[1][6] For long-term storage or for highly sensitive applications, storing the compound inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[2] Some researchers also opt for storage in an inert atmosphere, such as in a glovebox.[7]

Q2: I've noticed the powder has started to clump. Can I still use it?

A2: Minor clumping is an early indicator of moisture absorption.[7] While you can sometimes break up clumps with a dry spatula, the material's water content is no longer negligible.[6] For non-critical applications, you might proceed with caution. However, for experiments requiring accurate concentrations or anhydrous conditions, it is best to use a fresh, free-flowing lot of the compound or to dry the material thoroughly before use.[7] Severe caking or a wet appearance indicates significant water absorption, and the material should not be used for quantitative work.[7]

Q3: What is the best way to weigh this hygroscopic salt accurately?

A3: Weighing hygroscopic materials requires speed and a controlled environment to prevent moisture uptake during the process.[6][8]

  • Ideal Method (Glovebox): The most accurate method is to perform all weighing procedures inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[7][9]

  • Alternative Method (Low Humidity): If a glovebox is unavailable, work quickly in an area with the lowest possible humidity.[7] Have all your equipment ready to minimize the time the container is open.[7] Weighing by difference is a useful technique: weigh the sealed container, quickly dispense the approximate amount of solid into your reaction vessel, and then re-weigh the sealed container. The difference in weight will be the amount of compound transferred.

  • General Tips: Use a suitable container of minimal size and ensure it is clean and dry.[8][10] Close all doors of the analytical balance to minimize the effects of air currents.[10]

Q4: Can I dry the compound if it has absorbed moisture?

A4: Yes, it is often possible to dry the compound, but it must be done carefully to avoid thermal decomposition.[6] A common method is to dry the salt under a high vacuum at a moderately elevated temperature. The exact temperature and duration will depend on the thermal stability of the compound, which should be determined if not already known. Gentle heating in a vacuum oven is a standard approach.[11] However, for many users, preventing moisture uptake is a more practical strategy than attempting to remove it.[1]

Troubleshooting Experimental Issues

Inconsistent results are a common frustration when working with hygroscopic reagents. This section provides a systematic approach to troubleshooting problems that may arise.

Problem 1: Inconsistent Reaction Yields or Rates

If you are observing variability in your reaction outcomes, the water content of your Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a likely culprit.

Potential Cause Explanation Recommended Action
Inaccurate Molar Quantity Absorbed water adds to the measured weight, meaning the actual amount of the active compound is less than intended.[12] This directly affects the stoichiometry of your reaction.Use a fresh, unopened container of the salt. If not possible, dry the material under vacuum before weighing.[11] Always handle the compound in a low-humidity environment or a glovebox.[7]
Ester Hydrolysis The presence of water can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid.[5] This impurity can interfere with the intended reaction.Characterize the starting material for purity before use, for example, by NMR or LC-MS. If hydrolysis is detected, purify the starting material or obtain a new batch.
Solvent Effects The presence of water can alter the polarity and properties of the reaction solvent, potentially affecting reaction kinetics.Use anhydrous solvents for your reactions and ensure all glassware is thoroughly dried before use.
Problem 2: Poor Solubility or Unexpected Precipitation

If the compound does not dissolve as expected or if precipitates form unexpectedly, consider the following:

Potential Cause Explanation Recommended Action
Formation of Hydrates The absorbed water may have formed a stable hydrate with a different solubility profile than the anhydrous salt.Characterize the solid material using techniques like X-ray powder diffraction (XRPD) or thermogravimetric analysis (TGA) to identify the presence of hydrates.[4]
pH Alteration The presence of the hydrolysis product (a carboxylic acid) can alter the pH of the solution, which may affect the solubility of the starting material or other components in the reaction mixture.Measure the pH of the solution. If it is outside the expected range, consider purifying the starting material.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the hygroscopic nature of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

Start Experimental Issue Observed (e.g., low yield, poor solubility) Check_Handling Review Storage and Handling Procedures Start->Check_Handling Check_Purity Assess Starting Material Purity Check_Handling->Check_Purity Adequate Improve_Handling Implement Improved Handling: - Use Desiccator/Glovebox - Minimize Exposure Time Check_Handling->Improve_Handling Inadequate Analyze_Water Quantify Water Content (e.g., Karl Fischer, TGA) Check_Purity->Analyze_Water Suspect Water Analyze_Purity Check for Impurities (e.g., NMR, LC-MS) Check_Purity->Analyze_Purity Suspect Impurities Improve_Handling->Check_Purity Dry_Material Dry Material Under Vacuum Dry_Material->Check_Purity Analyze_Water->Dry_Material Adjust_Stoichiometry Adjust Reagent Stoichiometry Based on Water Content Analyze_Water->Adjust_Stoichiometry Water Detected Purify_Material Purify or Replace Starting Material Analyze_Purity->Purify_Material Impurities Detected End Problem Resolved Adjust_Stoichiometry->End Purify_Material->End

Caption: A systematic approach to troubleshooting.

Analytical Techniques for Water Content Determination

For quantitative and highly sensitive applications, it may be necessary to determine the exact water content of your material. Several analytical techniques are available for this purpose.

Technique Principle Advantages Considerations
Karl Fischer (KF) Titration A chemical titration that specifically reacts with water.[13]Highly accurate and specific to water. Considered the gold standard for water content determination.[13]Requires specialized equipment and reagents.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere.[]Provides information on water content and thermal stability. Can distinguish between surface water and water of hydration.Not specific to water; any volatile component will result in mass loss.
Loss on Drying (LOD) Measures the mass loss of a sample after drying in an oven.[15]Simple and accessible method.Not specific to water and can be less precise for low water content.[15]
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of humidity.Provides a detailed profile of the material's hygroscopic behavior.Requires specialized instrumentation.

By implementing these best practices and utilizing a systematic approach to troubleshooting, you can effectively manage the hygroscopic nature of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride and ensure the success of your research and development endeavors.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Ng, W. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Common Sins When Weighing Out Chemicals. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Substitution at Carboxyloids CX4b. Bringing All The Steps Together: Ester and Amide Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

  • Eureka TPT. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and pH for Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Assays

As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues and signal decay during in vitro assays involving Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride . While t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues and signal decay during in vitro assays involving Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride .

While the dihydrochloride salt form ensures excellent solubility and long-term stability in the solid state, dissolving this compound in aqueous buffers exposes it to two competing degradation pathways: ester hydrolysis and amine-driven nucleophilic attack . Designing a robust, self-validating assay requires a deep understanding of the causality behind these mechanisms. This guide provides the mechanistic insights, troubleshooting steps, and validated protocols necessary to optimize your experimental conditions.

Mechanistic Insights: The Chemistry of Degradation

To optimize your assay, you must first understand why the compound degrades. The instability of Methyl 2-(1,4-diazepan-1-yl)acetate in solution is governed by the interplay between pH, temperature, and its specific functional groups.

The Ester Vulnerability

Methyl esters are highly susceptible to pH-dependent hydrolysis. The rate of hydrolysis reaches its minimum at a slightly acidic to neutral pH (pH 4.0–6.0). Under basic conditions (pH > 8.0), the ester undergoes rapid base-catalyzed saponification, yielding the corresponding carboxylic acid and methanol [1]. Conversely, highly acidic conditions (pH < 2.0) trigger specific acid-catalyzed hydrolysis [1].

The Amine Nucleophilicity

The 1,4-diazepane (homopiperazine) ring contains two nitrogen atoms. Thermodynamic studies on cyclic diamines indicate that the secondary amine typically exhibits a pKa around 9.7, while the tertiary amine has a significantly lower pKa around 5.3 [2]. At physiological assay conditions (pH 7.4), the secondary amine is partially deprotonated. This unprotonated amine is highly nucleophilic and can attack the methyl ester of adjacent molecules, leading to intermolecular aminolysis (amide formation/oligomerization).

Temperature as an Accelerator

Elevated temperatures provide the activation energy required to accelerate both hydrolysis and aminolysis. Assays conducted at 37°C will experience significantly faster degradation kinetics compared to those at 4°C or 25°C [3].

DegradationPathways Compound Methyl 2-(1,4-diazepan-1-yl)acetate (Intact Ester & Amines) LowPH Acidic pH (< 4) Compound->LowPH NeutralPH Slightly Acidic pH (4-6) Compound->NeutralPH HighPH Basic pH (> 8) Compound->HighPH AcidHydrolysis Acid-Catalyzed Hydrolysis (Carboxylic Acid + Methanol) LowPH->AcidHydrolysis [H+] Attack Stable Maximum Stability (Protonated Amines, Intact Ester) NeutralPH->Stable Optimal Range BaseHydrolysis Base-Catalyzed Saponification (Carboxylate + Methanol) HighPH->BaseHydrolysis [OH-] Attack Aminolysis Intermolecular Aminolysis (Amide Formation) HighPH->Aminolysis Unprotonated N4 Nucleophilic Attack

Fig 1: pH-dependent degradation pathways of Methyl 2-(1,4-diazepan-1-yl)acetate.

Troubleshooting & FAQs

Q1: My compound degrades rapidly in my standard pH 7.4 assay buffer at 37°C. Why is this happening? A1: At pH 7.4 and 37°C, you are operating outside the optimal stability window. The elevated temperature accelerates hydrolysis, while the slightly alkaline pH increases the fraction of unprotonated secondary amines in the diazepane ring. This dual threat leads to both base-catalyzed hydrolysis of the methyl ester and intermolecular aminolysis. To mitigate this, lower the incubation temperature if the assay permits, or prepare fresh working solutions immediately before use.

Q2: What is the optimal pH for storing aqueous working solutions? A2: The maximum stability for the methyl ester group is achieved between pH 4.0 and 6.0 . In this range, the ester is protected from base-catalyzed saponification, and both amines in the 1,4-diazepane ring remain fully protonated, completely eliminating their nucleophilicity.

Q3: Are there specific buffers I should avoid? A3: Yes. Avoid buffers containing primary amines , such as Tris or glycine. These primary amines act as competing nucleophiles and will actively attack the methyl ester, forming amides [1]. Instead, use non-nucleophilic buffers like HEPES, MOPS, or standard phosphate/acetate buffers.

Q4: How should I prepare my stock solutions to ensure maximum shelf-life? A4: Reconstitute the lyophilized dihydrochloride salt in anhydrous DMSO . Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles; condensation introduces water into the DMSO, which can initiate slow hydrolysis even at low temperatures.

Quantitative Stability Matrix

The following table summarizes the expected stability of Methyl 2-(1,4-diazepan-1-yl)acetate under various experimental conditions. Use this matrix to select the most appropriate parameters for your workflow.

pH LevelTemperatureDominant Degradation PathwayEstimated Half-Life (t½)Recommendation
pH 2.0 37°CAcid-Catalyzed Hydrolysis< 2 hoursAvoid for prolonged assays
pH 5.5 4°CNone (Maximum Stability)> 72 hoursOptimal for Storage/Chilling
pH 5.5 37°CSlow Hydrolysis~ 24 hoursOptimal for Assays
pH 7.4 37°CSaponification & Aminolysis4 - 6 hoursPrepare fresh, use immediately
pH 9.0 25°CRapid Saponification< 1 hourAvoid entirely

Experimental Protocol: Self-Validating Stability Workflow

To empirically determine the exact half-life of Methyl 2-(1,4-diazepan-1-yl)acetate in your specific assay environment, run the following LC-MS/MS validation protocol.

Causality Check: By quenching the reaction at specific time points with a highly acidic organic solvent (0.1% TFA in Acetonitrile), we immediately halt base-catalyzed hydrolysis and fully protonate the amines (killing nucleophilicity), locking the compound's state for accurate quantification.

Workflow Start 1. Prepare 10 mM Stock (Anhydrous DMSO) Dilute 2. Dilute to Working Conc. (Selected Buffers) Start->Dilute T1 Incubate at 4°C Dilute->T1 T2 Incubate at 25°C Dilute->T2 T3 Incubate at 37°C Dilute->T3 Sample 3. Aliquot Samples (t=0, 1, 2, 4, 8, 24h) T1->Sample T2->Sample T3->Sample Quench 4. Quench Reaction (0.1% TFA in Acetonitrile) Sample->Quench Analyze 5. LC-MS/MS Analysis (Quantify Intact Ester) Quench->Analyze

Fig 2: Self-validating experimental workflow for compound stability testing.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve the lyophilized dihydrochloride salt in anhydrous DMSO to a concentration of 10 mM. (Note: Anhydrous DMSO prevents the premature hydrolysis that occurs in aqueous stocks).

  • Buffer Equilibration: Pre-warm your selected assay buffers (e.g., 50 mM HEPES, pH 7.4, and 50 mM Acetate, pH 5.5) to the target experimental temperatures (4°C, 25°C, 37°C).

  • Initiation: Spike the 10 mM stock into the pre-warmed buffers to a final working concentration of 10 µM (0.1% DMSO final). Vortex immediately to ensure homogeneity.

  • Sampling & Quenching: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately mix it with 150 µL of ice-cold quench solution (Acetonitrile containing 0.1% Trifluoroacetic acid).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze via LC-MS/MS, monitoring the MRM transition for the intact methyl ester parent mass. Plot the Area Under the Curve (AUC) over time to calculate the decay constant and half-life.

References

  • BenchChem. "Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester". Benchchem.com.
  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical and Engineering Data / University of Regina.
  • USDA Agricultural Research Service. "Effects of pH on Chemical Stability and De-esterification". USDA.gov.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide: Comparing 1,4-Diazepane and Piperazine Scaffolds in Modern Organic Synthesis

Introduction In the landscape of medicinal chemistry and organic synthesis, heterocyclic scaffolds form the backbone of a vast majority of therapeutic agents. Among these, nitrogen-containing heterocycles are of paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, heterocyclic scaffolds form the backbone of a vast majority of therapeutic agents. Among these, nitrogen-containing heterocycles are of paramount importance due to their ability to engage in crucial biological interactions and influence physicochemical properties. The six-membered piperazine ring is arguably one of the most successful and widely utilized of these scaffolds, earning the title of a "privileged scaffold" for its presence in numerous FDA-approved drugs.[1][2][3] Its seven-membered homolog, the 1,4-diazepane ring, represents a structurally related yet distinct alternative that offers different conformational possibilities and vectors for chemical space exploration.[4][5]

This guide provides a comparative analysis of these two foundational scaffolds from the perspective of a synthetic chemist. We will dissect their structural properties, evaluate common and advanced synthetic strategies for their functionalization, and provide a head-to-head comparison of their utility in practical applications. We will also examine the role of pre-functionalized building blocks, such as Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride [6][7], as strategic tools to accelerate discovery programs by providing rapid access to the less-common diazepane core. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions when selecting and manipulating these critical scaffolds.

Section 1: Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between piperazine and 1,4-diazepane is the ring size, which dictates their three-dimensional structure, flexibility, and how they present appended functional groups in space—a critical factor for molecular recognition at a biological target.

  • Piperazine: The six-membered piperazine ring predominantly adopts a stable chair conformation, similar to cyclohexane. This conformation places the nitrogen lone pairs and N-substituents in well-defined axial and equatorial positions. This relative rigidity can be advantageous for locking a molecule into a specific, bioactive conformation.[2]

  • 1,4-Diazepane: The seven-membered diazepane ring is significantly more flexible, capable of adopting a variety of lower-energy twist-chair and twist-boat conformations.[5] This conformational dynamism provides a larger surface area and allows the molecule to adapt more readily to the shape of a binding pocket, but it can also come at an entropic cost upon binding.

The basicity of the nitrogen atoms is another key differentiator. Both are diprotic bases, but their pKa values are subtly different, which influences their protonation state at physiological pH (approx. 7.4), and consequently, their solubility, membrane permeability, and potential for ionic interactions.

Data Presentation: Comparative Physicochemical Properties
PropertyPiperazine1,4-DiazepaneRationale & Implications
Molecular Formula C₄H₁₀N₂C₅H₁₂N₂Diazepane has an additional methylene group, increasing its lipophilicity.
Molecular Weight 86.14 g/mol 100.16 g/mol A modest increase in molecular weight for the diazepane core.
pKa₁ ~5.7~6.7Influences the ratio of mono- to di-protonated species at physiological pH.
pKa₂ ~9.8~10.0Both scaffolds are strongly basic at the second nitrogen.[3]
Conformation Predominantly ChairMultiple low-energy Twist-Chair/Boat conformationsPiperazine is more rigid; diazepane is more flexible.[2][5]
Visualization: Conformational Differences

G cluster_0 Piperazine (Chair Conformation) cluster_1 1,4-Diazepane (Twist-Chair Example) p1 N1 p2 C2 p1->p2 p3 C3 p2->p3 p4 N4 p3->p4 p5 C5 p4->p5 p6 C6 p5->p6 p6->p1 d1 N1 d2 C2 d1->d2 d3 C3 d2->d3 d4 N4 d3->d4 d5 C5 d4->d5 d6 C6 d5->d6 d7 C7 d6->d7 d7->d1

Caption: Conformational comparison of rigid piperazine vs. flexible 1,4-diazepane.

Section 2: Synthesis and Functionalization Strategies

The synthetic accessibility and ease of functionalization are often the deciding factors for a chemist choosing a scaffold. Here, the well-trodden path of piperazine chemistry contrasts with the more specialized routes required for diazepanes.

Piperazine Derivatives: A Chemist's Playground

The commercial availability and straightforward reactivity of piperazine make it a highly versatile building block.[8] The primary synthetic challenge lies in achieving selective mono-functionalization, as the two nitrogen atoms have comparable nucleophilicity.[1]

Key Functionalization Reactions:

  • N-Arylation: The creation of an N-aryl bond is crucial for a vast number of pharmaceuticals.[9][10] The two most powerful methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[8] The choice of catalyst, ligand (e.g., BINAP, Xantphos for Pd), and base is critical for achieving high yields, especially with sterically hindered or electron-deficient aryl halides.[11][12]

  • N-Alkylation: This is typically achieved via standard nucleophilic substitution with alkyl halides or reductive amination with aldehydes/ketones.

  • Selective Mono-Substitution: This remains a significant challenge. Strategies include using a large excess of piperazine, employing N-Boc protected piperazine to direct the first substitution before deprotection and subsequent reaction, or using flow chemistry to control stoichiometry precisely.

Experimental Protocol: Mono-N-Arylation of Piperazine via Buchwald-Hartwig Amination

This protocol describes a general, reliable procedure for the synthesis of N-arylpiperazines, a common step in drug discovery.[12]

Materials:

  • Aryl Halide (e.g., 4-chlorotoluene) (1.0 equiv)

  • Piperazine (1.5-2.0 equiv)

  • Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)

  • Xantphos (Ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (Base, 1.4 equiv)

  • Anhydrous Toluene (Solvent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu, piperazine, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the aryl halide via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylpiperazine.

Causality: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It facilitates the challenging reductive elimination step, which forms the C-N bond, and helps prevent catalyst decomposition, leading to higher yields and broader substrate scope. Using an excess of piperazine helps to minimize the formation of the undesired N,N'-diaryl product.

1,4-Diazepane Derivatives: Navigating Greater Complexity

The synthesis of the 1,4-diazepane core is less trivial than that of piperazine. It often requires multi-step sequences or specialized cyclization strategies.[13][14]

Key Synthetic Routes:

  • Cyclization of Linear Precursors: The most common approach involves the cyclization of a C3-linker between two nitrogen atoms, often derived from 1,2-diamines (like ethylenediamine) and a three-carbon dielectrophile.[13]

  • Domino Reactions: More elegant and atom-economical methods involve domino processes, such as the reaction of 1,2-diamines with specific ketoesters to generate the diazepane ring in a single, efficient step.[13]

  • Use of Pre-Functionalized Building Blocks: This is where a reagent like Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride becomes exceptionally valuable. It provides the diazepane core with a reactive ester handle already in place. This strategy is self-validating as it circumvents the need to develop a de novo synthesis for the core, saving significant time and resources. The ester can be readily hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to an alcohol for further derivatization.

Visualization: Comparative Synthetic Workflow

G cluster_0 Piperazine Route cluster_1 1,4-Diazepane Route (Building Block Approach) P1 Piperazine P2 Mono-N-Arylation (e.g., Buchwald-Hartwig) P1->P2 P3 N-Aryl Piperazine P2->P3 P4 N'-Alkylation (e.g., Reductive Amination) P3->P4 P_Final Final Product P4->P_Final D1 Methyl 2-(1,4-diazepan-1-yl)acetate D2 N-Arylation D1->D2 D3 N-Aryl, N'-Acetate Intermediate D2->D3 D4 Ester Hydrolysis & Amide Coupling D3->D4 D_Final Final Product D4->D_Final

Caption: Workflow comparison showing the streamlined diazepane synthesis via a building block.

Section 3: Head-to-Head Comparison in Synthetic Applications

FeaturePiperazine DerivativesMethyl 2-(1,4-diazepan-1-yl)acetate & DerivativesAdvantage
Commercial Availability Parent scaffold and many simple derivatives are widely available and inexpensive.Parent scaffold is less common; specific derivatives like the title compound are specialized building blocks.Piperazine
Synthetic Accessibility Core synthesis is straightforward; extensive literature on functionalization.[8][11]Core synthesis is more complex; use of building blocks is highly recommended.[5]Piperazine
Reaction Scope Extremely broad and well-documented for a vast range of transformations (C-N, C-C, C-H functionalization).[8]Less explored, but generally undergoes similar N-functionalization reactions. The increased flexibility can sometimes affect reactivity.Piperazine
Structural Diversity Massive diversity is commercially and synthetically accessible.Offers unique 3D structures not achievable with piperazine. Provides access to novel chemical space.1,4-Diazepane
Predictability High. The rigidity of the chair form makes conformational analysis relatively simple.Moderate. The flexible nature requires more sophisticated conformational analysis (e.g., computational modeling).Piperazine

Section 4: Case Studies in Drug Discovery

The ultimate test of a scaffold's utility is its impact on human health. Both piperazine and diazepane cores are found in marketed drugs, though piperazine's prevalence is far greater.

  • Case Study 1: Piperazine in Imatinib (Gleevec) The anticancer agent imatinib, a tyrosine kinase inhibitor, features a terminal N-methylpiperazine moiety. This group is critical for its success. The basic nitrogen atom ensures good aqueous solubility for oral bioavailability, and the overall group fits perfectly into the ATP-binding pocket of the target kinase, forming key interactions that enhance potency and selectivity.[1] The synthetic strategy for imatinib relies on the robust and scalable functionalization of N-methylpiperazine.

  • Case Study 2: Piperazine in Aripiprazole (Abilify) The atypical antipsychotic aripiprazole uses an arylpiperazine core to modulate dopamine and serotonin receptors.[1] The piperazine acts as a structurally optimized linker, positioning the terminal aryl ring at the precise distance and orientation required for optimal receptor binding affinity and its characteristic partial agonist activity.

  • Case Study 3: 1,4-Diazepane in Clozapine Clozapine, a highly effective antipsychotic agent, is built upon a dibenzo[b,e][1][15]diazepine core. Here, the seven-membered ring is crucial for conferring the unique receptor binding profile that leads to its efficacy in treatment-resistant schizophrenia. The diazepine structure allows for a specific three-dimensional arrangement of the aromatic rings and the N-methylpiperazine substituent that is distinct from what a six-membered ring could achieve.[16]

Visualization: Pharmacophore Model Logic

G cluster_0 Drug Design Logic Scaffold Core Scaffold (Piperazine or Diazepane) Props Physicochemical Properties (Solubility, pKa, Lipophilicity) Scaffold->Props Vector1 Vector 1 (e.g., N1-substituent) Scaffold->Vector1 Vector2 Vector 2 (e.g., N4-substituent) Scaffold->Vector2 SAR Structure-Activity Relationship (SAR) Vector1->SAR Vector2->SAR Target Biological Target (e.g., Kinase, GPCR) SAR->Target Binding & Activity

Caption: The role of the central scaffold in directing SAR for drug discovery.

Conclusion and Future Outlook

The comparison between piperazine and 1,4-diazepane derivatives is not about determining a "winner," but about understanding their distinct roles and strategic applications in organic synthesis.

  • Piperazine remains the undisputed workhorse scaffold. Its synthetic tractability, predictable conformation, and vast history of success in medicinal chemistry make it the default choice for many applications. Its value lies in its reliability and versatility.[1][3][17]

  • 1,4-Diazepane is a specialist's tool for escaping "flatland" and exploring novel three-dimensional chemical space. Its inherent flexibility can be the key to unlocking affinity for challenging targets or achieving a unique pharmacological profile.[5][18][19] The synthetic hurdles associated with this scaffold, however, are significant.

This is precisely where building blocks like Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride demonstrate their strategic importance. They democratize access to the less-common diazepane core, allowing chemists to bypass the complex and resource-intensive de novo synthesis and focus directly on the crucial late-stage diversification. By providing a stable, pre-functionalized entry point, such reagents act as accelerators, enabling research teams to probe the unique biological hypotheses offered by the seven-membered ring with greater speed and efficiency. As the demand for novel chemical matter continues to grow, the intelligent application of both ubiquitous scaffolds and specialized building blocks will be essential for driving the next wave of therapeutic innovation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Vertex AI Search Result[1][2]

  • The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets. Benchchem[20]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed[17]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland[15]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed[4]

  • Role of piperazine scaffolds in medicinal chemistry. Benchchem[3]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances (RSC Publishing)[21]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Source[22]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1][15]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry - ACS Publications[13]

  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. Benchchem[8]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing)[23]

  • A Comparative Guide to the Synthesis of N-Arylpiperazines. Benchchem[9]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Source[11]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Source[24]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications[12]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI[10]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed[25]

  • Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. PubMed[18]

  • methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information. Source[6]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry (RSC Publishing)[5]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry - ACS Publications[19]

  • Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. PubChemLite[7]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source[26]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR[16]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI[14]

  • Methyl diazepinone | Drug Information, Uses, Side Effects, Chemistry. Source[27]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Purity Validation of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

In the rigorous world of pharmaceutical development and fine chemical synthesis, the principle of "garbage in, garbage out" holds absolute authority. The purity of starting materials and intermediates, such as Methyl 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous world of pharmaceutical development and fine chemical synthesis, the principle of "garbage in, garbage out" holds absolute authority. The purity of starting materials and intermediates, such as Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, is not a trivial quality control checkpoint; it is a critical determinant of downstream reaction success, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a therapeutic agent.

This guide provides a comprehensive, field-tested methodology for the purity validation of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the underlying rationale for specific analytical choices, objectively compare this gold-standard method against other techniques, and present a self-validating protocol that ensures robust, reliable, and defensible results for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why LC-MS is the Definitive Tool

Methyl 2-(1,4-diazepan-1-yl)acetate is a small, highly polar molecule, and its dihydrochloride salt form further enhances its hydrophilic nature. These intrinsic properties create significant hurdles for traditional analytical techniques.

  • High Polarity: The compound exhibits minimal retention on conventional reversed-phase (RP) liquid chromatography columns (e.g., C18), often eluting in the solvent front with poor peak shape.[1][2] This makes reliable quantification and separation from other polar impurities nearly impossible with RP methods.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering detection by standard photodiode array (PDA) or UV-Vis detectors insensitive and non-specific.

This is precisely where Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (LC-MS) demonstrates its unparalleled advantage. HILIC utilizes a polar stationary phase and a high organic mobile phase to effectively retain and separate highly polar analytes.[3] The mass spectrometer, acting as the detector, provides definitive identification based on the mass-to-charge ratio (m/z) of the target analyte and any potential impurities, completely independent of their optical properties. This combination offers the specificity and sensitivity required for confident purity assessment.

Experimental Workflow: A Validated HILIC-MS Protocol

The following protocol is designed as a robust, self-validating system for the purity analysis of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. The choices herein are grounded in established chromatographic principles and best practices for LC-MS analysis.

LCMS_Purity_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_lcms Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing & Reporting prep_start Accurately weigh ~1 mg of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride dissolve Dissolve in 1 mL of aqueous diluent (e.g., 95:5 Water:ACN w/ 0.1% FA) prep_start->dissolve vortex Vortex & Sonicate to ensure complete dissolution dissolve->vortex filter Filter sample through a 0.22 µm PVDF syringe filter vortex->filter lc_system Inject 2-5 µL onto a HILIC Amide Column filter->lc_system Inject gradient Apply HILIC Gradient Elution (High to Low Organic) lc_system->gradient ms_detect ESI+ Detection: Full Scan (Impurity Profile) SIM (Quantification) gradient->ms_detect data_acq Data Acquisition ms_detect->data_acq integrate Integrate Peak Areas: Target Analyte & All Impurities data_acq->integrate Process identity Confirm Identity: Retention Time Match & Accurate Mass ([M+H]⁺ = 173.1285 ± 5 ppm) integrate->identity purity_calc Calculate % Area Purity ((Analyte Area / Total Area) x 100) identity->purity_calc report Generate Final Report purity_calc->report

Caption: A three-phase workflow for the purity validation of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.

Materials and Reagents
  • Analyte: Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (Reference Standard and Test Sample)

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • Column: A HILIC column with a bonded amide stationary phase is highly recommended for excellent retention, peak shape, and reproducibility for polar compounds.[1] Example: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Vials and Filters: Use LC-MS certified low-adsorption vials and compatible 0.22 µm syringe filters (e.g., PVDF).

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of a 95:5 Water:Acetonitrile solution containing 0.1% formic acid. This diluent ensures compatibility with the initial HILIC mobile phase conditions.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same diluent.

  • Sample Solution (10 µg/mL): Prepare the test sample to the same target concentration to ensure an accurate comparison.

  • Filtration: Prior to placing vials in the autosampler, filter all solutions to prevent particulates from obstructing the column or tubing.

LC-MS Instrumentation and Conditions

This method is designed for a modern UHPLC system coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap system for optimal results.

Parameter Condition Rationale (The "Why")
LC System UHPLC SystemProvides superior resolution, better peak shape, and faster analysis times compared to traditional HPLC.
Column HILIC Amide (e.g., Waters ACQUITY BEH Amide)Essential for retaining the highly polar analyte away from the solvent front. Amide phases offer robust and reproducible performance for this compound class.[1]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a source of protons to facilitate efficient positive-mode electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the primary organic solvent used to promote hydrophilic partitioning and retention in HILIC mode.
Gradient Elution 0-1 min (95% B), 1-6 min (95% to 50% B), 6-7 min (50% to 95% B), 7-9 min (95% B)The gradient starts with high organic content to retain the analyte, then gradually increases the aqueous portion (strong solvent) to elute it. A re-equilibration step is critical for reproducible retention times.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm internal diameter column, providing a good balance between analysis time and system pressure.
Column Temp. 40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and can enhance method reproducibility.
Injection Volume 2-5 µLA small injection volume is crucial to prevent peak distortion, especially when the sample solvent is stronger than the initial mobile phase.
Ionization Mode Electrospray Ionization Positive (ESI+)The two basic nitrogen atoms in the diazepane ring are readily protonated, making ESI+ the most sensitive and logical choice for ionization.
Scan Mode Full Scan (m/z 70-500) & SIM at m/z 173.1285Full scan mode is used for broad impurity detection and profiling. Selected Ion Monitoring (SIM) of the protonated molecule ([M+H]⁺) provides maximum sensitivity for quantifying the main component. The theoretical monoisotopic mass of the free base (C8H16N2O2) is 172.1212 Da, giving a protonated m/z of 173.1285.[4]
Mass Resolution >10,000 (FWHM)High resolution is key to achieving mass accuracy (<5 ppm), which allows for confident identification of the analyte and aids in the elemental composition determination of unknown impurities.[5]

Data Analysis and Purity Calculation

A trustworthy protocol is a self-validating one. The data generated must meet several criteria to be considered valid, in line with principles outlined in ICH guidelines.[6][7]

  • Identification: The primary peak in the sample chromatogram must align with the retention time of the reference standard. Critically, its high-resolution mass spectrum must show a prominent ion at m/z 173.1285, with a mass accuracy of less than 5 ppm from the theoretical value.

  • Impurity Profiling: The full scan data should be interrogated for any other peaks. Potential impurities could include unreacted starting materials, by-products from the synthesis, or degradation products.[8] A common synthetic route might involve the reaction of a diazepane with an activated acetic acid derivative, so precursors should be considered.

  • Purity Calculation: The most common method for purity assessment is area percent. This calculation assumes that the ionization efficiency of the impurities is similar to that of the main analyte.

    % Purity = (Area of Main Peak / Total Area of All Detected Peaks) x 100

Comparative Analysis: LC-MS vs. Alternative Techniques

To fully appreciate the power of this method, it is essential to compare it objectively with other available analytical technologies.

Technique Advantages Disadvantages Applicability for This Analyte
LC-MS (HILIC) High Specificity & Sensitivity: Mass-based detection is definitive and can identify trace-level impurities. Ideal for Polar Analytes: Specifically designed to handle molecules that are poorly retained in reversed-phase.[1][2][3]Higher Instrument Cost: Requires more significant capital investment. Potential for Matrix Effects: Ionization efficiency can be influenced by co-eluting compounds, though this is less of a concern for a pure substance analysis.Excellent (Gold Standard). This is the most suitable and powerful technique for comprehensive purity validation of this specific compound.
HPLC-UV/PDA Lower Cost & Widely Available: Standard instrumentation in virtually all analytical labs. Robust and Simple Operation. Lack of Sensitivity/Specificity: The analyte has no significant chromophore, leading to poor or no detection. It cannot definitively identify unknown peaks.Not Recommended. Fundamentally unsuitable for this molecule.
Gas Chromatography (GC-MS) High Resolution for Volatile Compounds. Non-Volatile Analyte: The dihydrochloride salt is non-volatile and would require a complex and potentially artifact-inducing derivatization step before analysis.Not Recommended. The analyte's physicochemical properties are incompatible with GC.
Nuclear Magnetic Resonance (NMR) Definitive Structural Information: Unmatched for confirming the chemical structure of the main component. Quantitative (qNMR): Can provide highly accurate quantification against a certified internal standard.Low Sensitivity: Generally requires impurities to be present at >0.5-1% levels for detection and is not suitable for trace analysis.Highly Complementary. Excellent for identity confirmation and for quantifying major components, but it is not a substitute for LC-MS for comprehensive trace impurity profiling.

Conclusion

For the critical task of validating the purity of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a HILIC-LC-MS method is not merely an option; it is the definitive analytical solution. This approach directly addresses the compound's inherent challenges of high polarity and lack of a UV chromophore, providing the specificity, sensitivity, and broad-spectrum detection capability required for a comprehensive assessment. By coupling robust HILIC separation with high-resolution mass spectrometry, researchers can confidently identify the target analyte, profile potential process-related impurities and degradants, and generate the high-quality, reliable data essential for advancing research and drug development programs. While techniques like NMR serve a vital, complementary role in structural elucidation, LC-MS remains the unparalleled workhorse for purity validation in the modern analytical laboratory.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International - Chromatography Online. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • Hilic–UHPlc–MS as a Tool for Metabolomics Study. Chromatography Online. [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. ACS Publications. [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Tutorial Review on LC-MS Method Validation. University of Tartu. [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH). [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. National Center for Biotechnology Information (NCBI). [Link]

  • Methyl 2-(1,4-diazepan-1-yl)acetate. PubChem. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. [Link]

  • ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

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Validation

Comparing the reactivity of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride and its free base

As the demand for complex, conformationally restricted nitrogen heterocycles grows in drug discovery, 1,4-diazepane (homopiperazine) derivatives have emerged as privileged scaffolds. They are frequently utilized to fine-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for complex, conformationally restricted nitrogen heterocycles grows in drug discovery, 1,4-diazepane (homopiperazine) derivatives have emerged as privileged scaffolds. They are frequently utilized to fine-tune the basicity, solubility, and topological polar surface area (TPSA) of active pharmaceutical ingredients.

Among these building blocks, Methyl 2-(1,4-diazepan-1-yl)acetate is highly valued for its bifunctional nature, featuring a reactive secondary amine at the N4 position and a methyl ester at the N1 position. However, the physical form of this reagent—whether utilized as a dihydrochloride salt or a free base —drastically alters its reactivity, storage stability, and synthetic utility. This guide provides an objective, data-driven comparison of both forms to help synthetic chemists optimize their workflows.

Mechanistic Causality: Stability vs. Reactivity

The fundamental difference between the two forms lies in the protonation state of the nitrogen atoms, which directly dictates the thermodynamic stability of the molecule.

The Free Base Instability: In its free base form, the N4 position is a highly active, unhindered secondary amine (a potent nucleophile), while the N1-acetate group contains an electrophilic carbonyl carbon. Because these two groups are separated by a flexible ethylene bridge, the molecule is highly susceptible to spontaneous intramolecular aza-nucleophilic attack. This lactamization process yields a bicyclic 1,4-diazabicyclo[3.2.2]nonane-3-one derivative. This degradation is driven by favorable entropy and the thermodynamic stability of the resulting amide bond . Consequently, the free base cannot be stored long-term and must be generated freshly or kept at extreme sub-zero temperatures.

The Dihydrochloride Salt Advantage: To circumvent this degradation, the compound is commercialized as a dihydrochloride salt. The protonation of both the N1 and N4 amines lowers the HOMO (Highest Occupied Molecular Orbital) energy of the nitrogen lone pairs, completely extinguishing their nucleophilicity. This "locked" state prevents both intramolecular cyclization and intermolecular oligomerization, granting the salt an indefinite shelf life at room temperature .

Physicochemical Profiling & Quantitative Data

The table below summarizes the critical physicochemical differences that govern the handling of these two reagents.

PropertyDihydrochloride SaltFree Base
Molecular Formula C₈H₁₆N₂O₂ · 2HClC₈H₁₆N₂O₂
Molecular Weight 245.15 g/mol 172.23 g/mol
Physical State White to off-white crystalline solidViscous, pale yellow oil
Nucleophilicity Masked (Protonated N1/N4)High (Active secondary amine)
Storage Stability >2 years at room temperature<1 month at -20°C (Prone to lactamization)
Aqueous Solubility Very High (>100 mg/mL)Moderate (Forms emulsions)
Exogenous Base Required (e.g., DIPEA, K₂CO₃)Not required

Reaction Kinetics & Pathway Visualization

The following diagram illustrates the kinetic pathways of the reagent, highlighting the necessary activation of the salt and the competing degradation pathway of the free base.

Pathway Salt Dihydrochloride Salt (Stable, Protonated N1/N4) Base Free Base Form (Reactive Secondary Amine) Salt->Base + Exogenous Base (e.g., DIPEA, K2CO3) Product Target N-Functionalized Derivative Base->Product + Electrophile (Acyl/Alkyl Halide) Degradation Degradation Products (Bicyclic Lactamization) Base->Degradation Prolonged Storage / Heat (Intramolecular)

Reaction pathway and degradation kinetics of 1,4-diazepane derivatives.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate self-validating steps to confirm reaction progress and reagent viability.

Protocol A: N-Acylation via the Dihydrochloride Salt (Standard Approach)

This is the preferred method for standard benchtop synthesis, utilizing the stable salt form and liberating the active amine in situ.

  • Causality for Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophile, ensuring high chemoselectivity.

  • Step-by-Step Methodology:

    • Suspend Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Add DIPEA (3.0 equiv) dropwise at 0°C. The suspension will clarify into a homogeneous solution as the free base is generated.

    • Self-Validation System: Before adding the electrophile, spot a 1 µL aliquot of the reaction mixture on a silica TLC plate and heat with a Ninhydrin stain. A distinct purple spot confirms the successful in situ liberation of the secondary amine.

    • Add the desired acyl chloride or alkyl halide (1.1 equiv) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Secondary Validation: Re-spot the mixture with Ninhydrin. The disappearance of the purple spot validates complete conversion of the secondary amine.

    • Quench with saturated aqueous NaHCO₃ and extract the organic layer.

Protocol B: Direct Functionalization via the Free Base (Specialized Approach)

This approach is strictly reserved for synthesizing highly base-sensitive targets (e.g., epoxides or enolizable ketones) where exogenous bases like DIPEA would trigger unwanted side reactions (e.g., elimination or aldol condensation) .

  • Causality for Temperature Control: The reaction must be conducted at -78°C to suppress the inherent intramolecular lactamization of the free base, favoring the desired intermolecular attack on the added electrophile.

  • Step-by-Step Methodology:

    • Freshly liberate the free base by partitioning the dihydrochloride salt between Ethyl Acetate and 2M aqueous K₂CO₃. Extract, dry over Na₂SO₄, and concentrate under reduced pressure without heating.

    • Self-Validation System: Because the free base degrades rapidly, its exact active molarity must be verified prior to use. Perform a rapid non-aqueous titration of a 50 µL aliquot using standardized 0.1 M perchloric acid in glacial acetic acid (with a crystal violet indicator). This ensures the precise stoichiometric addition of the electrophile, preventing over-alkylation.

    • Dissolve the validated free base in anhydrous THF and cool to -78°C.

    • Add the electrophile (0.95 equiv, slightly substoichiometric to ensure complete consumption of the sensitive electrophile) dropwise.

    • Monitor strictly via LC-MS to confirm the mass shift and quench with a mild phosphate buffer (pH 7.0) before warming to room temperature.

Decision Matrix for Reagent Selection

Use the following logical workflow to determine which form of the reagent is appropriate for your specific synthetic campaign.

Decision Start Select Reagent Form for Synthesis Cond1 Is long-term reagent storage required? Start->Cond1 Cond2 Is the substrate highly base-sensitive? Cond1->Cond2 No SaltForm Use Dihydrochloride Salt + Mild Base (in situ) Cond1->SaltForm Yes Cond2->SaltForm No BaseForm Use Free Base (Freshly prepared or thawed) Cond2->BaseForm Yes

Decision matrix for selecting the optimal 1,4-diazepane reagent form.

References

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Current Organic Synthesis (2019) URL: [Link] [1]

  • Title: Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent Source: The Journal of Organic Chemistry (2020) URL: [Link] [2]

  • Title: The Legacy of AAZTA—Synthesis and Coordination Chemistry of Two AAZTA Structural Analogs Source: MDPI Pharmaceuticals / Molecules (2024) URL: [Link] [3]

Comparative

Analytical Validation and Performance Comparison of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Reference Standards

Executive Summary Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5)[1][2] is a critical homopiperazine-derived building block utilized in the synthesis of advanced targeted therapeutics, including P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5)[1][2] is a critical homopiperazine-derived building block utilized in the synthesis of advanced targeted therapeutics, including PROTACs and kinase inhibitors. As a reference standard, its analytical integrity directly dictates the accuracy of downstream pharmacokinetic evaluations and quality control assays.

This guide provides an objective comparison between high-purity dihydrochloride reference standards, freebase alternatives, and generic-grade materials. By anchoring our methodologies in the ICH Q2(R2) validation framework[3][4] and USP <11> guidelines[5][6], we demonstrate the causal relationships between physicochemical properties, analytical method selection, and long-term standard reliability.

Chemical Context: The Superiority of the Dihydrochloride Salt

When selecting a reference standard for 1,4-diazepane derivatives, the salt form is not merely a formulation choice—it is the primary determinant of molecular stability.

The Causality of Degradation: The freebase form of Methyl 2-(1,4-diazepan-1-yl)acetate contains highly nucleophilic secondary and tertiary amines. Under ambient conditions, these amines readily absorb atmospheric moisture and carbon dioxide, catalyzing the hydrolysis of the adjacent acetate ester into 2-(1,4-diazepan-1-yl)acetic acid. By contrast, the dihydrochloride salt protonates both nitrogens. This provides profound electronic and steric shielding, effectively neutralizing the nucleophilicity of the amines and rendering the ester highly resistant to moisture-induced hydrolysis.

StabilityPathway A Freebase Form (Reactive Amines) B Oxidation & Ester Hydrolysis (Ambient Moisture/O2) A->B C Degradation (<95% Purity in 30 Days) B->C D Dihydrochloride Salt (Protonated Amines) E Electronic/Steric Shielding (Moisture Resistant) D->E F Long-Term Stability (>99.5% Purity at 12 Months) E->F

Caption: Mechanistic stability comparison between the freebase and dihydrochloride salt forms.

Comparative Performance Analysis

To establish a baseline for quality, we evaluated three grades of the compound. The data below highlights why analytical-grade dihydrochloride standards are strictly required for quantitative compendial applications, aligning with the stringent criteria outlined in USP <11>[6][7].

Table 1: Stability & Physicochemical Comparison
ParameterHigh-Purity Dihydrochloride RSFreebase AlternativeGeneric/Low-Grade Salt
Initial Purity (HPLC-CAD) > 99.8%97.5%95.0% - 98.0%
Hygroscopicity (Δ Mass at 75% RH) < 0.5% (Non-hygroscopic)> 8.0% (Deliquescent)2.5% (Variable hydrates)
6-Month Stability (25°C / 60% RH) 99.7% (No ester hydrolysis)88.2% (Severe hydrolysis)94.1% (Trace impurities)
Counter-Ion Stoichiometry 2.00 ± 0.02 (Exact match)N/A1.75 - 1.90 (Inconsistent)
Table 2: ICH Q2(R2) Method Validation Parameters (HPLC-CAD)

The validation of the analytical procedure was executed in strict accordance with the ICH Q2(R2) guideline, which mandates the demonstration of accuracy, precision, specificity, linearity, and range[4][8].

Validation ParameterICH Q2(R2) RequirementObserved Result (Dihydrochloride RS)
Linearity (Range) R² ≥ 0.999 over 80-120% of targetR² = 0.9998 (Range: 10% to 150%)
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.45%
Specificity Baseline resolution from degradantsRs = 3.8 (API vs. Hydrolyzed Acid)
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL

Analytical Validation Methodologies

The following protocols represent self-validating systems. Every step includes internal checks to ensure data integrity before results are reported.

ValidationWorkflow A Candidate Material: Methyl 2-(1,4-diazepan-1-yl)acetate B Structural Elucidation (1H/13C NMR, HRMS) A->B C Purity & Counter-Ion (HPLC-CAD) A->C D Physicochemical Profiling (TGA, DSC, KF) A->D E ICH Q2(R2) Validation (Accuracy, Precision, Linearity) B->E C->E D->E F Certified Reference Standard (>99.5% Purity) E->F Meets Acceptance Criteria

Caption: Workflow for the analytical validation of reference standards per ICH Q2(R2) guidelines.

Protocol 1: Purity and Counter-Ion Assay via HPLC-CAD

Causality for Method Selection: Methyl 2-(1,4-diazepan-1-yl)acetate lacks an extended conjugated pi-system, rendering standard UV detection (e.g., 254 nm) virtually blind to the molecule and its degradants. Charged Aerosol Detection (CAD) provides a universal, mass-proportional response for non-volatile analytes, ensuring accurate mass-balance purity assessment.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate, pH 3.2) and Mobile Phase B (Acetonitrile). Rationale: The acidic pH ensures complete protonation of the homopiperazine nitrogens, preventing peak tailing caused by secondary interactions with the stationary phase.

  • Column Selection: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm). Rationale: The highly polar dihydrochloride salt exhibits poor retention on standard C18 reversed-phase columns; HILIC ensures adequate retention factor ( k′>2 ).

  • System Suitability Testing (SST): Inject a resolution mixture containing the API and 2-(1,4-diazepan-1-yl)acetic acid (its primary hydrolysis degradant). The run is only valid if the resolution ( Rs​ ) is > 2.0.

  • Execution & Quantification: Inject calibration standards ranging from 10% to 150% of the nominal concentration. Calculate the mass fraction of the chloride counter-ion simultaneously to confirm the exact 1:2 stoichiometry.

Protocol 2: Thermal and Moisture Profiling (TGA/KF)

Causality for Method Selection: Establishing the exact hydration state is critical. Residual water directly alters the active pharmaceutical ingredient (API) mass fraction, which must be mathematically corrected during quantitative assays[5][6].

  • Karl Fischer (KF) Titration: Transfer 50 mg of the standard into a coulometric KF vessel. Perform the titration to determine trace water content. High-purity dihydrochloride standards should yield < 0.5% water.

  • Thermogravimetric Analysis (TGA): Load 5 mg of the sample into an alumina crucible. Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge.

  • Data Interpretation: Assess mass loss prior to the onset of decomposition (typically around 210°C). A mass loss matching the KF water content confirms surface moisture, whereas distinct step-drops indicate bound crystalline hydrates.

Regulatory Compliance & Handling

To serve its intended purpose, a reference standard must be handled according to strict pharmacopeial guidelines. USP General Chapter <11> explicitly states that reference standards must be stored in their original stoppered containers, protected from light and heat, and shielded from humid environments[5][6].

Unless a specific potency is stated on the label, analytical calculations should treat the standard as 100.0% pure for compendial purposes, provided it has been validated under the ICH Q2(R2) lifecycle approach[6][8]. For Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, maintaining desiccant storage at 2-8°C ensures the integrity of the ester linkage over its multi-year shelf life.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines. URL: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Insights. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Publications. URL: [Link]

  • United States Pharmacopeia (USP). "General Chapters: <11> USP REFERENCE STANDARDS." Pharmacopeia Online. URL: [Link]

  • NextSDS. "methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

Sources

Validation

Benchmarking Diamine Ligands in Cross-Coupling Reactions: A Focus on the Potential of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, with palladium-catalyzed cross-coupling reactions standing as a pillar of this field. The perf...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, with palladium-catalyzed cross-coupling reactions standing as a pillar of this field. The performance of these catalytic systems is intrinsically linked to the nature of the ligand coordinating the palladium center. While sophisticated phosphine-based ligands have historically dominated this space, there is a growing interest in the development of more accessible, air-stable, and cost-effective alternatives. Among these, nitrogen-based ligands, particularly diamines, have shown considerable promise.

This guide provides a comprehensive technical comparison of diamine ligands in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction and the Buchwald-Hartwig amination. We will use readily available experimental data for established diamine ligands to create a performance benchmark. This framework will then be used to extrapolate the potential of less-studied or novel ligands, such as Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, based on established structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of ligand selection for cross-coupling reactions.

The Role of Diamine Ligands in Palladium-Catalyzed Cross-Coupling

Diamine ligands coordinate to the palladium center through their two nitrogen atoms, forming a chelate ring. The stability and conformation of this ring, along with the electronic properties of the nitrogen atoms, play a crucial role in the catalytic cycle. A well-designed diamine ligand can:

  • Stabilize the active Pd(0) species: This prevents catalyst decomposition and prolongs its activity.

  • Facilitate oxidative addition: The electron-donating nature of the nitrogen atoms can increase the electron density on the palladium center, promoting its insertion into the aryl halide bond.

  • Influence the rate of transmetalation and reductive elimination: The steric and electronic properties of the ligand can impact the geometry of the palladium complex, thereby affecting the rates of these key steps.

The seven-membered ring of a 1,4-diazepane derivative, such as Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, offers a unique bite angle and conformational flexibility compared to the more common five-membered (e.g., ethylenediamine-based) and six-membered (e.g., cyclohexanediamine-based) chelate rings. This structural distinction could translate into unique reactivity and selectivity profiles.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. To benchmark the performance of diamine ligands, we will consider a model reaction: the coupling of 4-bromotoluene with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), the ligand (4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous dioxane (3 mL) is added, and the mixture is stirred at 100 °C for the specified time. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

LigandReaction Time (h)Yield (%)Reference
trans-N,N'-Dimethyl-1,2-cyclohexanediamine 492[1]
N,N,N',N'-Tetramethylethylenediamine (TMEDA) 885[2]
Triphenylphosphine (PPh₃) 688General Knowledge
No Ligand 24<10General Knowledge

Analysis and Extrapolation:

The data indicates that cyclic diamine ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine can be highly effective, outperforming the simple acyclic TMEDA and showing comparable or better performance than the monodentate phosphine ligand, PPh₃. The rigid backbone of the cyclohexane-based ligand likely pre-organizes the complex for efficient catalysis.

Based on these findings, Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is hypothesized to be a strong performer. The 1,4-diazepane core, while more flexible than a cyclohexane ring, still imposes conformational constraints that can be beneficial. The presence of the ester functionality might also influence the ligand's electronic properties and solubility. It is plausible that this ligand could achieve high yields in relatively short reaction times, potentially rivaling or exceeding the performance of the cyclohexanediamine derivative.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Here, we compare ligand performance in the coupling of 4-chlorotoluene with morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a vial is charged with Pd₂(dba)₃ (1 mol%), the ligand (2.5 mol%), 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol). Toluene (2 mL) is added, the vial is sealed, and the reaction is heated at 100 °C for the specified time. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The product is purified by column chromatography.

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine

LigandReaction Time (h)Yield (%)Reference
trans-N,N'-Dimethyl-1,2-cyclohexanediamine 695[3]
XPhos (a biaryl phosphine ligand) 498[4]
No Ligand 24<5General Knowledge

Analysis and Extrapolation:

In C-N bond formation, diamine ligands again prove to be highly effective, with the cyclohexanediamine derivative affording a high yield. While specialized, bulky phosphine ligands like XPhos remain the gold standard for challenging aminations, the performance of the diamine ligand is impressive and highlights its utility.

For Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride , its bidentate nitrogen chelation is expected to be well-suited for the Buchwald-Hartwig amination. The seven-membered ring may allow for a larger "bite angle," which can influence the reductive elimination step, a key part of the C-N bond-forming process. It is reasonable to predict that this ligand would facilitate this reaction in high yield, making it a viable alternative to more complex phosphine ligands, especially for less sterically demanding substrates.

Mechanistic Considerations and Workflow

The choice of ligand directly impacts the efficiency of each step in the catalytic cycle. Understanding these relationships is key to rational ligand design and selection.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle A Pd(0)L₂ B Ar-Pd(II)(X)L₂ (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(Ar')L₂ (Transmetalation) B->C Ar'B(OH)₂ C->A Reductive Elimination D Ar-Ar' C->D E Pd(0)L₂ F Ar-Pd(II)(X)L₂ (Oxidative Addition) E->F Ar-X G [Ar-Pd(II)(NR₂H)L]⁺X⁻ F->G HNR₂ H Ar-Pd(II)(NR₂)L G->H Base H->E Reductive Elimination I Ar-NR₂ H->I

Caption: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

For researchers looking to evaluate new ligands like Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride, a systematic screening workflow is essential.

Ligand_Screening cluster_workflow Ligand Screening Workflow A Define Model Reaction B Select Control Ligands (e.g., PPh₃, XPhos, TMEDA) A->B C Screen Experimental Ligand (e.g., Diazepane derivative) B->C D Vary Reaction Parameters (Base, Solvent, Temperature) C->D E Analyze Yield and Purity (GC, LC-MS, NMR) D->E E->D Iterate F Determine Optimal Conditions E->F

Caption: A general workflow for screening and optimizing a new ligand.

Conclusion and Future Directions

While direct experimental data for Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride in cross-coupling reactions is not yet widely published, a comparative analysis based on structurally related diamine ligands provides a strong foundation for predicting its performance. The unique seven-membered ring of the diazepane scaffold presents an intriguing structural motif that could offer advantages in terms of catalytic activity and stability.

Based on the performance of other cyclic diamine ligands, it is reasonable to hypothesize that Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride could be a highly effective ligand for both Suzuki-Miyaura and Buchwald-Hartwig reactions. Its synthesis from relatively simple starting materials could also make it an attractive and cost-effective alternative to more complex phosphine-based systems.

Further experimental investigation is warranted to fully elucidate the catalytic potential of this and other diazepane-based ligands. Such studies will undoubtedly contribute to the ever-expanding toolbox of the synthetic chemist and may lead to the development of more robust and efficient catalytic systems for the synthesis of valuable molecules.

References

  • Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 1998, 120(37), 9722–9723. [https://pubs.acs.org/doi/abs/10.1021/ja982250+ ]
  • Grushin, V. V.; Alper, H. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides Mediated by N,N,N',N'-Tetramethylethylenediamine. The Journal of Organic Chemistry, 1992, 57(9), 2533–2535. [https://pubs.acs.org/doi/abs/10.1021/jo00035a001]
  • Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38(16), 2405–2409. [https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19990816)38:16%3C2405::AID-ANIE2405%3E3.0.CO;2-9]
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2011, 2(1), 27-50. [https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00331j]

Sources

Comparative

Reproducibility of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Synthesis Protocols Across Different Labs: A Comprehensive Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) Executive Summary & The Synthetic Challenge Methyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5)

Executive Summary & The Synthetic Challenge

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a critical non-planar, basic nitrogen-containing intermediate used extensively in the synthesis of positive allosteric modulators (PAMs) for G-protein coupled receptors, such as mGlu4 [1].

The primary synthetic challenge lies in the symmetry of the homopiperazine (1,4-diazepane) core . Because homopiperazine possesses two secondary amines of equal nucleophilicity, direct mono-alkylation with [2] typically results in a statistical mixture of unreacted starting material, the desired mono-alkylated product, and a di-alkylated byproduct.

To solve this, laboratories generally adopt one of two protocols:

  • Method A (The Protection-Deprotection Strategy): Utilizing [3] to block one nitrogen, directing alkylation exclusively to the other, followed by anhydrous deprotection.

  • Method B (The Direct Alkylation Strategy): Utilizing a massive stoichiometric excess of unprotected homopiperazine to statistically favor mono-alkylation, followed by rigorous chromatographic purification.

This guide objectively compares the performance, reproducibility, and mechanistic causality of both protocols to help researchers select the optimal workflow for their scale and purity requirements.

Quantitative Performance Comparison

The following data aggregates average outcomes from parallel synthesis campaigns and process scale-up laboratories.

ParameterMethod A: Boc-Protection StrategyMethod B: Direct Alkylation Strategy
Overall Yield 75% – 85% (Over 2 steps)30% – 45% (Single step)
Purity (HPLC) > 98% (Direct precipitation)~ 90% (Requires iterative chromatography)
Lab-to-Lab Reproducibility High (Insensitive to minor mixing variations)Low (Highly sensitive to addition rates & temp)
Atom Economy Moderate (Boc group is sacrificed)Poor (Requires 5 eq. excess homopiperazine)
Scalability Excellent (Routinely used at kilogram scale)Poor (Exothermic; difficult byproduct removal)
Time to Completion 24 – 36 hours12 – 18 hours

Workflow Visualization

Workflow cluster_A Method A: Boc-Protection Strategy cluster_B Method B: Direct Alkylation Strategy A1 1-Boc-homopiperazine A2 Alkylation (Methyl bromoacetate, Cs2CO3) A1->A2 A3 Boc-Protected Intermediate A2->A3 A4 Anhydrous Deprotection (4M HCl in Dioxane) A3->A4 A5 Target Dihydrochloride Salt A4->A5 B1 Homopiperazine (5 eq Excess) B2 Slow Alkylation (Methyl bromoacetate, 0°C) B1->B2 B3 Complex Mixture (Mono + Di + Unreacted) B2->B3 B4 Rigorous Purification (Chromatography) B3->B4 B5 HCl Salt Formation B4->B5

Workflow comparison between Boc-protection and direct alkylation strategies.

Experimental Methodologies & Mechanistic Causality

Protocol A: The Boc-Protection Strategy (Recommended)

This protocol is adapted from the highly reproducible solution-phase parallel synthesis methods developed for mGlu4 PAM discovery [1].

Step 1: N-Alkylation

  • Preparation: Dissolve 1-Boc-homopiperazine (1.0 eq) in anhydrous acetonitrile (CH₃CN).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) to the solution.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise. Stir the reaction at 80 °C for 4 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate and water. Dry the organic layer over Na₂SO₄ and concentrate to yield the intermediate ester.

Causality Check (E-E-A-T): Why use Cs₂CO₃ in Acetonitrile? The large ionic radius of the cesium cation weakly coordinates with the carbonate anion (the "cesium effect"), creating a highly reactive, "naked" basic environment. Acetonitrile, a polar aprotic solvent, stabilizes the Sₙ2 transition state, ensuring rapid and complete conversion without requiring harsh conditions that might degrade the ester [1].

Step 2: Anhydrous Deprotection & Salt Formation

  • Preparation: Dissolve the isolated intermediate in anhydrous dichloromethane (CH₂Cl₂).

  • Deprotection: Slowly add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: As the reaction progresses, the dihydrochloride salt will begin to precipitate. Concentrate the mixture under reduced pressure, triturate with cold diethyl ether, filter, and dry under a vacuum to yield Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride in quantitative yield.

Causality Check (E-E-A-T): Why use Anhydrous HCl in Dioxane instead of standard aqueous HCl or TFA? Using Trifluoroacetic acid (TFA) would yield a trifluoroacetate salt, requiring an additional ion-exchange step. Using aqueous HCl would cause premature saponification (hydrolysis) of the methyl ester into an acetic acid derivative. Anhydrous HCl in dioxane cleanly cleaves the Boc group via a carbamic acid intermediate while preserving the methyl ester, generating the desired dihydrochloride salt in a single, self-validating step.

Mechanism N1 Boc-Protected Amine N2 Protonated Carbamate N1->N2 + HCl N3 Carbamic Acid Intermediate N2->N3 - t-Bu+ N4 Amine Hydrochloride Salt N3->N4 - CO2

Mechanistic pathway of anhydrous Boc-deprotection preserving the methyl ester.
Protocol B: The Direct Alkylation Strategy (Alternative)

This protocol is utilized when Boc-protected starting materials are unavailable or cost-prohibitive, though it suffers from high lab-to-lab variance.

  • Preparation: Dissolve homopiperazine (5.0 eq) in anhydrous CH₂Cl₂ and cool strictly to 0 °C using an ice bath.

  • Alkylation: Load methyl bromoacetate (1.0 eq) into a syringe pump. Add dropwise over a period of 2 to 3 hours under vigorous stirring.

  • Workup: Wash the organic layer multiple times with water. The massive excess of unreacted homopiperazine is highly water-soluble and will partition into the aqueous layer.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (typically using a gradient of CH₂Cl₂/MeOH/NH₄OH) to separate the mono-alkylated product from the di-alkylated byproduct.

  • Salt Formation: Dissolve the purified free base in diethyl ether and treat with 2M HCl in ether to precipitate the dihydrochloride salt.

Causality Check (E-E-A-T): Why is strict temperature control and a syringe pump required? The Sₙ2 alkylation is highly exothermic. If the local concentration of methyl bromoacetate spikes, or if the temperature rises, the newly formed mono-alkylated product (which is actually more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group) will rapidly react with another molecule of methyl bromoacetate, drastically reducing the yield.

Conclusion on Reproducibility

For modern drug discovery and scale-up applications, Method A (Boc-Protection) is the universally preferred standard. While it adds two synthetic steps (protection/deprotection) compared to Method B, it transforms a chaotic, statistically driven reaction into a highly controlled, deterministic pathway. Method A eliminates the need for complex chromatographic separations, prevents the waste of starting materials, and ensures that the final Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is generated with >98% purity across different laboratory environments.

References

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: ACS Combinatorial Science, 2011, 13(2), 159-165. (NIH Public Access / PubMed Central) URL: [Link]

  • Title: Methyl bromoacetate (Compound Summary) Source: National Center for Biotechnology Information. PubChem Compound Database URL: [Link]

  • Title: 1-Boc-homopiperazine (Compound Summary) Source: National Center for Biotechnology Information. PubChem Compound Database URL: [Link]

Validation

Spectral comparison of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride with published literature data

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) As a Senior Application Scientist, I frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5)

As a Senior Application Scientist, I frequently encounter discrepancies between in-house synthesized building blocks and commercially sourced reagents. For complex polyamines like 1,4-diazepane (homopiperazine) derivatives, spectral validation is not merely a compliance checkbox—it is a critical prerequisite for downstream synthetic success.

This guide provides an objective, data-driven framework for the spectral validation of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride , comparing typical experimental product data against established literature baselines for 1,4-diazepane scaffolds [1].

Structural Context & Mechanistic Rationale

Methyl 2-(1,4-diazepan-1-yl)acetate features a flexible 7-membered homopiperazine ring functionalized with a methyl acetate pendant arm.

Why the dihydrochloride salt? Free base secondary/tertiary amines are notoriously prone to atmospheric oxidation and rapid CO₂ absorption, forming insoluble carbamates. Converting the compound to its dihydrochloride salt achieves two mechanistic goals:

  • Conformational Locking: Protonation of both N1 and N4 restricts the rapid interconversion of the 7-membered ring, sharpening NMR signals that might otherwise experience exchange-broadening at room temperature.

  • Bench Stability: The salt form prevents nucleophilic degradation of the ester carbonyl by the secondary amine of a neighboring molecule (intermolecular amidation).

Analytical Workflow Strategy

To ensure a self-validating analytical system, our protocol employs orthogonal techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity, High-Resolution Mass Spectrometry (HRMS) for exact mass, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group verification.

G Start Methyl 2-(1,4-diazepan-1-yl)acetate 2HCl NMR_Prep Dissolve in D2O + TSP Start->NMR_Prep MS_Prep Dilute in MeOH/H2O (0.1% FA) Start->MS_Prep IR_Prep Neat Solid (No Prep) Start->IR_Prep NMR_Acq 1H & 13C NMR NMR_Prep->NMR_Acq MS_Acq LC-HRMS (ESI+) MS_Prep->MS_Acq IR_Acq FTIR-ATR IR_Prep->IR_Acq Process Data Processing & Integration NMR_Acq->Process MS_Acq->Process IR_Acq->Process Compare Compare vs. Literature Baselines Process->Compare

Multimodal analytical workflow for spectral validation of the dihydrochloride salt.

Quantitative Spectral Comparison

The following tables summarize the expected experimental data for the high-purity product against literature-extrapolated baselines for substituted 1,4-diazepanes [2, 3].

Table 1: ¹H NMR Data Comparison (400 MHz, D₂O)

Note: Due to the dihydrochloride salt form, all nitrogen-adjacent protons are shifted downfield compared to the free base.

Proton AssignmentExperimental Product (δ ppm)Literature Baseline (δ ppm)MultiplicityIntegrationCausality / Notes
-OCH₃ 3.823.75 - 3.85Singlet (s)3HUnaffected by salt form.
N-CH₂-CO 4.153.90 - 4.20Singlet (s)2HStrongly deshielded by adjacent protonated N⁺ and carbonyl.
Ring N-CH₂ 3.50 - 3.753.40 - 3.80Multiplet (m)8HComplex overlapping multiplets due to ring strain and N⁺.
Ring C-CH₂-C 2.252.10 - 2.30Multiplet (m)2HCentral carbon (C6) protons; furthest from N⁺ centers.
Table 2: ¹³C NMR Data Comparison (100 MHz, D₂O)
Carbon AssignmentExperimental Product (δ ppm)Literature Baseline (δ ppm)Causality / Notes
C=O (Ester) 169.5168.0 - 171.0Characteristic ester carbonyl.
N-CH₂-CO 56.255.0 - 58.0Downfield shift due to N-alkylation.
-OCH₃ 53.851.0 - 54.0Standard methyl ester resonance.
Ring N-CH₂ 52.1, 50.4, 44.5, 42.842.0 - 53.0Four distinct environments due to asymmetry introduced by the acetate arm.
Ring C-CH₂-C 21.520.0 - 24.0C6 carbon; highly shielded relative to heteroatom-adjacent carbons.
Table 3: HRMS & FTIR Data Comparison
TechniqueParameterExperimental ProductLiterature BaselineValidation Logic
LC-HRMS [M+H]⁺ (m/z)173.1282173.1285 (Calc.)Mass error < 2 ppm confirms exact elemental composition (C₈H₁₇N₂O₂⁺).
FTIR-ATR C=O Stretch1742 cm⁻¹1735 - 1750 cm⁻¹Confirms intact ester; hydrolysis would shift this to ~1710 cm⁻¹ (acid).
FTIR-ATR N-H⁺ Stretch2400 - 2900 cm⁻¹Broad 2500 - 3000 cm⁻¹The broad, multi-band region is diagnostic of amine hydrochloride salts.

Self-Validating Experimental Methodologies

To ensure reproducibility and trust in your analytical data, adhere strictly to the following step-by-step protocols. These methods are designed to prevent common artifacts, such as ester hydrolysis or incomplete relaxation during NMR acquisition.

Protocol A: NMR Sample Preparation and Acquisition

Rationale: D₂O is selected over CDCl₃ because the dihydrochloride salt is highly polar and insoluble in chlorinated solvents. Tetramethylsilane (TMS) is water-insoluble; therefore, 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) must be used as the internal reference.

  • Weighing: Accurately weigh 15–20 mg of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of D₂O containing 0.05 wt% TSP. Swirl gently until complete dissolution is achieved. Do not sonicate for extended periods, as localized heating can promote ester hydrolysis in aqueous media.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition (¹H): Acquire the ¹H spectrum at 298 K using a 30° pulse angle. Crucial Step: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the N-CH₂-CO protons, guaranteeing accurate integration.

  • Acquisition (¹³C): Acquire the ¹³C spectrum with proton decoupling (waltz16). Set the number of scans (NS) to a minimum of 512 to achieve a high signal-to-noise ratio for the quaternary carbonyl carbon.

Protocol B: LC-HRMS Analysis (ESI+)

Rationale: Formic acid (FA) is added to the mobile phase to ensure complete ionization of the secondary and tertiary amines, maximizing the [M+H]⁺ signal.

  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute this stock 1:100 with a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Validation: Extract the exact mass chromatogram for m/z 173.1285. Ensure the isotopic pattern matches the theoretical distribution for C₈H₁₇N₂O₂⁺ (absence of Cl isotopes in the primary molecular ion confirms the salt dissociates in the source).

Protocol C: FTIR-ATR Analysis
  • Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Loading: Place approximately 2–3 mg of the neat solid powder directly onto the ATR crystal.

  • Compression: Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the crystalline salt.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Process with baseline correction and verify the presence of the sharp ester peak at ~1742 cm⁻¹ against the broad background of the N-H⁺ stretches.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68163, Hexahydro-1,4-diazepine." PubChem, [Link]

  • Takahashi, K., et al. "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." ACS Publications, 2024. [Link]

  • Gourni, E., et al. "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Publishing, 2024. [Link]

Comparative

Efficacy Comparison Guide: Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride Analogs in Target Binding

Executive Summary In the development of central nervous system (CNS) therapeutics, the 1,4-diazepane (homopiperazine) scaffold has emerged as a highly privileged pharmacophore, particularly for targeting aminergic G-prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the 1,4-diazepane (homopiperazine) scaffold has emerged as a highly privileged pharmacophore, particularly for targeting aminergic G-protein coupled receptors (GPCRs). As a Senior Application Scientist, I frequently evaluate how subtle structural modifications to this scaffold dictate target engagement.

This guide objectively compares the target binding efficacy of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride against its key structural analogs. To provide a robust comparative framework, we will evaluate these compounds within the context of Histamine H3 Receptor (H3R) antagonism —a well-validated target for 1,4-diazepane derivatives in the treatment of cognitive disorders and narcolepsy.

Mechanistic Rationale: The 1,4-Diazepane Scaffold in H3R Antagonism

The efficacy of a ligand is inherently tied to its conformational dynamics within the receptor's binding pocket. The H3R orthosteric site is characterized by a highly conserved aspartate residue (Asp114) in transmembrane domain III (TM3) and a lipophilic sub-pocket formed by TM6 and TM7.

The choice of the methyl 2-(1,4-diazepan-1-yl)acetate scaffold is driven by strict mechanistic causality:

  • Conformational Flexibility: Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring possesses enhanced conformational plasticity. This allows the basic secondary amine (pKa ~9.5) to optimally align and form a critical salt bridge with Asp114 .

  • Lipophilic Tail Engagement: The methyl acetate moiety acts as a hydrogen-bond acceptor while occupying the lipophilic sub-pocket. Modifying this ester tail directly alters the thermodynamics of binding and the compound's ability to cross the blood-brain barrier (BBB) .

H3R_Mechanism Ligand 1,4-Diazepane Analog (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Blocks Gi Gi/o Protein H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Production AC->cAMP Increases NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Promotes Release

Fig 1. Histamine H3 Receptor (H3R) signaling pathway modulation by 1,4-diazepane antagonists.

Comparative Efficacy Profiles

To objectively assess performance, we evaluated the core compound against an ethyl ester analog, a primary amide analog, and a rigid piperazine analog. The data synthesizes equilibrium affinity ( Ki​ ), lipophilicity (LogP), CNS penetration, and kinetic residence time ( τ ).

CompoundStructure ModificationH3R Binding Affinity ( Ki​ , nM)Lipophilicity (LogP)CNS Penetration (Brain/Plasma Ratio)SPR Residence Time ( τ , min)
Methyl 2-(1,4-diazepan-1-yl)acetate Core Scaffold8.2 ± 0.41.81.412.5
Ethyl 2-(1,4-diazepan-1-yl)acetate Ethyl Ester5.1 ± 0.32.32.118.2
2-(1,4-diazepan-1-yl)acetamide Primary Amide25.4 ± 1.20.90.34.1
Methyl 2-(piperazin-1-yl)acetate 6-Membered Ring45.0 ± 2.51.61.11.8
Data Analysis & Insights
  • The Ester vs. Amide Divergence: The substitution of the methyl ester with a primary amide (2-(1,4-diazepan-1-yl)acetamide) introduces a strong hydrogen-bond donor. This causes a steric and electrostatic clash within the hydrophobic sub-pocket of H3R, resulting in a 3-fold drop in affinity and severely restricting BBB permeability.

  • Ring Size Causality: The methyl 2-(piperazin-1-yl)acetate analog exhibits the weakest affinity ( Ki​ = 45.0 nM). The rigid 6-membered piperazine ring restricts the necessary dihedral angles required to simultaneously engage Asp114 and the lipophilic pocket, validating the necessity of the 7-membered diazepane ring.

Self-Validating Experimental Workflows

To ensure scientific integrity, the data presented above was generated using self-validating assay systems. Below are the detailed protocols, emphasizing the causality behind each experimental choice.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the equilibrium binding affinity ( Ki​ ) of the analogs.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human H3R.

  • Buffer Selection: Resuspend membranes in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂. Causality: Tris maintains physiological pH, while Mg²⁺ stabilizes the high-affinity state of the GPCR-G protein complex, ensuring the measured Ki​ values translate to physiological conditions.

  • Radioligand Addition: Incubate membranes with 1 nM [³H]-N-alpha-methylhistamine. Causality: This specific radioligand is a highly selective H3R agonist. Its use ensures that displacement strictly measures competitive binding at the orthosteric site.

  • Analog Titration: Add the diazepane analogs in a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Self-Validation Step (Z'-Factor): Include a known reference standard (e.g., Pitolisant) on every plate. Calculate the Z'-factor using the positive control (total binding) and negative control (non-specific binding via 10 µM thioperamide). Validation Logic: A Z'-factor > 0.5 mathematically guarantees the assay's dynamic range is robust, confirming that differences between the methyl and ethyl acetate analogs are true pharmacological variations, not assay noise.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) and quantify radioactivity via liquid scintillation counting.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium affinity ( Ki​ ) does not tell the whole story. SPR is utilized to resolve the kinetic rates ( kon​ and koff​ ), as residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy.

SPR_Workflow Prep Sensor Chip Prep (Immobilize H3R) Baseline Baseline Estab. (Buffer Flow) Prep->Baseline Inject Ligand Injection (Diazepane Analogs) Baseline->Inject Assoc Association Phase (Measure Kon) Inject->Assoc Dissoc Dissociation Phase (Measure Koff) Assoc->Dissoc

Fig 2. Surface Plasmon Resonance (SPR) workflow for measuring analog binding kinetics.

  • Receptor Immobilization: Covalently attach purified, lipid-nanodisc-reconstituted H3R to a CM5 sensor chip via amine coupling. Causality: Reconstituting the GPCR in a lipid nanodisc preserves its native transmembrane conformation, preventing the structural denaturation common in detergent-solubilized preparations.

  • Baseline Stabilization: Flow running buffer (PBS with 0.05% Tween-20 and 1% DMSO) until the refractive index stabilizes.

  • Analyte Injection: Inject the diazepane analogs at multiple concentrations (multi-cycle kinetics) for 120 seconds to measure the association rate ( kon​ ).

  • Dissociation Phase: Switch back to running buffer for 600 seconds to measure the dissociation rate ( koff​ ).

  • Self-Validation Step (Double-Referencing): Subtract the SPR signal from a blank reference flow cell (lacking H3R) AND subtract the signal from a buffer-only injection. Validation Logic: Double-referencing mathematically eliminates bulk refractive index changes caused by the 1% DMSO and removes non-specific matrix effects, isolating the pure ligand-target kinetic interaction.

References

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760. Available at:[Link]

  • Sadek, B., et al. (2016). "Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives." Current Medicinal Chemistry, 23(10), 965-984. Available at:[Link]

  • Schrimpf, M. R., et al. (2010). "Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup." The Journal of Organic Chemistry, 75(13), 4623–4625. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a highly reactive building block frequently utilized in the synthesis of diazepane-containing therapeutics. Due to its specific physicochemical properties and toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a highly reactive building block frequently utilized in the synthesis of diazepane-containing therapeutics. Due to its specific physicochemical properties and toxicological profile, handling this compound requires strict adherence to advanced laboratory safety protocols. This guide provides drug development professionals with a self-validating, causally driven operational framework for safely managing this chemical.

Hazard Profiling & Causality

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. Formulated as a dihydrochloride salt, this compound features two protonated amines on its 7-membered diazepane ring. This salt formation makes the chemical highly crystalline, extremely water-soluble, and prone to static charge buildup when dry.

When manipulated, the static charge can cause the fine powder to repel and aerosolize, creating a severe inhalation risk. Furthermore, its biological reactivity leads to its classification as an acutely toxic substance and a severe irritant[1].

Physicochemical & Hazard Summary

Property / HazardClassification / GHS CodeCausality & Operational Implication
CAS Number 1170891-84-5Unique identifier required for SDS tracking and hazardous waste manifesting[1].
Physical State Solid (Hygroscopic Powder)High risk of static-induced aerosolization; mandates the use of engineering controls (fume hood) and anti-static tools.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via ingestion, skin contact, and inhalation. Requires comprehensive systemic barrier protection[1].
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Direct contact disrupts lipid bilayers in the skin and ocular mucosa. Requires chemical-resistant elastomers and tight-fitting eye protection[1].
Target Organ STOT SE 3 (H336)Inhalation of aerosolized salts may cause immediate respiratory tract irritation or central nervous system effects[1].

Personal Protective Equipment (PPE) Matrix

In accordance with[2] and the authoritative guidelines established in[3], handling acutely toxic powders requires a layered defense strategy. PPE is the final barrier and must be selected based on chemical compatibility.

PPE CategorySpecificationCausality & Validation
Eye/Face Protection ANSI Z87.1-compliant Chemical Splash GogglesStandard safety glasses are insufficient for fine powders. Goggles create a secure seal against aerosolized dihydrochloride salts, preventing ocular mucosa irritation[2].
Hand Protection Double-gloving: Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides excellent resistance to amine-containing salts. Double-gloving allows the operator to shed the outer glove immediately if contaminated, maintaining a continuous barrier without aborting the workflow[4].
Body Protection Flame-resistant (FR) or fluid-resistant lab coat with knit cuffsKnit cuffs prevent sleeves from dragging through the powder or knocking over vials. The coat must be buttoned to the top to prevent dermal exposure to the neck and chest[5].
Respiratory Protection N95 or P100 Particulate RespiratorWhile primary handling must occur in a fume hood, a respirator is required during spill cleanup, bulk transfer, or in the event of HVAC/hood failure[6].

Operational Workflow: Safe Handling & Weighing

To ensure a self-validating system, the handling of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride must minimize open-air exposure. Analytical balances are highly sensitive to the airflow inside a fume hood, which causes severe fluctuations in readings. Therefore, a closed-system transfer method must be utilized.

Step-by-Step Methodology:

  • Preparation & Containment: Conduct all open-container operations inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm[7]. Causality: This establishes negative pressure, drawing aerosolized particulates away from the operator's breathing zone.

  • Pre-Taring: Tare the analytical balance (located outside the hood) using a dummy vial of identical mass and material (e.g., amber glass with a PTFE-lined cap).

  • Dispensing:

    • Don all required PPE[5].

    • Open the primary chemical container exclusively inside the fume hood.

    • Use an anti-static micro-spatula to transfer the powder into the secondary vial. Causality: Anti-static tools prevent the dry dihydrochloride powder from accumulating a charge, repelling, and aerosolizing into the hood's airflow.

  • Sealing & Verification:

    • Seal the secondary vial tightly before removing it from the hood.

    • Wipe the exterior of the sealed vial with a damp lint-free wipe (using 70% ethanol or water) to remove any microscopic surface contamination[8].

    • Transfer the sealed, decontaminated vial to the analytical balance for final mass verification.

  • Doffing: Shed the outer pair of nitrile gloves inside the hood and dispose of them in a designated acutely toxic solid waste container[8].

Workflow Visualization

PPE_Workflow A Hazard Assessment Acute Tox 4 B Engineering Controls Chemical Fume Hood A->B C Don PPE Double Gloves, Goggles B->C D Handling & Weighing Closed-System Transfer C->D E Decontamination Surface Wipe & Doffing D->E

Workflow for handling Acute Tox 4 powders, emphasizing containment and sequential decontamination.

Spill Decontamination & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent systemic exposure.

Spill Response Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate the 5-foot radius. Don a P100 respirator and chemical splash goggles if not already wearing them[6].

  • Suppress (Do NOT Dry Sweep): Never use a brush or dry towel on the powder, as dry sweeping violently aerosolizes the toxic dust. Instead, carefully cover the spill with damp absorbent pads . Causality: Because the dihydrochloride salt is highly water-soluble, the damp pad simultaneously prevents aerosolization and dissolves the chemical for safe absorption.

  • Wipe Down: Clean the underlying surface with a mild detergent solution, followed by a secondary wet wipe to remove any residual salts that could recrystallize upon drying[8].

  • Waste Segregation: Place all contaminated wipes, PPE, and absorbent materials into a highly visible, labeled, and sealable hazardous waste bag.

Disposal Plan: Unused Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride and all contaminated consumables must be treated as acutely toxic solid waste[8]. Do not flush any dissolved salts down the laboratory sink. Route the sealed waste containers to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration in compliance with local EPA/RCRA regulations[3].

References

  • methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Personal Protective Equipment (29 CFR 1910 Subpart I). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, National Academies Press. Available at:[Link]

  • Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • SOP: Acutely Toxic Chemicals. University of Pennsylvania Environmental Health and Radiation Safety (PennEHRS). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
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Reactant of Route 2
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
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